1-Triacontanol
Description
1-Triacontanol is a natural product found in Mandragora autumnalis, Primula vulgaris, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
triacontan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZQBEBOWJAQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-26-4 (aluminum salt) | |
| Record name | Myricyl alcohol | |
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DSSTOX Substance ID |
DTXSID5029188 | |
| Record name | 1-Triacontanol | |
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Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS] | |
| Record name | 1-Triacontanol | |
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CAS No. |
593-50-0 | |
| Record name | 1-Triacontanol | |
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| Record name | Myricyl alcohol | |
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| Record name | 1-Triacontanol | |
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| Record name | Triacontan-1-ol | |
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| Record name | 1-TRIACONTANOL | |
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Foundational & Exploratory
An In-depth Technical Guide to the 1-Triacontanol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Triacontanol, a 30-carbon primary fatty alcohol, is a natural plant growth regulator found in epicuticular waxes. It plays a significant role in promoting plant growth and development by influencing various physiological and biochemical processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory networks. The guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially modulating this important metabolic pathway. It includes detailed experimental protocols for pathway analysis and quantitative data to facilitate comparative studies. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the described processes.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum (ER). This process is carried out by the fatty acid elongase (FAE) complex, which sequentially adds two-carbon units to a growing acyl-CoA chain. The resulting 30-carbon acyl-CoA, triacontanoyl-CoA, is then reduced to this compound.
Very-Long-Chain Fatty Acid (VLCFA) Elongation
The synthesis of the C30 precursor for this compound is dependent on the fatty acid elongase (FAE) complex. This complex consists of four core enzymes that catalyze a cycle of four reactions:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial and rate-limiting step, which involves the condensation of a C28-CoA with malonyl-CoA to form a β-ketoacyl-CoA (C30). The specificity of the KCS enzyme determines the final chain length of the VLCFA. In Arabidopsis thaliana, KCS6 (also known as CER6 or CUT1) is a key enzyme involved in the elongation of VLCFAs to C28 and beyond, making it a crucial component in the synthesis of the C30 precursor.[1][2][3]
-
First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group of the β-ketoacyl-CoA to a hydroxyl group, forming a β-hydroxyacyl-CoA. In Arabidopsis, KCR1 is the primary reductase involved in this step.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule from the β-hydroxyacyl-CoA, creating a double bond and forming an trans-2,3-enoyl-CoA. PASTICCINO2 (PAS2) is the major HCD in Arabidopsis.
-
Second Reduction: An enoyl-CoA reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA to produce a saturated acyl-CoA that is two carbons longer than the initial substrate. In Arabidopsis, this function is primarily carried out by ECERIFERUM10 (CER10) .[4]
This four-step cycle is repeated until the C30 acyl-CoA, triacontanoyl-CoA, is synthesized.
Reduction to this compound
The final step in the biosynthesis of this compound is the reduction of triacontanoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). In Arabidopsis, the enzyme ECERIFERUM4 (CER4) , also known as FAR3, is responsible for the reduction of very-long-chain acyl-CoAs to their corresponding primary alcohols, including the conversion of triacontanoyl-CoA to this compound.[5][6]
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway is essential for understanding its efficiency and regulation. The following tables summarize available quantitative data.
Table 1: Abundance of this compound in the Cuticular Wax of Various Plant Species
| Plant Species | Organ | This compound (% of total wax) | Reference |
| Arabidopsis thaliana | Stem | ~1.0% | [7] |
| Brassica carinata | Leaf | up to 10.83% | [8] |
| Spathodea campanulata | Leaf | High (major component) | [9] |
| Newbouldia laevis | Leaf | <1.0% | [9] |
| Markhamia acuminata | Leaf | <1.0% | [9] |
| Kigelia africana | Leaf | <1.0% | [9] |
Table 2: Kinetic Parameters of Key Enzymes
Note: Specific kinetic data for the C30 substrates of KCS6 and CER4 are limited in the literature. The values presented are indicative of their general activity with very-long-chain fatty acyl-CoAs.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| AtKCS1 | C16:0-CoA | ~2.5 | - | [10] |
| AtKCS1 | C18:0-CoA | ~1.5 | - | [10] |
| AtLACS | Oleic acid | 3.26 ± 1.30 | 2.91 ± 0.55 (x10⁻³) | [11] |
| AtNPC4 | GIPC | 3.86 | 0.19 (µM min⁻¹) (Vmax) | [12] |
| AtNPC4 | PC | 22.43 | 0.12 (µM min⁻¹) (Vmax) | [12] |
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.
Transcriptional Regulation
Several transcription factors have been identified as key regulators of the cuticular wax biosynthetic pathway, including the genes involved in this compound synthesis.
-
MYB96 and MYB94: These two MYB transcription factors are positive regulators of cuticular wax biosynthesis. They are induced by drought and abscisic acid (ABA) and additively activate the expression of several wax biosynthetic genes, including KCS6 and CER4.[13][14][15][16][17][18] They bind to conserved MYB recognition sequences in the promoter regions of their target genes.[14][16][18]
-
DEWAX: This AP2/ERF-type transcription factor acts as a negative regulator of wax biosynthesis, repressing the expression of wax-related genes, including KCS genes, during the dark period of the diurnal cycle.
-
SPL9: This transcription factor, regulated by miR156, positively regulates the expression of CER1 and indirectly affects CER4 expression, influencing alkane and primary alcohol synthesis.[19]
Experimental Protocols
Extraction and Quantification of Cuticular Waxes
This protocol describes the extraction and analysis of cuticular waxes, including this compound, from plant tissues using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Heptadecanoic acid (internal standard)
-
Nitrogen gas supply
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous pyridine (B92270)
-
Heptane:toluene (1:1, v/v)
-
GC-MS system
Procedure:
-
Extraction:
-
Collect and weigh fresh plant tissue (e.g., stems or leaves).
-
Immerse the tissue in chloroform containing a known amount of heptadecanoic acid as an internal standard for 30 seconds at room temperature.[20]
-
Transfer the chloroform extract to a new glass vial.
-
-
Drying and Derivatization:
-
Evaporate the chloroform extract to dryness under a stream of nitrogen gas.[20]
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the dried extract.[20]
-
Incubate at 70°C for 30 minutes to convert hydroxyl-containing compounds (like this compound) into their trimethylsilyl (B98337) (TMS) derivatives.[20]
-
Evaporate the pyridine and excess BSTFA under a stream of nitrogen gas.[20]
-
-
Sample Preparation for GC-MS:
-
Dissolve the derivatized wax residue in 500 µL of heptane:toluene (1:1, v/v).[20]
-
Transfer the solution to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS.
-
Use a suitable temperature program to separate the different wax components. A typical program might start at a low temperature and ramp up to a high temperature to elute the long-chain compounds.
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the amount of this compound and other wax components by comparing their peak areas to the peak area of the internal standard.
-
Heterologous Expression and Purification of Fatty Acyl-CoA Reductase (CER4)
This protocol outlines the general steps for expressing and purifying a plant fatty acyl-CoA reductase, such as CER4, in a heterologous system like E. coli or yeast for subsequent in vitro characterization.
Materials:
-
Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)
-
Competent cells (E. coli or yeast)
-
Appropriate growth media and antibiotics/selection agents
-
Inducer (e.g., IPTG for E. coli, galactose for yeast)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
Procedure:
-
Cloning:
-
Amplify the coding sequence of the CER4 gene from plant cDNA.
-
Clone the CER4 cDNA into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.
-
-
Transformation and Expression:
-
Transform the expression construct into competent E. coli or yeast cells.
-
Grow the transformed cells in a suitable medium to a desired cell density.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG or galactose).
-
Continue to grow the cells for a specified time to allow for protein accumulation.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells using methods such as sonication or enzymatic digestion.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.
-
-
Purification:
-
Apply the soluble protein extract to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).
-
Wash the column with a wash buffer to remove non-specifically bound proteins.
-
Elute the target protein from the column using an elution buffer (e.g., containing a high concentration of imidazole (B134444) for His-tagged proteins).
-
-
Verification:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Confirm the identity of the protein by Western blotting using an antibody against the affinity tag or the protein itself.
-
In Vitro Fatty Acyl-CoA Reductase (FAR) Enzyme Assay
This protocol describes a method to measure the activity of a purified FAR enzyme in vitro.
Materials:
-
Purified FAR enzyme
-
Acyl-CoA substrate (e.g., triacontanoyl-CoA)
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Reaction termination solution (e.g., a solution of isopropanol (B130326) and acetic acid)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the acyl-CoA substrate in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified FAR enzyme to the reaction mixture.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a termination solution.
-
Add an organic solvent (e.g., hexane) to extract the fatty alcohol product.
-
Vortex the mixture and then centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the fatty alcohol.
-
-
Analysis:
-
Dry the organic extract under a stream of nitrogen.
-
Derivatize the sample with a silylating agent (e.g., BSTFA) if necessary for GC-MS analysis.
-
Dissolve the derivatized product in a suitable solvent and analyze by GC-MS to identify and quantify the fatty alcohol product.
-
Conclusion
The biosynthesis of this compound in plants is a well-defined pathway involving the fatty acid elongase complex and a terminal fatty acyl-CoA reductase. The production of the C30 precursor, triacontanoyl-CoA, is a multi-enzyme process, with the KCS enzyme playing a critical role in determining the final chain length. The subsequent reduction to this compound is catalyzed by the FAR enzyme, CER4 in Arabidopsis. The entire pathway is under tight transcriptional control, responding to both developmental and environmental cues, with transcription factors such as MYB96 and MYB94 playing a key role in its upregulation in response to drought and ABA. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers seeking to further investigate this important metabolic pathway and its role in plant growth and stress response. Further research is needed to fully elucidate the kinetic properties of the enzymes involved and the intricate details of the regulatory networks that govern this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Tapetal 3-Ketoacyl-Coenzyme A Synthases Are Involved in Pollen Coat Lipid Accumulation for Pollen-Stigma Interaction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae [repository.rothamsted.ac.uk]
- 5. CER4 Encodes an Alcohol-Forming Fatty Acyl-Coenzyme A Reductase Involved in Cuticular Wax Production in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]
- 8. Phenotypic Diversity in Leaf Cuticular Waxes in Brassica carinata Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The transcriptional regulatory network in the drought response and its crosstalk in abiotic stress responses including drought, cold, and heat [frontiersin.org]
- 12. Nonspecific phospholipase C4 hydrolyzes phosphosphingolipids and sustains plant root growth during phosphate deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. MYB94 and MYB96 Additively Activate Cuticular Wax Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | AP2/DREB Transcription Factor RAP2.4 Activates Cuticular Wax Biosynthesis in Arabidopsis Leaves Under Drought [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cuticle development and the underlying transcriptome–metabolome associations during early seedling establishment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Science of 1-Triacontanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Triacontanol, a 30-carbon saturated primary fatty alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants and in beeswax.[1][2] First isolated in 1933 from alfalfa wax, it has since garnered significant attention for its ability to enhance plant growth, improve crop yields, and increase resistance to abiotic stress.[1] This technical guide provides an in-depth overview of the discovery, isolation, purification, and physiological effects of this compound, tailored for professionals in research and drug development.
Discovery and Natural Occurrence
The initial isolation of this compound from alfalfa (Medicago sativa) in 1933 marked the beginning of research into its biological activities.[1] It is a minor component of the epicuticular wax of many plant species. For instance, in wheat, this compound constitutes about 3-4% of the leaf wax.[1] It is also a significant component of beeswax.[1][2] The presence of this long-chain alcohol in the protective outer layer of plants suggests its role in plant defense and development.
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from natural sources involve several stages, including extraction, saponification (for esterified forms), and purification. The choice of method depends on the source material and the desired purity of the final product.
Protocol 1: Saponification and Isolation from Beeswax
This protocol is adapted from established methods for extracting this compound from beeswax, where it is often present as an ester.[3]
Materials:
-
Industrial beeswax
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Isoamyl alcohol
-
Distilled water
Procedure:
-
Dissolution: In a four-necked flask, dissolve 150 g of industrial beeswax in 300 ml of benzene with heating to approximately 75°C.
-
Saponification: After one hour, increase the temperature to 95°C. Prepare a solution of 8.5 g of NaOH in 100 ml of 95°C ethanol and add it dropwise to the beeswax solution over about one hour with continuous stirring. Reflux the mixture for an additional hour.[3]
-
Extraction of Unsaponifiables: After saponification, pour the reaction mixture into 500 ml of hot water (90°C) and stir thoroughly. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper benzene layer contains the unsaponifiable matter, including this compound.[3] Extract the lower aqueous phase a second time with 200 ml of benzene.
-
Washing: Combine the benzene extracts and wash them three times with 30% ethanol.[3]
-
Solvent Removal: Distill the benzene to obtain the crude unsaponifiable matter.
-
Hydrocarbon Removal: To 40 g of the unsaponifiable matter, add 200 ml of isoamyl alcohol and boil for 30 minutes. Cool the solution to 15°C and allow it to stand for 6 hours. Hydrocarbons will solidify and can be separated. The remaining liquid contains the crude this compound.[3]
-
Initial Precipitation: Add 300 ml of ethanol to the liquid from the previous step, stir, and let it stand for 30 minutes. Collect the precipitate by vacuum filtration and wash the filter cake with distilled water until the pH is neutral. Dry the cake to obtain crude this compound.[3]
Protocol 2: Solvent Extraction from Plant Material (e.g., Alfalfa)
This is a general protocol for extracting this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., alfalfa leaves)
-
Soxhlet extractor
-
An appropriate organic solvent (e.g., hexane, chloroform, or ethanol)
-
Rotary evaporator
Procedure:
-
Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract it with the chosen solvent in a Soxhlet apparatus for a sufficient period (typically 6-8 hours).
-
Solvent Evaporation: After extraction, concentrate the solvent extract using a rotary evaporator to obtain the crude wax extract containing this compound.
-
Further Purification: The crude extract can be further purified using the saponification and recrystallization methods described in this guide.
Protocol 3: Purification by Recrystallization
Recrystallization is a crucial step to obtain high-purity this compound.[4][5]
Materials:
-
Crude this compound
-
An appropriate solvent or solvent system (e.g., benzene, ethanol, ethyl acetate, or a mixture)[3][6]
Procedure:
-
Solvent Selection: The ideal solvent should dissolve this compound at high temperatures but have low solubility at room temperature.[5] Benzene and mixtures of benzene and ethanol have been used effectively.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (near its boiling point) to form a saturated solution.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystallization.[3][7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals, for example, at 50°C for 24 hours, to remove any residual solvent.[3] This process can be repeated multiple times to achieve higher purity.[3]
Advanced Extraction Techniques
Modern extraction techniques offer advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.
Supercritical CO2 Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for extracting lipophilic compounds like this compound. It offers high selectivity and leaves no solvent residue. Studies have shown that SFE can yield a high-purity n-alcohol fraction from sources like sugarcane wax.[8]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. This technique can significantly reduce extraction time and solvent volume. A patented method describes the use of microwave-assisted transesterification of beeswax in methanol (B129727) with a solid base catalyst to produce this compound with a yield of 50-60%.[9]
Quantitative Data on this compound Yield
The yield of this compound varies significantly depending on the source material and the extraction and purification methods employed. The following table summarizes some reported yields.
| Source Material | Extraction/Purification Method | Yield of this compound | Reference |
| Kenyan Beeswax | Saponification and Gas Chromatography | 21.4% of the whole wax | [10] |
| Rice Bran Wax | Saponification and Soxhlet Extraction | 25% crude yield (13.3% purity) | [2][11] |
| Rice Bran Wax | Microwave Digestion and Molecular Distillation | 74.18% triacontanol (B1677592) concentrate | [12] |
| Sugarcane Wax | Supercritical CO2 Extraction | Higher purity (78.24% n-alcohols) compared to solvent extraction (22.00%) | [8] |
| Sugarcane Filter Cake | Accelerated Solvent Extraction (ASE) | 13.32% crude wax yield | [13] |
| Sugarcane Filter Cake | Supercritical Fluid Extraction (SFE) with co-solvent | 5.46% crude wax yield | [13] |
| Sugarcane Filter Cake | Soxhlet Extraction | 9.03% crude wax yield | [13] |
| Beeswax | Microwave-assisted transesterification and recrystallization | 50-60% | [9] |
Signaling Pathway and Physiological Effects
This compound exerts its growth-promoting effects by influencing various physiological and biochemical processes within the plant. The proposed signaling pathway involves a second messenger, L(+)-adenosine.
When applied to plants, this compound is believed to rapidly elicit an increase in the intracellular concentration of L(+)-adenosine. This second messenger then triggers a cascade of downstream events, leading to the observed physiological responses. These responses include:
-
Enhanced Photosynthesis: this compound treatment can lead to an increase in the rate of photosynthesis.[1]
-
Increased Enzyme Activity: It can enhance the activity of various enzymes within the plant.[1]
-
Stimulated Protein Synthesis: An increase in protein biosynthesis has been observed following treatment.[1]
-
Improved Nutrient and Water Uptake: this compound can promote the uptake of water and essential nutrients.
-
Gene Expression Regulation: It is thought to regulate the expression of genes involved in growth and development.
Experimental Workflow for Isolation and Purification
The general workflow for isolating and purifying this compound from a natural source involves a series of sequential steps.
Conclusion
This compound remains a molecule of significant interest due to its potent plant growth-regulating properties. The methodologies for its extraction and purification from natural sources are well-established, with modern techniques offering improved efficiency and sustainability. A deeper understanding of its molecular signaling pathway holds the key to unlocking its full potential in agriculture and potentially in other fields of drug development. This guide provides a foundational technical overview to aid researchers and scientists in their exploration of this fascinating long-chain alcohol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Method for Preparing Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. CN104230655A - Technology for extracting triacontanol from natural beewax by microwave and solid strongest base catalysis method - Google Patents [patents.google.com]
- 10. Determination Of I-Triacontanol In Kenyan Beeswax (honeybee, Appis Mellifera L.) And Development Of A New Approach To Its Synthesis [erepository.uonbi.ac.ke]
- 11. researchgate.net [researchgate.net]
- 12. ijset.in [ijset.in]
- 13. so06.tci-thaijo.org [so06.tci-thaijo.org]
Myricyl Alcohol: A Comprehensive Physicochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricyl alcohol, also known as 1-triacontanol or melissyl alcohol, is a saturated 30-carbon straight-chain fatty alcohol.[1][2] It is a naturally occurring compound found in the epicuticular waxes of various plants and in beeswax.[1][2] In the realm of agriculture, myricyl alcohol is recognized as a potent plant growth regulator, enhancing crop yield and quality.[1] Its applications also extend to the cosmetic industry, where it functions as a viscosity-controlling agent.[3] This technical guide provides an in-depth overview of the core physicochemical properties of myricyl alcohol, detailed experimental protocols for their determination, and a summary of its known biological signaling activities.
Physicochemical Properties
Myricyl alcohol presents as slightly beige or white waxy flakes or crystals.[4][] Its fundamental physicochemical characteristics are summarized in the tables below, providing a quantitative foundation for its application in research and development.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₆₂O | [] |
| Molecular Weight | 438.81 g/mol | [] |
| Appearance | Slightly beige flaky crystals | [4] |
| Melting Point | 86-88 °C | [4][] |
| Boiling Point | 443.34 °C at 760 mmHg (estimated) | [6] |
| Density | 0.842 g/cm³ | [4] |
| Flash Point | 130.12 °C | [4] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Practically insoluble (1.352e-08 mg/L at 25°C, est.) | [6] |
| Diethyl Ether | Soluble | [4] |
| Chloroform (B151607) | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Benzene | Insoluble in cold benzene | [4] |
| Ethanol | Insoluble in cold ethanol | [4] |
| DMSO | Insoluble | [7] |
Spectroscopic Data
The structural elucidation of myricyl alcohol is supported by various spectroscopic techniques. The following table summarizes key spectral data.
| Technique | Key Peaks/Shifts (in CDCl₃) | Reference |
| ¹H NMR (90 MHz) | δ 1.26 (broad singlet, ~56H, -(CH₂)₂₈-), δ 3.64 (triplet, 2H, -CH₂-OH) | [8] |
| ¹³C NMR (50.18 MHz) | δ 14.09, 22.72, 25.81, 29.38, 29.48, 29.73, 31.96, 32.91, 63.12 | [8] |
| Infrared (IR) | ~3300-3500 cm⁻¹ (O-H stretch, broad), ~2850-2960 cm⁻¹ (C-H stretch), ~1050-1260 cm⁻¹ (C-O stretch) | [9][10][11] |
| Mass Spectrometry (MS) | Fragmentation patterns characteristic of long-chain alcohols, often analyzed via GC-MS. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key analytical procedures.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[12]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the myricyl alcohol sample is completely dry. If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary range.
-
For an accurate measurement, use a fresh sample and start heating at a temperature 10-15 °C below the preliminary melting point.
-
Set the heating rate to a slow ramp of 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.
Solubility Determination (Qualitative)
This protocol provides a systematic approach to determining the solubility of myricyl alcohol in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated pipettes
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of myricyl alcohol into a small, clean, and dry test tube.
-
Solvent Addition: Add 1 mL of the desired solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for approximately 30-60 seconds.
-
Observation: Allow the tube to stand for at least 3 minutes and observe.
-
Soluble: The solid completely disappears, and the resulting solution is clear.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (for waxy solids): If the compound is insoluble at room temperature, gently warm the mixture in a water bath to a temperature below the solvent's boiling point. Observe for any changes in solubility. Note if the compound precipitates upon cooling.
-
Documentation: Record the observations for each solvent tested.
Spectroscopic Analysis Protocols
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of myricyl alcohol in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The characteristic signal for the protons on the carbon bearing the hydroxyl group (-CH₂-OH) is expected around 3.6 ppm. The long methylene (B1212753) chain will appear as a large, broad signal around 1.2-1.3 ppm.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. The carbon attached to the hydroxyl group is expected to appear downfield, typically in the 60-70 ppm range.
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., chloroform or dichloromethane)
-
Pipette
Procedure:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of myricyl alcohol in a few drops of a volatile solvent like chloroform.
-
Film Creation: Apply a drop of the solution to the surface of a clean salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹, strong C-H stretches around 2850-2960 cm⁻¹, and a C-O stretch between 1050-1260 cm⁻¹.[9][10][11]
Apparatus:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Autosampler or manual injection syringe
-
Solvent (e.g., hexane (B92381) or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of myricyl alcohol in a suitable volatile solvent.
-
Derivatization (Optional but Recommended): For improved volatility and chromatographic performance, the hydroxyl group can be derivatized (e.g., silylation with BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.[13][14]
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a temperature program that starts at a lower temperature (e.g., 60-100 °C) and ramps up to a high temperature (e.g., 300-320 °C) to elute the long-chain alcohol.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
-
Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak may be weak or absent. Look for characteristic fragmentation patterns of long-chain alcohols, such as the loss of water (M-18) and alpha-cleavage.
Biological Activity and Signaling Pathway
Myricyl alcohol, under the name this compound, is well-documented as a plant growth regulator that can enhance growth and yield in numerous plant species.[1] It is believed to act as a signaling molecule that influences a variety of physiological and biochemical processes.
Key reported effects include:
-
Enhanced Photosynthesis: It can increase the rates of photosynthesis.[1]
-
Increased Nutrient and Water Uptake: It aids in the transport and uptake of water and essential nutrients.[1]
-
Modulation of Gene Expression: It has been shown to regulate genes involved in photosynthesis and stress responses.
-
Enzyme Activity: It can influence the activity of various enzymes within the plant.[1]
The precise molecular mechanism of its action is still under investigation, but some studies suggest the involvement of a second messenger.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the identification and purity assessment of a myricyl alcohol sample.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound(593-50-0) 1H NMR [m.chemicalbook.com]
- 4. Myricyl alcohol, CAS No. 593-50-0 - iChemical [ichemical.com]
- 6. This compound(593-50-0) MS spectrum [chemicalbook.com]
- 7. magritek.com [magritek.com]
- 8. This compound | C30H62O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound, TMS derivative [webbook.nist.gov]
- 14. This compound, TMS derivative [webbook.nist.gov]
1-Triacontanol in Plant Waxes: A Technical Guide to Natural Sources, Analysis, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Triacontanol (TRIA), a long-chain primary fatty alcohol (C30H62O), is a naturally occurring plant growth regulator found within the epicuticular waxes of numerous plant species. Its ability to enhance plant growth, improve yield, and increase stress tolerance has garnered significant interest in agricultural and biotechnological research. This technical guide provides an in-depth overview of the natural plant-based sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its proposed signaling pathway in plants.
Natural Sources of this compound in Plant Waxes
This compound is a common constituent of the protective waxy layer on the surface of plant leaves, stems, and fruits. While present in a wide variety of plants, certain species are known to contain significantly higher concentrations. The primary commercial and research sources of natural this compound are derived from the waxes of specific plants.
Key Plant Sources
-
Alfalfa (Medicago sativa) : Historically, alfalfa was one of the first plants from which this compound's growth-promoting effects were observed and from which the compound was isolated.[1]
-
Sugarcane (Saccharum officinarum) : The wax from sugarcane processing is a rich source of policosanols, with this compound being a significant component.[2]
-
Rice Bran (Oryza sativa) : The wax extracted from rice bran, a byproduct of rice milling, contains a notable amount of this compound.[3][4]
-
Wheat (Triticum aestivum) : The leaf wax of wheat contains this compound, typically comprising 3-4% of the total wax.[5]
-
Moso Bamboo (Phyllostachys pubescens) : The shoot skin of Moso bamboo has been identified as a source of this compound.[6]
Beyond these primary sources, this compound is also found in the waxes of many other plants, including various grasses, legumes, and horticultural crops. Beeswax is another significant natural, non-plant source of this compound.[7][8]
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in plant waxes can vary considerably depending on the plant species, age, growing conditions, and the extraction method employed. The following table summarizes quantitative data from various studies, standardized to common units for comparative purposes.
| Plant Source | Plant Part | This compound Concentration | Reference(s) |
| Sugarcane (Saccharum officinarum) | Filter Cake Wax Extract | 1,410 - 8,910 mg/kg (0.14 - 0.89%) | [7] |
| Wax | 100,000 - 150,000 mg/kg (10 - 15%) | [2] | |
| Rice Bran (Oryza sativa) | Crude Wax Extract | 133,000 mg/kg (13.3% purity) | [2] |
| Hydrolyzed Wax | 429,500 mg/kg (42.95%) | [9] | |
| Concentrated Wax | 741,800 mg/kg (74.18%) | [3][9] | |
| Moso Bamboo (Phyllostachys pubescens) | Fresh Shoot Skin | 13.3 mg/kg (ppm) | [6] |
| Boiled Shoot Skin | 41.7 mg/kg (ppm) | [6] | |
| Composted Shoot Skin (2 weeks) | 71.3 mg/kg (ppm) | [6] | |
| Wheat (Triticum aestivum) | Leaf Wax | 30,000 - 40,000 mg/kg (3 - 4%) | [5] |
Experimental Protocols
Accurate determination of this compound content requires robust extraction and analytical methodologies. The following sections detail common protocols cited in the literature.
Extraction of Plant Waxes
The initial step involves the extraction of crude wax from the plant material. The choice of method depends on whether only the surface (epicuticular) wax or the total wax content is of interest.
This method provides an exhaustive extraction of lipids from the plant matrix.
-
Apparatus : Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose (B213188) thimble.
-
Solvent : n-Hexane is commonly used for its selectivity towards nonpolar lipids.
-
Procedure :
-
Dry the plant material (e.g., leaves, stems) at a low temperature (40-60°C) to a constant weight and grind it into a fine powder.
-
Accurately weigh a known amount of the powdered plant material and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material, extracting the waxes.
-
After extraction, cool the apparatus and collect the solvent containing the dissolved wax.
-
Remove the solvent using a rotary evaporator to obtain the crude wax extract.
-
This rapid method is suitable for the selective extraction of surface waxes.
-
Apparatus : Beakers, forceps.
-
Solvent : Chloroform or n-hexane.
-
Procedure :
-
Select fresh, intact plant parts (e.g., leaves).
-
Briefly immerse the plant material in the solvent (e.g., for 30-60 seconds) with gentle agitation.
-
Remove the plant material from the solvent.
-
The solvent now contains the dissolved epicuticular waxes.
-
Filter the solution to remove any particulate matter.
-
Evaporate the solvent to obtain the epicuticular wax extract.
-
Saponification for the Liberation of this compound
This compound often exists as esters within the plant wax. Saponification is a hydrolysis step to cleave these esters and liberate the free alcohol.
-
Reagents : Ethanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 6% KOH in ethanol).
-
Procedure :
-
Dissolve a known amount of the crude wax extract in a suitable solvent (e.g., benzene (B151609) or toluene).
-
Add the ethanolic KOH solution to the wax solution.
-
Reflux the mixture for 1-4 hours with constant stirring. This will hydrolyze the esters into their corresponding fatty acid salts (soaps) and free alcohols.
-
After cooling, add water to the reaction mixture to dissolve the soaps.
-
Extract the non-saponifiable fraction (containing this compound and other long-chain alcohols) with a nonpolar solvent like n-hexane or diethyl ether using a separatory funnel.
-
Wash the organic layer several times with water to remove any remaining soap and alkali.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the non-saponifiable fraction enriched with this compound.
-
Quantification of this compound
GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the low volatility of this compound, a derivatization step is typically required.
-
Derivatization (Silylation) :
-
The hydroxyl group of this compound is converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.
-
Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and TMCS.
-
The reaction is typically carried out by heating the dried extract with the silylating agent at 60-70°C for 30-60 minutes.
-
-
GC-MS Parameters (Example) :
-
Column : A nonpolar capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is used to separate the components, for example, an initial temperature of 150°C, ramped to 320°C at a rate of 10-15°C/min, and held at the final temperature for 10-20 minutes.
-
Injector Temperature : 280-300°C.
-
MS Detector : Operated in electron ionization (EI) mode, with a scan range of m/z 50-600.
-
-
Quantification : Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a calibration curve generated from derivatized this compound standards of known concentrations. An internal standard (e.g., a long-chain alkane) can be used to improve accuracy.
HPLC-ELSD offers an alternative method for quantifying this compound without the need for derivatization.
-
HPLC Parameters (Example) :
-
Column : A C18 reversed-phase column.
-
Mobile Phase : A gradient of solvents, for example, a mixture of isopropanol (B130326) and water, or a ternary system of acetonitrile, methanol, and isopropanol.
-
Flow Rate : Typically 0.5-1.0 mL/min.
-
Column Temperature : Maintained at a constant temperature, e.g., 30-40°C.
-
-
ELSD Parameters :
-
Nebulizer Temperature : Adjusted based on the mobile phase composition, e.g., 30-50°C.
-
Evaporator Temperature : Set to ensure complete evaporation of the mobile phase, e.g., 50-70°C.
-
Gas Flow Rate (Nitrogen) : Optimized for sensitivity.
-
-
Quantification : Similar to GC-MS, quantification is based on a calibration curve constructed from the peak areas of this compound standards.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and quantification of this compound from plant waxes.
Proposed Signaling Pathway of this compound
The precise molecular mechanism of this compound action is still an active area of research. However, a proposed signaling cascade involves the generation of a second messenger, L(+)-adenosine.
Caption: A proposed signaling pathway for this compound in plants, highlighting the role of L(+)-adenosine.
Conclusion
This compound remains a compound of significant interest due to its potent plant growth-regulating properties. This guide has provided a comprehensive overview of its natural sources in plant waxes, detailed experimental protocols for its extraction and quantification, and a summary of its proposed mode of action. The continued elucidation of its signaling pathway will undoubtedly open new avenues for its application in agriculture and biotechnology. For researchers and professionals in drug development, the exploration of natural sources and the refinement of extraction and analytical techniques are crucial for harnessing the full potential of this remarkable bioactive molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of this compound on the Growth, Flowering, and Quality of Potted Bougainvillea Plants (Bougainvillea glabra var. “Elizabeth Angus”) under Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.co [scielo.org.co]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mechanism of Action of 1-Triacontanol as a Plant Growth Promoter: A Technical Guide
Abstract 1-Triacontanol (TRIA), a naturally occurring 30-carbon primary alcohol found in plant epicuticular waxes, is a potent plant growth regulator that enhances crop performance at remarkably low concentrations.[1][2][3] Its application, particularly in Asian agriculture, has been shown to improve growth, yield, and stress resilience across a wide variety of crops.[1][2] The mechanism of action, while not entirely elucidated, is understood to be rapid and multifaceted, initiated by the elicitation of a secondary messenger, 9-β-L(+)-adenosine.[4][5][6] This event triggers a cascade of physiological, biochemical, and molecular responses, including the enhancement of photosynthesis, modulation of key enzyme activities, improved nutrient and water uptake, and significant alterations in gene expression.[4][7][8] This technical guide provides an in-depth examination of the core mechanisms through which this compound exerts its effects, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical signaling pathways involved.
Core Mechanism of Action: The Second Messenger Hypothesis
The plant response to TRIA is exceptionally rapid, with measurable increases in dry weight and metabolic changes occurring within minutes of application.[3][9] This speed makes de novo synthesis of signaling molecules unlikely and points toward the involvement of a pre-existing secondary messenger system.[2][8]
Research has identified this putative second messenger as 9-β-L(+)-adenosine , a molecule designated TRIM (TRiacontanol-Induced Messenger).[4][5][6] Foliar application of nanomolar concentrations of TRIA can elicit the appearance of L(+)-adenosine in the roots within one minute.[2][9][10] This L(+) enantiomer, previously not reported as naturally occurring, constitutes about 1% of the total adenosine (B11128) pool in untreated rice seedlings.[5][6] It is hypothesized that TRIA does not trigger the synthesis of L(+)-adenosine but rather causes its release from an inactive, possibly racemic, mixture with D(-)-adenosine, potentially at the tonoplast.[2][4] This second messenger, TRIM, is water-soluble and moves rapidly throughout the plant, initiating the downstream growth-promoting effects attributed to TRIA.[9]
Key Physiological and Biochemical Effects
The activation of the TRIM signaling pathway leads to a broad spectrum of beneficial changes in plant physiology and biochemistry.
2.1. Enhancement of Photosynthesis TRIA is a potent enhancer of photosynthesis.[1][11][12] It significantly increases the net photosynthetic rate, often very quickly after application.[13] This is achieved through several mechanisms:
-
Increased Pigment Content: TRIA treatment boosts the levels of chlorophyll (B73375) and carotenoids.[4][14][15]
-
Enhanced Enzyme Activity: It increases the activity and expression of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme for carbon fixation.[4][16]
-
Improved Gas Exchange: TRIA can increase stomatal conductance, facilitating greater CO₂ uptake.[4][11]
-
Chloroplast Development: Some studies report that TRIA may improve the size and number of chloroplasts.[4][14]
2.2. Modulation of Enzyme Activities TRIA influences a wide range of enzymes critical for plant metabolism and defense.[2][17] At low concentrations, it has been shown to increase the activity of polyphenol oxidase, starch phosphorylase,[17][18] carbonic anhydrase (CA), and nitrate (B79036) reductase (NR).[4][7] Under stress conditions, TRIA can also enhance the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POX), and ascorbate (B8700270) peroxidase (APX), helping to mitigate cellular damage.[16][19]
2.3. Effects on Growth and Metabolism Application of TRIA promotes significant growth responses, including increased cell division, leading to enhanced root and shoot development.[1][20] This results in measurable increases in plant height, leaf area, and overall fresh and dry biomass.[14][21] Concurrently, TRIA stimulates the accumulation of key metabolites, increasing the levels of free amino acids, reducing sugars, and soluble proteins within minutes of treatment.[2][8][17]
Table 1: Summary of Quantitative Effects of this compound on Plant Growth
| Parameter | Plant Species | TRIA Concentration | Observed Effect | Reference |
| Flower Bud Number | Bougainvillea glabra | 0.5 mg/L | 55% increase compared to control | [22] |
| Bract Weight | Bougainvillea glabra | 2.5 mg/L | 1.5-fold increase | [23] |
| Shoot Length | Bougainvillea glabra | 2.5 mg/L | 44% higher growth rate than control | [22] |
| Dry Weight | Zea mays (Maize) | Not Specified | 8% increase within 1 minute | [5] |
| Growth (Fresh Wt.) | Nicotiana tabacum (cell culture) | 10⁻⁸ M | ~100% increase over control after 21 days | [20] |
| Yield | Tea | 0.5 ppm | ~20% increase | [18] |
Molecular Mechanisms: Regulation of Gene Expression
At the molecular level, TRIA acts as a significant regulator of gene expression. Studies using techniques like suppression subtractive hybridization (SSH) in rice have revealed a clear pattern of transcriptional changes following TRIA treatment.[13][24]
The primary molecular effect is the up-regulation of photosynthesis-associated genes .[7][24] This includes genes encoding for components of both photosystems and the carbon fixation cycle, such as the small subunit of RuBisCO (rbcS).[4][13] Conversely, TRIA has been shown to down-regulate stress-related genes , including those responsive to abscisic acid (ABA) and wounding.[7][13][24] This suggests that TRIA promotes a shift in cellular resources towards growth and away from defense under normal conditions.
In response to abiotic stress like drought, TRIA can up-regulate the expression of specific aquaporin genes (PIP1,1, PIP1,2, PIP2,4, and PIP2,5), which likely contributes to improved water status and tolerance in the plant.[14]
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to study the effects of this compound.
4.1. Protocol for Foliar Application of TRIA
-
Objective: To assess the effect of foliar-applied TRIA on plant growth and physiology.
-
Materials:
-
This compound (analytical grade).
-
Surfactant/emulsifier (e.g., Polysorbate 20/Tween 20 or tallow (B1178427) alkyl sulfate).[5][25]
-
Solvent (e.g., chloroform, hot ethanol, or acetone (B3395972) for stock solution).[26]
-
Test plants (e.g., 15-day-old rice seedlings).[24]
-
Fine-mist sprayer.
-
Deionized water.
-
-
Methodology:
-
Stock Solution Preparation: Dissolve a precise weight of TRIA in a minimal amount of a suitable solvent (e.g., 1 mg in 1 mL chloroform). This stock must be prepared carefully due to TRIA's low solubility in water.
-
Working Solution Preparation: Create a colloidal dispersion by adding the stock solution dropwise to vigorously stirring deionized water containing a surfactant (e.g., 0.1% Tween 20) to reach the desired final concentration (e.g., 10 µg/L or 1 µM).[4][24] The control solution should contain the same concentration of solvent and surfactant.
-
Application: Spray the working solution onto the plant foliage until runoff, ensuring complete coverage. Apply to a replicate group of plants. Spray the control group with the control solution.
-
Data Collection: At specified time points (e.g., 10 minutes for metabolic changes, 24-72 hours for growth changes), harvest plants.[9]
-
Analysis: Measure parameters such as plant height, leaf area, fresh weight, and dry weight. Conduct biochemical assays for chlorophyll content, protein levels, or specific enzyme activities.
-
4.2. Protocol for Gene Expression Analysis via SSH (Workflow)
-
Objective: To identify genes that are differentially expressed in response to TRIA treatment.
-
Experimental Workflow:
Summary and Future Directions
This compound is a powerful plant biostimulant that operates through a sophisticated and rapid signaling mechanism. Its primary action involves the elicitation of the second messenger 9-β-L(+)-adenosine (TRIM), which orchestrates a plant-wide response favoring growth and photosynthesis while suppressing certain stress-related pathways.[4][13] This leads to tangible improvements in biomass, yield, and overall plant vigor.[2][8]
While the downstream effects are well-documented, the initial steps in the mechanism remain an area for active research. Key questions to be addressed include:
-
The identification and characterization of the specific plant cell receptor or membrane site where TRIA initiates its action.
-
A deeper elucidation of the signal transduction cascade that links TRIM to the observed changes in gene expression and enzyme activity.
-
Further investigation into the interplay between TRIA and other phytohormone signaling pathways.[7]
Answering these questions will not only complete our understanding of this potent growth regulator but will also enable more precise and effective applications in agriculture to enhance crop productivity and sustainability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. hort [journals.ashs.org]
- 4. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid elicitation of second messengers by nanomolar doses of triacontanol and octacosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agradehydroponics.com [agradehydroponics.com]
- 11. wellyoutech.com [wellyoutech.com]
- 12. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 13. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saahasindia.org [saahasindia.org]
- 16. mdpi.com [mdpi.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Page loading... [wap.guidechem.com]
- 19. [PDF] Effects of in vitro triacontanol on growth, antioxidant enzymes, and photosynthetic characteristics in Arachis hypogaea L. | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. The Influence of this compound on the Growth, Flowering, and Quality of Potted Bougainvillea Plants (Bougainvillea glabra var. “Elizabeth Angus”) under Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Triacontanol experiment - Overgrow.com [overgrow.com]
- 26. EP0050670A4 - this compound plant growth simulator formulations. - Google Patents [patents.google.com]
1-Triacontanol: A Technical Guide to its Role in Modulating Secondary Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Triacontanol (TRIA), a naturally occurring long-chain fatty alcohol, has demonstrated significant potential as a plant biostimulant, influencing a wide array of physiological processes, including the biosynthesis of secondary metabolites. These metabolites are of profound interest to the pharmaceutical, nutraceutical, and agricultural industries due to their diverse bioactive properties. This technical guide provides an in-depth exploration of the mechanisms through which this compound modulates the production of key secondary metabolite classes, including alkaloids, terpenes, and phenolic compounds. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers seeking to investigate its effects.
Introduction
Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they play a crucial role in mediating interactions with the environment, providing defense against herbivores, pathogens, and abiotic stressors. The pharmacological and biological activities of these compounds have made them invaluable as drugs, flavorings, fragrances, and industrial materials.
This compound (CH₃(CH₂)₂₈CH₂OH) is a saturated 30-carbon primary alcohol found in the epicuticular waxes of various plants.[1] Its application at low concentrations has been shown to elicit a broad spectrum of physiological responses, including enhanced photosynthesis, increased biomass, and improved nutrient uptake.[2] Of particular interest to the scientific and industrial communities is its ability to significantly augment the production of valuable secondary metabolites.[3] This guide elucidates the current understanding of this compound's mode of action in this context.
Signaling Pathways
The L(+)-Adenosine Second Messenger Pathway
The primary signaling cascade initiated by this compound is believed to involve the rapid generation of a second messenger, L(+)-adenosine.[4] This signaling molecule then triggers a series of downstream events that ultimately lead to altered gene expression and metabolic shifts favoring the production of secondary metabolites. The proposed pathway is as follows:
-
Perception: this compound, applied exogenously, is perceived by the plant cell. The precise receptor is yet to be fully identified.
-
Second Messenger Generation: This perception leads to the rapid synthesis or release of L(+)-adenosine within the cell.[2]
-
Signal Transduction: L(+)-adenosine is thought to influence intracellular calcium levels and activate calmodulin, a key signaling protein.[5]
-
Transcriptional Regulation: The activated signaling cascade leads to the modulation of transcription factors that regulate the expression of genes involved in various metabolic pathways, including those for secondary metabolite biosynthesis.[4]
Crosstalk with the Jasmonic Acid (JA) Pathway
Jasmonic acid (JA) is a key phytohormone involved in plant defense responses, often leading to the production of defensive secondary metabolites. Research suggests that this compound can negatively modulate the JA signaling pathway. This interaction is significant as it indicates that TRIA's effects are not simply additive but involve complex regulatory crosstalk. One hypothesis is that TRIA may partially reverse JA-induced effects, potentially by down-regulating the production of proteinase inhibitors, thereby reallocating resources towards the synthesis of other classes of secondary metabolites.
Quantitative Data on Secondary Metabolite Production
The application of this compound has been shown to significantly increase the yield of various secondary metabolites. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of this compound on Alkaloid Production in Catharanthus roseus
| Treatment | Vinblastine (B1199706) Yield Increase (%) | Vincristine (B1662923) Yield Increase (%) | Reference |
| 10⁻⁶ M TRIA | +71.6% | +73.1% | [6] |
Table 2: Effect of this compound on Terpenoid Production in Artemisia annua
| Treatment | Artemisinin Content Increase (%) | Artemisinin Yield Increase (%) | Reference |
| 1.5 mg/L TRIA + 75 mg/L GA₃ | 28.4% | 61.0% | [4] |
Table 3: Effect of this compound on Phenolic Compound Production in Dracocephalum forrestii
| Treatment | Total Phenolic Acid Content Increase | Reference |
| 10 µM TRIA | ~2-fold increase | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the investigation of this compound's effect on secondary metabolite production.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (high purity)
-
95% Ethanol
-
Tween-20 (or other suitable surfactant)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Hot plate
Procedure for 1000 ppm Stock Solution:
-
Weigh 100 mg of this compound powder.
-
In a beaker, dissolve the powder in 10 mL of 95% ethanol. Gentle warming (to ~40-50°C) and stirring may be required to facilitate dissolution.
-
Add 0.5 mL of Tween-20 to the ethanol solution and mix thoroughly.
-
Transfer the solution to a 100 mL volumetric flask.
-
Bring the volume to 100 mL with distilled water and mix well.
-
Store the stock solution in a labeled, airtight container, protected from light.
Procedure for Working Solutions:
-
Calculate the required volume of the stock solution to achieve the desired final concentration in your working solution.
-
Add the calculated volume of the stock solution to a volumetric flask.
-
Bring to the final volume with distilled water and mix thoroughly before application.
Quantification of Alkaloids (Vinblastine and Vincristine) in Catharanthus roseus by HPLC
Materials:
-
Lyophilized plant material (e.g., leaves)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Ammonia (B1221849) solution
-
Sodium sulfate (B86663) (anhydrous)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (0.1 M, pH 3.5)
-
Glacial acetic acid
-
Vinblastine and vincristine standards
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Grind the lyophilized plant material to a fine powder.
-
Extract a known weight of the powder with methanol.
-
Filter the extract and concentrate it under reduced pressure.
-
Acidify the residue with a weak acid and partition with chloroform to remove non-alkaloidal compounds.
-
Basify the aqueous layer with ammonia to pH ~8.5 and extract the alkaloids with chloroform.
-
Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Reconstitute the residue in a known volume of methanol for HPLC analysis.[8]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v), adjusted to pH 3.5.[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using known concentrations of vinblastine and vincristine standards. Calculate the concentration in the plant extracts by comparing their peak areas to the standard curve.
-
Analysis of Terpenes by GC-MS
Materials:
-
Dried plant material
-
Ethyl acetate (B1210297) (GC grade)
-
Internal standard (e.g., n-tridecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract a known weight of the powder with ethyl acetate containing a known concentration of the internal standard.
-
Sonicate the mixture for approximately 15 minutes.
-
Centrifuge to pellet the plant debris.
-
Transfer the supernatant to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Column: DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the terpenes (e.g., start at 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Identification and Quantification: Identify terpenes by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST). Quantify using the internal standard method.
-
Determination of Total Phenolic Content (Folin-Ciocalteu Method)
Materials:
-
Plant extract
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 20% w/v)
-
Gallic acid (for standard curve)
-
Spectrophotometer
Procedure:
-
Reaction:
-
Pipette a small volume (e.g., 100 µL) of the plant extract into a test tube.
-
Add a larger volume of distilled water (e.g., 3.1 mL).
-
Add Folin-Ciocalteu reagent (e.g., 200 µL) and mix well.
-
After a short incubation (e.g., 5 minutes), add a sodium carbonate solution (e.g., 600 µL) to raise the pH.
-
Incubate the mixture in the dark for a set period (e.g., 2 hours) to allow for color development.[9]
-
-
Measurement:
-
Measure the absorbance of the solution at approximately 765 nm using a spectrophotometer.[9]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of gallic acid.
-
Express the total phenolic content of the extracts as gallic acid equivalents (GAE) per unit of sample weight or volume.
-
Conclusion
This compound presents a promising avenue for enhancing the production of valuable secondary metabolites in a variety of plant species. Its mode of action, centered around the L(+)-adenosine signaling pathway, and its intricate crosstalk with other phytohormonal pathways, such as that of jasmonic acid, highlight the complexity of its regulatory role. The quantitative data clearly demonstrates its efficacy in increasing the yields of alkaloids, terpenes, and phenolic compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the potential of this compound in the fields of plant science, natural product chemistry, and drug development. Further research into the specific molecular targets of this compound and the downstream transcriptional changes it induces will undoubtedly unveil new opportunities for its application.
References
- 1. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A crosstalk between extracellular ATP and jasmonate signaling pathways for plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. circadiancropsciences.com [circadiancropsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. leco.co.jp [leco.co.jp]
- 7. phcogj.com [phcogj.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scite.ai [scite.ai]
An In-depth Technical Guide on the Hormonal Effects of 1-Triacontanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Triacontanol (TRIA), a saturated 30-carbon primary fatty alcohol, is a potent plant growth regulator (PGR) naturally found in the epicuticular waxes of various plants.[1][2] While not a hormone itself, TRIA exerts significant influence over plant physiological and biochemical processes by modulating the signaling pathways and levels of key endogenous phytohormones.[3][4] This document provides a comprehensive technical overview of the hormonal effects of this compound, detailing its mechanism of action, its interaction with major plant hormones, and its downstream effects on gene expression and stress response. It summarizes quantitative data from key studies, outlines experimental protocols for its investigation, and provides visual diagrams of its signaling pathways and experimental workflows.
Core Mechanism of Action: The Role of a Second Messenger
The primary mechanism through which this compound elicits its effects is believed to be mediated by a second messenger. Research indicates that foliar application of TRIA rapidly stimulates the formation of 9-β-L(+)-adenosine in the roots of seedlings, often within one minute.[5][6] This compound is considered the putative second messenger for TRIA's action.[2][6] It is hypothesized that TRIA may interact with cell membranes, triggering a signal that leads to the synthesis or release of L(+)-adenosine, which then initiates a cascade of downstream physiological responses.[6][7]
Figure 1: Proposed second messenger signaling pathway for this compound.
Interaction with Major Phytohormones
This compound's growth-promoting effects are largely attributed to its ability to modulate the balance of endogenous plant hormones, exhibiting both synergistic and antagonistic interactions.[2][8]
Abscisic Acid (ABA)
TRIA generally exhibits an antagonistic relationship with ABA, a hormone primarily associated with stress responses and growth inhibition.
-
Gene Expression: Studies in rice have shown that TRIA application leads to the down-regulation of genes encoding ABA- and stress-related proteins.[9][10]
-
Stomatal Regulation: Under drought stress, ABA triggers stomatal closure to conserve water. TRIA has been shown to reverse this effect, increasing stomatal conductance and promoting larger stomata, thereby countering the inhibitory effects of ABA.[11][12][13]
-
Hormone Levels: While some studies report that TRIA decreases ABA levels, others have found that TRIA treatment can increase ABA content in shoots and roots under drought stress, suggesting a complex regulatory role in improving water status through osmotic adjustment and aquaporin gene regulation.[2][14] This seeming contradiction may indicate that TRIA's effect on ABA is context-dependent, helping to mitigate stress-induced damage while overriding ABA's growth-inhibiting signals at the stomatal level.
Gibberellins (B7789140) (GA)
TRIA demonstrates a strong synergistic interaction with gibberellins, which are known to promote cell elongation and division.
-
Enhanced Growth: Combined application of TRIA and Gibberellic Acid (GA₃) has a significant synergistic effect on growth parameters such as shoot and root length and overall biomass.[15][16] This potentiation of the GA effect is a key aspect of TRIA's growth-promoting activity.[8][17]
-
Hormone Activity: In Artemisia annua, TRIA application was found to increase endogenous GA activity.[2]
Auxins (IAA) and Cytokinins (CK)
TRIA positively influences hormones that regulate cell division, elongation, and differentiation.
-
Auxins: TRIA helps regulate auxin levels, which can lead to increased cell elongation and division, resulting in larger and stronger plants.[4] However, in some contexts, TRIA can decrease the influence of auxins, which at low concentrations can inhibit stem growth in favor of root development.[8]
-
Cytokinins: TRIA is reported to stimulate the production of cytokinins, which are crucial for controlling cell division and growth.[4] The induction of 9-β-L(+) adenosine is particularly noteworthy, as this molecule has a structure similar to that of cytokinin.[9]
Quantitative Data on Hormonal and Physiological Effects
The following tables summarize quantitative data from various studies, illustrating the impact of this compound application on plant growth and physiology.
| Parameter | Plant Species | TRIA Treatment | Result | Citation |
| Growth Parameters | ||||
| Shoot Length | Coriandrum sativum | 10⁻⁶ M TRIA + 10⁻⁶ M GA₃ | +37.9% vs. control | [15] |
| Root Length | Coriandrum sativum | 10⁻⁶ M TRIA + 10⁻⁶ M GA₃ | +34.8% vs. control | [15] |
| Dry Weight | Coriandrum sativum | 10⁻⁶ M TRIA + 10⁻⁶ M GA₃ | +33.3% vs. control | [15] |
| Leaf Fresh Weight | Lactuca sativa (Lettuce) | 10⁻⁷ M (foliar spray) | +13-20% vs. control | [18] |
| Root Fresh Weight | Lactuca sativa (Lettuce) | 10⁻⁷ M (foliar spray) | +13-24% vs. control | [18] |
| Photosynthesis | ||||
| Chlorophyll Content | Oryza sativa (Rice) | Not specified | +15-20% vs. control | [7] |
| Photosynthetic Rate | Oryza sativa (Rice) | Not specified | +25% vs. control | [7] |
| Total Chlorophyll | Coriandrum sativum | 10⁻⁶ M TRIA + 10⁻⁶ M GA₃ | +49% vs. control | [15] |
| Hormone & Enzyme Activity | ||||
| Abscisic Acid (ABA) | Oryza sativa (Rice) | Seed priming (35 ppm) | Significant increase in shoots and roots under drought | [14] |
| Nitrate Reductase (NR) | Lablab purpureus | 1 µM (3 sprays) | +27.6% vs. control | [2] |
| RuBisCO Level | Oryza sativa (Rice) | Not specified | +30% vs. control | [6] |
Downstream Effects on Gene Expression
TRIA significantly alters the plant transcriptome, generally up-regulating growth-related genes and down-regulating stress-response genes.
-
Photosynthesis-Related Genes: A substantial majority of genes up-regulated by TRIA are related to photosynthesis.[9][19] This includes multiple isoforms of the rbcS gene, which encodes the small subunit of RuBisCO. The expression of these genes can be induced within one hour of TRIA treatment.[19]
-
Stress-Related Genes: Genes that are down-regulated by TRIA include those associated with ABA signaling, stress responses, and wounding.[9][10] For example, the transcript for the ABA-induced protein OsAr1 and the wounding-inducible protein WIP1 were shown to be down-regulated in rice.[9]
-
Aquaporin Genes: To improve water status under drought, TRIA has been shown to up-regulate the expression of plasma membrane intrinsic protein (PIP) genes, such as PIP1,1, PIP1,2, PIP2,4, and PIP2,5, which are crucial for water transport across membranes.[14]
Figure 2: Logical diagram of this compound's effect on gene expression.
Experimental Protocols
Precise and reproducible methodologies are critical for studying the effects of this compound.
Preparation of this compound Stock and Working Solutions
Due to its hydrophobic nature, TRIA requires a specific protocol for solubilization.
-
Materials: this compound powder (>90% purity), Ethanol (B145695) (95%), Polysorbate surfactant (Tween-20 or Tween-80), distilled water, analytical balance, magnetic stirrer, volumetric flasks.[18]
-
Protocol for 1000 mg/L Stock Solution:
-
Weigh 1000 mg of TRIA powder.
-
Dissolve the powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring for 15-20 minutes may be required for complete dissolution.
-
Add 5 mL of Tween-20 to the ethanol solution and mix thoroughly. This acts as a surfactant to maintain solubility in the final aqueous solution.
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Bring the solution to the final volume with distilled water while mixing continuously.
-
Store the stock solution in a dark, sealed container at room temperature.[18]
-
-
Working Solution Preparation: Dilute the stock solution with distilled water to achieve the desired final concentration for experiments (e.g., 0.05 mg/L to 20 mg/L, depending on the crop).[18]
Experimental Workflow for Gene Expression Analysis (Suppression Subtractive Hybridization - SSH)
This workflow outlines the key steps used to identify TRIA-regulated genes.[10][19]
Figure 3: Experimental workflow for identifying TRIA-regulated genes via SSH.
Conclusion
This compound is a powerful plant biostimulant that operates by initiating a rapid signaling cascade, likely through the second messenger L(+)-adenosine. Its primary hormonal effects are characterized by a synergistic relationship with growth-promoting hormones like gibberellins and an antagonistic relationship with the stress hormone abscisic acid. This modulation of the hormonal balance, coupled with direct effects on the transcriptome, leads to the up-regulation of photosynthesis and growth-related pathways and the suppression of certain stress responses. For researchers, understanding these complex interactions is key to harnessing TRIA's potential for enhancing crop productivity and resilience. Further investigation into its membrane-level interactions and the precise mechanisms of L(+)-adenosine action will continue to illuminate its role as a master regulator of plant physiology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]
- 4. zylemsa.co.za [zylemsa.co.za]
- 5. agradehydroponics.com [agradehydroponics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Triacontanol: A Green Choice for Ecological Farming [agriplantgrowth.com]
- 8. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triacontanol Reverses Abscisic Acid Effects on Stomatal Regulation in Solanum lycopersicum L. under Drought Stress Conditions | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [redalyc.org]
- 18. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 19. academic.oup.com [academic.oup.com]
1-Triacontanol: A Technical Guide to its Impact on Plant Cell Division and Elongation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Triacontanol (TRIA), a saturated 30-carbon primary alcohol, is a potent, naturally occurring plant growth regulator found in epicuticular waxes.[1][2] Its application, even at nanomolar concentrations, has been demonstrated to significantly enhance plant growth, development, and yield across a wide variety of crops.[1][3][4] This technical guide provides an in-depth examination of the mechanisms through which this compound influences the fundamental cellular processes of division and elongation. It synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for its application and analysis, and visualizes the key signaling pathways and workflows. The primary mode of action involves the rapid elicitation of a secondary messenger, L(+)-adenosine, which triggers a cascade of physiological and genetic responses, including altered hormone levels, increased photosynthetic efficiency, and upregulation of growth-related genes.[4][5][6] This document serves as a comprehensive resource for professionals seeking to understand and leverage the growth-promoting properties of this compound.
Mechanism of Action: From Signal Perception to Physiological Response
This compound operates as a biostimulant, enhancing the physiological efficiency of plant cells.[1] When applied exogenously via foliar spray, soil drench, or seed soaking, TRIA is absorbed by the plant's stems and leaves, initiating a rapid signaling cascade.[7][8]
The L(+)-adenosine Signaling Pathway
A key discovery in understanding TRIA's mode of action was the identification of L(+)-adenosine as a putative second messenger.[4][6] Application of TRIA to plant shoots leads to the appearance of L(+)-adenosine in the roots within one minute, indicating a rapid, systemic signaling response.[4][9] This response is too fast for de novo synthesis, suggesting TRIA triggers the release or conversion of a pre-existing pool of L(+)-adenosine.[1][4] This messenger then initiates downstream effects, including the modulation of gene expression and enzymatic activity.
Genetic and Hormonal Regulation
Studies on rice (Oryza sativa L.) have shown that TRIA upregulates genes associated with photosynthesis, such as the small subunit of RuBisCO (rbcS), while down-regulating stress-related genes.[2][10] This shift in gene expression contributes to increased photosynthetic rates and overall biomass.[2][6] Furthermore, TRIA is known to influence the levels of key plant hormones. It stimulates the production of cytokinins, which are crucial for promoting cell division, and helps regulate auxin levels, which are central to cell elongation.[11]
Impact on Plant Cell Division
This compound directly promotes the rate of cell division, leading to the development of larger root and shoot systems.[3][12] This effect is observed in both whole plants and in vitro cell cultures, where TRIA increases the total cell number.[3] The mechanism is strongly linked to its influence on cytokinins, which are primary regulators of the cell cycle.[11] By promoting cytokinin activity, TRIA likely facilitates the G2/M transition, leading to a higher rate of mitosis. While direct evidence is still emerging, it is hypothesized that this signaling cascade ultimately influences the activity of core cell cycle machinery, such as cyclin-dependent kinases (CDKs).[13][14]
Impact on Plant Cell Elongation
Cell elongation is the process by which cells increase in size, contributing significantly to organ growth. Research indicates that TRIA promotes cell elongation, leading to increased plant height and root length.[15][16] This is largely attributed to its regulatory effect on auxins, the primary hormones controlling cell expansion.[11] Auxins trigger processes that lead to cell wall loosening, allowing the cell to expand under turgor pressure. Key enzymes in this process are expansins and xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs), which modify the cell wall's structural integrity.[17][18] It is hypothesized that the TRIA-induced hormonal changes lead to the upregulation of genes encoding these cell wall-modifying proteins, thus facilitating greater cell elongation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. buildasoil.com [buildasoil.com]
- 5. [PDF] TRIACONTANOL: A VERSATILE PLANT GROWTH REGULATOR IN OVERCOMING ABIOTIC STRESSES A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zylemsa.co.za [zylemsa.co.za]
- 12. kaijunutrients.com [kaijunutrients.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. zylemsa.co.za [zylemsa.co.za]
- 16. researchgate.net [researchgate.net]
- 17. A xyloglucan endotransglucosylase/hydrolase involves in growth of primary root and alters the deposition of cellulose in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Xyloglucan Endotransglucosylase Activity Loosens a Plant Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and chemical properties of 1-Triacontanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Triacontanol is a naturally occurring saturated long-chain fatty alcohol with significant biological activity, most notably as a potent plant growth regulator.[1][2] This technical guide provides an in-depth overview of its molecular structure, chemical properties, and mechanism of action. Detailed experimental protocols for its analysis and synthesis are provided, along with a summary of its key quantitative data. Furthermore, this document elucidates the known signaling pathways influenced by this compound, offering a valuable resource for researchers in agriculture, biochemistry, and drug development.
Molecular Structure and Identification
This compound, also known as melissyl alcohol or myricyl alcohol, is a primary fatty alcohol with a 30-carbon chain.[1] Its linear structure is fundamental to its physical and chemical properties and its biological activity.
Chemical Structure:
CH₃(CH₂)₂₈CH₂OH
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Triacontan-1-ol |
| CAS Number | 593-50-0 |
| Molecular Formula | C₃₀H₆₂O |
| Molecular Weight | 438.81 g/mol [1][3] |
| Synonyms | Melissyl alcohol, Myricyl alcohol, n-Triacontanol |
Physicochemical Properties
This compound is a white, waxy solid at room temperature.[4] Its long aliphatic chain renders it insoluble in water but soluble in various organic solvents.[4]
| Property | Value | Source |
| Melting Point | 87 °C (189 °F; 360 K) | [1] |
| Boiling Point | 443.3 ± 8.0 °C at 760 mmHg | |
| Density | 0.777 g/mL at 95 °C | [1] |
| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane, and hot benzene. Sparingly soluble in cold ethanol (B145695). | [] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 90 MHz): The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl protons, a broad singlet for the hydroxyl proton, a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group, and a large singlet for the repeating methylene units of the long alkyl chain. Key shifts (ppm): ~0.88 (t, 3H, CH₃), ~1.25 (s, 56H, -(CH₂)₂₈-), ~3.64 (t, 2H, -CH₂OH), ~1.57 (m, 2H, -CH₂CH₂OH).[3]
-
¹³C NMR (CDCl₃, 50.18 MHz): The carbon spectrum shows distinct signals for the terminal methyl carbon, the carbon bearing the hydroxyl group, and the numerous methylene carbons in the chain. Key shifts (ppm): ~14.1 (CH₃), ~22.7, ~25.8, ~29.4, ~29.7, ~31.9, ~32.9 (-(CH₂)₂₈-), ~63.1 (-CH₂OH).[3]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (CH₂). For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to its trimethylsilyl (B98337) (TMS) ether is common to increase volatility and improve fragmentation analysis.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorptions for a long-chain alcohol.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch: Sharp peaks around 2850-2960 cm⁻¹
-
C-O stretch: A peak in the range of 1050-1150 cm⁻¹
Chemical Properties and Synthesis
This compound is stable under normal conditions. The primary alcohol group allows for typical alcohol reactions such as esterification.
Chemical Synthesis
Several synthetic routes to this compound have been developed. A common method involves the reduction of triacontanoic acid or its esters.
Example Synthesis Protocol: Reduction of Methyl Triacontanoate []
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Ester: Dissolve methyl triacontanoate in anhydrous THF and add it dropwise to the LAH suspension at 0 °C with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane (B92381).
Biological Activity and Signaling Pathways
This compound is a potent plant growth regulator that influences a wide range of physiological processes, leading to enhanced growth, yield, and stress tolerance.[1][2][8]
Mechanism of Action
The precise mechanism of action of this compound is still under investigation, but it is known to rapidly elicit physiological responses. It is proposed to act as a signaling molecule that triggers a cascade of downstream events.[9]
Signaling Pathway
This compound application leads to the rapid increase of a second messenger, identified as 9-β-L(+)-adenosine.[8][10] This secondary messenger is believed to initiate a signaling cascade that results in the upregulation of genes associated with photosynthesis and the downregulation of stress-related genes.[2][4]
Proposed signaling pathway of this compound in plants.
Experimental Protocols
Quantification of this compound in Plant Tissue by GC-MS
This protocol is adapted for the analysis of this compound in plant matrices.[11]
-
Extraction:
-
Homogenize a known weight of fresh or freeze-dried plant material.
-
Perform a saponification step with ethanolic NaOH to release esterified this compound.
-
Acidify the mixture and perform a liquid-liquid extraction with an organic solvent like hexane or chloroform.
-
Wash the organic phase with water to remove impurities.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group to a trimethylsilyl (TMS) ether.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: An appropriate temperature gradient is crucial for separating long-chain alcohols. A typical program might start at a lower temperature and ramp up to around 300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of the TMS-derivatized this compound.
-
-
Quantification:
-
Prepare a calibration curve using standards of TMS-derivatized this compound.
-
An internal standard (e.g., 1-octacosanol) should be added at the beginning of the extraction process to correct for losses during sample preparation.
-
Workflow for GC-MS quantification of this compound.
Conclusion
This compound is a fascinating long-chain fatty alcohol with significant potential in agriculture and potentially other fields. Its well-defined molecular structure and chemical properties, coupled with its profound biological effects, make it a subject of ongoing research. This technical guide serves as a comprehensive resource for professionals seeking to understand and work with this molecule, providing a solid foundation of its chemistry, analysis, and biological mode of action. Further research into its signaling pathways will undoubtedly unveil more of its intricate roles in plant biology and may open up new avenues for its application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C30H62O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. This compound, TMS derivative [webbook.nist.gov]
- 7. This compound, TMS derivative [webbook.nist.gov]
- 8. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saahasindia.org [saahasindia.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 1-Triacontanol from Beeswax
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Triacontanol, a long-chain saturated fatty alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of plants and in beeswax.[1][2][3] It is known to elicit a range of physiological responses in plants, including increased photosynthesis, nutrient uptake, and ultimately, enhanced crop yield and quality.[1][4] Beyond its agricultural applications, this compound and related policosanols are of increasing interest in the pharmaceutical and nutraceutical industries for their potential health benefits, including cholesterol-lowering effects.[5][6] Beeswax, a readily available natural resource, serves as a rich source for the extraction of this compound.[6][7]
This document provides detailed application notes and protocols for various methods of extracting this compound from beeswax, catering to both laboratory and potentially scalable industrial applications. The methodologies covered include classical saponification and solvent extraction, modern microwave-assisted extraction, and green supercritical fluid extraction.
Quantitative Data Summary
The concentration of this compound in beeswax can vary depending on the geographical origin of the bees. The efficiency of extraction and the purity of the final product are highly dependent on the chosen methodology.
| Parameter | Classical Saponification | Microwave-Assisted Extraction | Supercritical Fluid Extraction (Lipase-Catalyzed Methanolysis) | Reference |
| This compound Content in Beeswax | 9.61% (Australian) | 27.6% (Chinese Hai-nan) | 21.4% (Kenyan) | [4][8] |
| Yield of this compound | Not explicitly stated | 50-60% | Not explicitly stated | [1][2][9] |
| Purity of this compound | High purity achievable with multiple recrystallizations | 85-95% | 37.2% of the alcohol fraction | [1][2][7][9][10] |
| Key Reagents | Beeswax, Benzene (B151609), Ethanol (B145695), NaOH, Isoamyl alcohol | Beeswax, Methanol (B129727), KF/γ-Al2O3 solid strong alkali, Ethyl acetate | Beeswax, Supercritical CO2, Immobilized lipase (B570770), Heptane | [1][2][7][9][10] |
| Extraction Time | Several hours | 10-30 minutes | Not explicitly stated | [1][2][9][10][11] |
Experimental Protocols
Method 1: Classical Saponification and Solvent Extraction
This traditional method involves the hydrolysis of esters in beeswax to liberate this compound, followed by its separation from other components.
Materials:
-
Industrial beeswax
-
Benzene
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Isoamyl alcohol
-
Distilled water
-
Four-necked flask with reflux condenser and stirrer
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Vacuum filtration apparatus
Protocol:
1. Saponification of Beeswax: a. Place 150 g of industrial beeswax in a four-necked flask and add 300 ml of benzene. b. Heat the mixture to approximately 75°C with stirring to dissolve the beeswax. c. After 1 hour, increase the temperature to 95°C. d. Prepare a solution of 8.5 g of NaOH dissolved in 100 ml of 95°C ethanol. e. Add the NaOH solution dropwise to the beeswax solution over a period of about 1 hour while stirring continuously. f. Continue stirring and reflux the mixture for an additional hour. The reaction mixture will turn brownish-red.[10] g. After saponification is complete, immediately pour the hot reaction mixture into 500 ml of hot water (90°C) and stir thoroughly. h. Transfer the mixture to a separatory funnel and allow it to stand for 15 minutes to separate into two layers. The upper benzene layer contains the unsaponifiable matter (including this compound), and the lower aqueous layer contains sodium salts of fatty acids.[10] i. Separate the layers and extract the aqueous phase a second time with 200 ml of benzene. j. Combine the benzene extracts and wash them three times with 30% ethanol. k. Distill the combined benzene phase to remove the solvent and obtain the unsaponifiable matter.[10]
2. Removal of Hydrocarbons: a. To 40 g of the obtained unsaponifiable matter, add 200 ml of isoamyl alcohol in a four-necked flask. b. Heat the mixture to boiling for 30 minutes, then cool it to 15°C. c. After 6 hours, a waxy cake of hydrocarbons will form on the surface.[10] d. Carefully separate the lower viscous liquid. Add another 20 ml of isoamyl alcohol to this liquid, boil for 10 minutes, and cool again to precipitate more hydrocarbons. e. To the remaining viscous liquid, add 300 ml of ethanol and stir well. Let it stand for 30 minutes. f. Perform vacuum filtration to collect the precipitate. Wash the filter cake three or more times with 300 ml of distilled water until the pH is neutral (around 7). g. Dry the filter cake to obtain crude this compound.[10]
3. Refinement of this compound: a. Dissolve the crude this compound in a mixture of 200 ml of benzene and 200 ml of ethanol by heating to 85°C. b. Cool the solution to below 10°C to induce recrystallization. c. Repeat the recrystallization process four times to obtain a high-purity this compound product.[10] d. Dry the final product at 50°C for 24 hours.[10]
Method 2: Microwave-Assisted Extraction with Solid Superalkali Catalysis
This modern approach utilizes microwave energy to significantly reduce reaction times and employs a solid catalyst for a more environmentally friendly process.[1][2][9]
Materials:
-
Natural beeswax
-
Methanol
-
KF/γ-Al2O3 solid strong alkali catalyst
-
Ethyl acetate
-
Quartz round-bottom flask (for lab scale) or microwave reactor (for larger scale)
-
Microwave synthesis reactor
-
Filtration apparatus
-
Rotary evaporator
Protocol:
1. Catalyst Preparation (if not commercially available): a. Mix KF (26% by mass) and γ-Al2O3 (74% by mass) and grind them uniformly. b. Add a small amount of distilled water to form a paste. c. Calcine the paste in a muffle furnace at 600°C for 5 hours. d. After cooling, grind the solid into a fine powder.[1]
2. Microwave-Assisted Transesterification: a. Lab Scale (gram-level): i. In a 100 ml quartz round-bottom flask, combine 0.5 g of beeswax, 25 ml of methanol (solid-to-liquid ratio of 1:50), and 0.15 g of the KF/γ-Al2O3 catalyst (30% of beeswax mass).[1][9] ii. Heat the mixture under reflux for 10 minutes using a microwave reactor with a power of 200-300W.[1][9] b. Pilot Scale (kilogram-level): i. In a 30-liter microwave reactor, combine 0.25 kg of beeswax, 12.5 liters of methanol, and 0.075 kg of the catalyst.[1][9] ii. Heat the mixture under reflux for 30 minutes using a microwave power of 6-9 kW.[1][9]
3. Isolation and Purification: a. After the reaction, filter the mixture to recover the solid catalyst.[1][9] b. Use a rotary evaporator to remove the methanol from the filtrate, yielding a mixture of this compound and methyl oleate.[1][9] c. Purify the this compound by recrystallization from ethyl acetate. The expected yield is 50-60% with a purity of 85-95% as determined by gas chromatography.[1][2][9]
Method 3: Supercritical Fluid Extraction with Lipase-Catalyzed Methanolysis
This green chemistry approach uses supercritical carbon dioxide as a solvent and an enzyme catalyst, minimizing the use of organic solvents.
Materials:
-
Beeswax
-
Immobilized lipase from Candida antarctica
-
Supercritical CO2
-
Methanol
-
Heptane
-
Supercritical fluid extractor
Protocol:
1. Lipase-Catalyzed Methanolysis in Supercritical CO2: a. Load the beeswax and immobilized lipase into the extraction vessel of the supercritical fluid extractor. b. Introduce methanol into the system. c. Pressurize and heat the system with carbon dioxide to supercritical conditions (e.g., 35 MPa and 373 K, though optimal conditions may vary).[7] d. The supercritical CO2 containing methanol will flow through the beeswax and lipase bed, facilitating the transesterification of the wax esters. This reaction converts the esters into fatty acid methyl esters and long-chain alcohols, including this compound.[7]
2. Separation and Purification: a. The effluent from the extractor, containing the fatty acid methyl esters and alcohols, is collected. b. The alcohols are then isolated from the fatty acid methyl esters by precipitation from heptane.[7] c. The resulting alcohol fraction will be a mixture of policosanols, with this compound being a major component (approximately 37.2% of the alcohol fraction in one study).[7]
Visualizations
Caption: Workflow for Classical Saponification and Solvent Extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction of Policosanols including this compound.
References
- 1. CN104230655A - Technology for extracting triacontanol from natural beewax by microwave and solid strongest base catalysis method - Google Patents [patents.google.com]
- 2. Technology of extracting triacontanol from natural beeswax by microwave and solid superalkali catalysis - Eureka | Patsnap [eureka.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. A new strategy based on microwave-assisted technology for the extraction and purification of beeswax policosanols for pharmaceutical purposes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination Of I-Triacontanol In Kenyan Beeswax (honeybee, Appis Mellifera L.) And Development Of A New Approach To Its Synthesis [erepository.uonbi.ac.ke]
- 9. Technology for extracting triacontanol from natural beewax by microwave and solid strongest base catalysis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. Method for Preparing Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 11. researchgate.net [researchgate.net]
Laboratory Synthesis of 1-Triacontanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Triacontanol, a saturated 30-carbon primary alcohol, is a naturally occurring plant growth regulator found in various plant cuticular waxes and beeswax.[1] It has garnered significant interest for its ability to enhance crop yields by stimulating physiological processes such as photosynthesis and protein biosynthesis.[1] This document provides detailed laboratory protocols for the chemical synthesis of this compound, catering to the needs of researchers and professionals in drug development and agricultural science. Two primary synthetic routes are presented: the reduction of triacontanoic acid and a multi-step synthesis employing a Wittig reaction. These protocols are designed to be clear, concise, and reproducible.
Introduction
This compound (C₃₀H₆₂O), also known as melissyl alcohol, is a long-chain fatty alcohol with established efficacy as a plant growth stimulant.[1] Its mechanism of action involves the enhancement of cell division, enzymatic activity in roots, and overall metabolic efficiency, leading to larger roots and shoots.[1] The demand for pure this compound for research and commercial applications necessitates reliable and efficient laboratory synthesis methods. This document outlines two effective synthetic pathways, providing detailed experimental procedures, data presentation in tabular format, and visual representations of the workflows and reaction schemes.
Synthetic Routes Overview
Two principal methods for the laboratory synthesis of this compound are detailed below. Each method offers distinct advantages and involves different intermediate steps.
-
Synthesis via Reduction of Triacontanoic Acid: This method involves the synthesis of the C30 carboxylic acid, triacontanoic acid, followed by its reduction to the corresponding alcohol. One approach to triacontanoic acid involves a thiophene-based route.[1][2]
-
Synthesis via Wittig Reaction: This route builds the 30-carbon chain through a carbon-carbon double bond formation using a Wittig reagent, followed by hydrogenation to the saturated alcohol.[1]
Protocol 1: Synthesis of this compound via Reduction of Triacontanoic Acid
This protocol is divided into two main stages: the synthesis of triacontanoic acid and its subsequent reduction to this compound.
Stage 1: Synthesis of Triacontanoic Acid via Thiophene (B33073) Intermediate
This method utilizes succinic anhydride (B1165640) and docosanoic acid to build the carbon chain on a thiophene scaffold, which is subsequently removed.[1][2]
Experimental Protocol:
-
Acylation of Thiophene: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place thiophene, succinic anhydride, and a suitable solvent (e.g., nitrobenzene).
-
Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise while stirring and maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the acylated thiophene intermediate.
-
Second Acylation: Repeat the acylation procedure using docosanoyl chloride (prepared from docosanoic acid and a chlorinating agent like thionyl chloride) to introduce the C22 chain to the other side of the thiophene ring.
-
Desulfurization: The resulting 2,5-diacylthiophene is then subjected to desulfurization using Raney Nickel in a suitable solvent like ethanol.[1][2] The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield crude triacontanoic acid.
-
Purification: The crude triacontanoic acid is purified by recrystallization from a suitable solvent such as methyl ethyl ketone.[3]
Stage 2: Reduction of Triacontanoic Acid to this compound
The purified triacontanoic acid is reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LAH).[1][2]
Experimental Protocol:
-
Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Acid: Dissolve the purified triacontanoic acid in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether.
-
Extraction and Drying: Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Evaporate the solvent under reduced pressure to yield crude this compound. Purify the product by recrystallization from a suitable solvent (e.g., ethanol-acetone mixture or hot benzene).[4]
Quantitative Data Summary (Protocol 1)
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Synthesis of Triacontanoic Acid | Thiophene, Succinic Anhydride, Docosanoyl Chloride | AlCl₃, Raney Ni, H₂ | Nitrobenzene, Ethanol | 0-60 (Acylation), 150-200 (Desulfurization) | 4-8 (Acylation), 12-24 (Desulfurization) | 60-70 | >95 (after recrystallization) |
| Reduction to this compound | Triacontanoic Acid | LiAlH₄ | THF | 0 to Reflux | 4-12 | 85-95 | >98 (after recrystallization) |
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol involves the preparation of an aldehyde and a phosphonium (B103445) salt, followed by a Wittig reaction to form an alkene, which is then hydrogenated.[1]
Stage 1: Preparation of Reactants
-
Synthesis of Octadecanal (B32862): Oxidize 1-octadecanol (stearyl alcohol) to octadecanal using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) or through a phase transfer catalyzed oxidation.[1]
-
Synthesis of 12-(Triphenylphosphonio)dodecan-1-ol Bromide:
-
Convert 1,12-dodecanediol (B52552) to 1-bromo-12-hydroxydodecane via a phase transfer bromination.[1]
-
React the resulting bromo-alcohol with triphenylphosphine (B44618) in a suitable solvent like acetonitrile (B52724) or toluene (B28343) at reflux to form the corresponding phosphonium salt.[1]
-
Stage 2: Wittig Reaction and Hydrogenation
-
Ylide Formation: In a dry flask under an inert atmosphere, treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DMSO) to generate the phosphorus ylide.
-
Wittig Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of octadecanal in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether). Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent to obtain the crude alkene product (a mixture of Z and E isomers of triacont-12-en-1-ol).
-
Hydrogenation: Dissolve the crude alkene in a suitable solvent (e.g., ethanol, ethyl acetate) and hydrogenate it in the presence of a catalyst (e.g., Palladium on carbon, PtO₂) under a hydrogen atmosphere.[1]
-
Purification: After the hydrogenation is complete, filter off the catalyst and evaporate the solvent. Purify the resulting this compound by recrystallization.
Quantitative Data Summary (Protocol 2)
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxidation of 1-Octadecanol | 1-Octadecanol | PCC or Phase Transfer Catalyst | DCM or Biphasic | Room Temperature | 2-4 | 80-90 |
| Phosphonium Salt Formation | 1-Bromo-12-hydroxydodecane, PPh₃ | - | Acetonitrile or Toluene | Reflux | 12-24 | >90 |
| Wittig Reaction | Octadecanal, Phosphonium Salt | n-BuLi or NaH | THF or DMSO | -78 to Room Temperature | 4-12 | 70-85 |
| Hydrogenation | Triacont-12-en-1-ol | Pd/C, H₂ | Ethanol or Ethyl Acetate | Room Temperature | 6-18 | >95 |
Purification and Characterization
The final product, this compound, is a white, waxy solid. The primary method for purification is recrystallization.
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol-acetone mixtures, hot benzene, or ethyl acetate.[4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization:
The purity and identity of the synthesized this compound can be confirmed by:
-
Melting Point: The reported melting point of this compound is 87 °C.[1]
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the long alkyl chain and the hydroxyl group.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
FTIR: To identify the characteristic O-H and C-H stretching vibrations.
-
-
Mass Spectrometry: To determine the molecular weight (438.81 g/mol ).[1]
Visualizations
Caption: Synthesis of this compound via Reduction of Triacontanoic Acid.
Caption: Synthesis of this compound via Wittig Reaction.
Caption: General Workflow for Purification by Recrystallization.
References
Application Notes and Protocols for 1-Triacontanol in Plant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and effective application of 1-Triacontanol (TRIA) for plant growth regulation. The following sections detail the physiological and biochemical effects of TRIA, present quantitative data on its impact on various plant species, and offer detailed protocols for its experimental use.
Introduction to this compound
This compound is a naturally occurring saturated 30-carbon primary alcohol found in the epicuticular waxes of plants and in beeswax.[1][2] It is a potent plant growth regulator that has been shown to enhance the growth, yield, and quality of a wide range of agricultural and horticultural crops.[1][3][4] TRIA is considered non-toxic to humans and animals, making it a subject of interest for sustainable agriculture.[5][6][7] Its mechanism of action involves the modulation of various physiological and biochemical processes, leading to improved plant performance, especially under stressful conditions.[3]
Mechanism of Action
While the complete mechanism of this compound's action is still under investigation, research indicates that it functions by influencing key metabolic pathways.[5][8] A primary mode of action is believed to be the elicitation of a secondary messenger, L(+)-adenosine, which in turn triggers a cascade of downstream responses.[3][7][9][10]
Key physiological and biochemical effects of this compound include:
-
Enhanced Photosynthesis: TRIA treatment has been shown to increase chlorophyll (B73375) content and the net photosynthetic rate, leading to greater carbon assimilation.[11][12][13] It can also upregulate the expression of genes involved in photosynthesis, such as those encoding for the small subunit of RuBisCO (rbcS).[3]
-
Improved Nutrient and Water Uptake: It enhances the permeability of cell membranes, which can facilitate the uptake of water and mineral nutrients from the soil.[12]
-
Increased Enzymatic Activity: TRIA can increase the activity of various enzymes, including polyphenol oxidase and nitrate (B79036) reductase, which are involved in plant growth and development.[2][8]
-
Stimulation of Protein Synthesis: It has been observed to promote the synthesis of proteins, which is essential for cell growth and division.[1][6]
-
Stress Mitigation: this compound can help plants tolerate abiotic stresses such as drought, salinity, and extreme temperatures by modulating stress-related gene expression and enhancing antioxidant defense systems.[3]
Signaling Pathway of this compound
Quantitative Data on Plant Response
The application of this compound has demonstrated significant positive effects on a variety of crops. The following tables summarize the quantitative outcomes from various studies.
Table 1: Effects of this compound on Crop Yield
| Crop | Application Method | Concentration | Reported Yield Increase |
| Rice (Oryza sativa) | Foliar Spray | 0.33 ml/L (95% TRIA) | 51.26% (grain yield)[14] |
| Rice (Oryza sativa) | Seed Soaking | 1 mg/L | 5-10%[4] |
| Wheat (Triticum aestivum) | Seed Soaking | 0.2-0.5 mg/L | 4.3-7.1%[15] |
| Tomato (Solanum lycopersicum) | Foliar Spray | 10⁻⁶ M | 57.6% (fruit yield per plant)[3] |
| Tomato (Solanum lycopersicum) | Foliar Spray | 0.5 mg/kg | 8.3%[4] |
| Cucumber (Cucumis sativus) | Foliar Spray | 0.8 mg/L | Improved fruit number and weight under stress[16] |
| Soybean (Glycine max) | Seed Soaking | 1 mg/kg | 5-10%[4] |
| Corn (Zea mays) | Foliar Spray | 0.1 mg/L | Increased ear length, number, and weight[17] |
| Cotton (Gossypium hirsutum) | Foliar Spray | 0.1 mg/L | Significant yield increase[18] |
| Peanut (Arachis hypogaea) | Foliar Spray | 0.1% microemulsion | Increased fruit rate and weight[17] |
| Strawberry (Fragaria × ananassa) | Foliar Spray | 0.1 mg/L | Increased yield[18] |
| Tea (Camellia sinensis) | Foliar Spray | 0.5 ppm | ~20%[2] |
Table 2: Effects of this compound on Plant Growth Parameters
| Crop | Application Method | Concentration | Observed Effect |
| Rice (Oryza sativa) | Seed Soaking | 1 mg/L | ~2% increase in germination rate, ~8% increase in germination potential[18] |
| Lettuce (Lactuca sativa) | Foliar Spray | 0.043 mg/L | 13-20% increase in leaf fresh weight, 12-37% increase in leaf area |
| Rhododendron | Foliar Spray | 0.1 mg/L | 2.75 times greater total weight, double the number of blossom buds[19] |
| Cabbage (Brassica oleracea) | Seed Soaking | 0.05 mg/L | Significantly improved seed germination rate |
| Sugarcane (Saccharum officinarum) | Stem Soaking | 0.5-2 mg/L | Promoted germination[15] |
| Konjac (Amorphophallus konjac) | Foliar Spray | 2.5 mg/L | 28.3% increase in photosynthesis intensity[15] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and application of this compound in a research setting. Due to its low solubility in water, proper formulation is critical for its effective application.
Preparation of this compound Stock Solution (1000 ppm)
This protocol describes the preparation of a concentrated stock solution that can be diluted to desired working concentrations.
Materials:
-
This compound powder (analytical grade, >90% purity)
-
Ethanol (95%) or Chloroform
-
Tween-20 (polysorbate 20) or another suitable surfactant
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask (1000 mL)
-
Amber glass bottle for storage
Procedure:
-
Weigh 1000 mg of this compound powder.
-
In a glass beaker, dissolve the this compound powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring may be required to ensure complete dissolution.[16]
-
Add 5 mL of Tween-20 to the solution and mix thoroughly. This surfactant aids in creating a stable emulsion when diluted with water.
-
Transfer the solution to a 1000 mL volumetric flask.
-
Slowly add distilled water to the flask while continuously stirring to bring the final volume to 1000 mL.
-
Store the stock solution in a labeled amber glass bottle at room temperature to protect it from light.
Experimental Application Methods
The choice of application method depends on the research objectives and the plant species being studied.
Foliar application is a common and effective method for delivering this compound directly to the plant's leaves.
Materials:
-
This compound stock solution (1000 ppm)
-
Distilled water
-
Spray bottle
-
Control solution (water with the same concentration of surfactant used in the TRIA solution)
Procedure:
-
Calculate the volume of the 1000 ppm stock solution needed to achieve the desired final concentration in the spray solution. For example, to make 1 L of a 1 ppm solution, add 1 mL of the stock solution to 999 mL of distilled water.
-
Prepare the working solution by diluting the stock solution with distilled water.
-
Prepare a control solution containing the same concentration of surfactant as the treatment solution.
-
Apply the solutions as a fine mist to the foliage of the plants until runoff. Ensure even coverage of both the adaxial and abaxial leaf surfaces.
-
Conduct applications at a consistent time of day, preferably in the early morning or late evening to maximize absorption and minimize evaporation.
-
Repeat applications as required by the experimental design.
Treating seeds with this compound can promote germination and early seedling growth.
Materials:
-
This compound stock solution (1000 ppm)
-
Distilled water
-
Beakers or petri dishes
-
Seeds of the target plant species
Procedure:
-
Prepare the desired concentration of this compound solution by diluting the stock solution with distilled water. Concentrations typically range from 0.05 to 1 mg/L.[4][15]
-
Place the seeds in the this compound solution and allow them to soak for a specified duration (e.g., 4-24 hours, depending on the seed type).[15][18]
-
As a control, soak a separate batch of seeds in a solution containing only water and the surfactant.
-
After soaking, remove the seeds from the solution and allow them to air dry before planting.
-
Sow the treated and control seeds under identical conditions.
Applying this compound to the soil allows for uptake by the roots.
Materials:
-
This compound stock solution (1000 ppm)
-
Distilled water
-
Graduated cylinders or beakers
Procedure:
-
Prepare the desired concentration of this compound solution.
-
Apply a specific volume of the solution to the soil around the base of each plant. The volume will depend on the pot size and soil type.
-
Apply an equal volume of the control solution (water and surfactant) to the control plants.
-
Ensure that the application is consistent for all plants in the treatment group.
Experimental Workflow
Important Considerations
-
Concentration is Key: The effects of this compound are highly dependent on concentration, with optimal levels varying between plant species. High concentrations can have inhibitory effects.[1][17]
-
Purity of Compound: The use of high-purity this compound is recommended, as impurities can affect the experimental outcome.[17]
-
Surfactant Use: Due to its poor water solubility, a surfactant is necessary to create a stable emulsion for application.
-
Controls: Always include a control group treated with a solution containing the surfactant but without this compound to account for any effects of the solvent and surfactant.
-
Environmental Conditions: The response of plants to this compound can be influenced by environmental factors such as temperature, light, and nutrient availability.[20]
By following these guidelines and protocols, researchers can effectively formulate and apply this compound to investigate its potential as a plant growth regulator in various plant species and experimental systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and dosage of triacontanol - Knowledge [plantgrowthhormones.com]
- 5. wellyoutech.com [wellyoutech.com]
- 6. Page loading... [wap.guidechem.com]
- 7. agradehydroponics.com [agradehydroponics.com]
- 8. Page loading... [guidechem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. hjagrifeed.com [hjagrifeed.com]
- 12. zylemsa.co.za [zylemsa.co.za]
- 13. academic.oup.com [academic.oup.com]
- 14. cropandweed.com [cropandweed.com]
- 15. Using method (Part I) of tria triacontanol used on different plants - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 16. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 17. How to use triacontanol correctly? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 18. Plant Growth Promoter- Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [vn.bestplanthormones.com]
- 19. buildasoil.com [buildasoil.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1-Triacontanol Foliar Spray Versus Soil Drench Application
Introduction
1-Triacontanol (TRIA), a naturally occurring saturated long-chain fatty alcohol found in plant epicuticular waxes, is a potent plant growth regulator that enhances crop growth and yield at very low concentrations.[1][2][3] It is utilized in agriculture to improve a range of physiological processes, including photosynthesis, nutrient uptake, protein biosynthesis, and stress resistance.[1][2][4] The efficacy of TRIA is highly dependent on the method of application. These notes provide a detailed comparison of the two primary application methods—foliar spray and soil drench—offering protocols and data for researchers, scientists, and drug development professionals to design and execute robust experiments.
Mechanism of Action
The growth-promoting effects of this compound are believed to be mediated by a second messenger system.[5][6] Upon application, TRIA is thought to elicit the rapid formation of 9-β-L(+)-adenosine.[5][7] This second messenger triggers a cascade of downstream events, including a rapid influx of ions like Ca²⁺ and K⁺, which can activate calmodulin and other signaling proteins.[7] This signaling cascade ultimately modulates gene expression related to photosynthesis (e.g., RuBisCO), hormone balance, and stress responses, leading to observable enhancements in plant growth and development.[5][8]
Comparative Efficacy: Foliar Spray vs. Soil Drench
Research indicates that the method of application is a critical factor in the efficacy of this compound. While both foliar sprays and soil drenches can increase plant growth in controlled greenhouse settings, field studies have shown foliar applications to be significantly more effective for increasing marketable crop yield.[9] In multiple field experiments, soil and seed treatments with TRIA failed to produce the significant yield increases observed with foliar sprays.[9] Foliar application is often more effective due to the direct and rapid absorption through the leaves.[4]
Quantitative Data Summary
The following tables summarize quantitative results from studies comparing application methods and detailing the effects of foliar sprays.
Table 1: Effect of Application Method on Plant Dry Weight (Greenhouse Study) Data adapted from a study on various crop species grown in a greenhouse.[9]
| Crop | Application Method | TRIA Concentration (mg/L) | Mean Dry Weight (mg/plant) | % Increase Over Control |
| Tomato | Foliar Spray | 0.1 | 181 | 24% |
| Soil Drench | 0.1 | 158 | 8% | |
| Cucumber | Foliar Spray | 1.0 | 445 | 19% |
| Soil Drench | 1.0 | 398 | 6% | |
| Corn | Foliar Spray | 0.01 | 370 | 18% |
| Soil Drench | 0.01 | 325 | 4% |
Table 2: Efficacy of this compound Foliar Spray on Various Crops (Soilless/Hydroponic Studies) Data compiled from multiple peer-reviewed sources.[7]
| Crop | TRIA Concentration | Application Frequency | Key Findings |
| Lettuce | ~0.043 mg/L (10⁻⁷ M) | Two applications (4 and 8 days after seeding) | Leaf fresh weight increased by 13-20%.[7] Root fresh weight increased by 13-24%.[7] |
| Tomato | ~21 mg/L (70 µM) | Weekly | Total fruit number increased by 22-57%.[7] Total yield increased by 28%.[7] |
| Cucumber | 0.8 mg/L | Not specified | Improved photosynthesis, stomatal conductance, and water use efficiency under salt stress.[7] |
Experimental Protocols
Consistent and reproducible protocols are essential for studying the effects of this compound.
Protocol 1: Preparation of Stock and Working Solutions
Due to its extremely low solubility in water, TRIA must first be dissolved in an organic solvent and formulated with a surfactant to create a stable stock solution.[7][10]
Materials:
-
This compound powder (analytical grade, ≥90% purity)[7]
-
95% Ethanol
-
Surfactant (e.g., Tween-20)
-
Distilled or deionized water
-
Analytical balance, magnetic stirrer, volumetric flasks, amber glass bottle
Procedure for 1000 ppm Stock Solution:
-
Accurately weigh 1000 mg of this compound powder.[7]
-
In a glass beaker, dissolve the powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) on a stirrer hotplate can facilitate dissolution.[7][11]
-
Add 5 mL of Tween-20 to the solution and mix thoroughly. The surfactant ensures emulsification and improves leaf surface wetting.[7]
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Bring the solution to the final 1000 mL volume with distilled water while mixing continuously.[7]
-
Store the resulting 1000 mg/L (ppm) stock solution in a labeled amber glass bottle at room temperature to protect it from light.[7]
Working Solution Preparation:
-
Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment (e.g., 0.05 mg/L to 20 mg/L).[7]
-
Example: To make 1 liter of a 1 mg/L working solution, add 1 mL of the 1000 ppm stock solution to 999 mL of distilled water.
Protocol 2: Foliar Spray Application
Materials:
-
Prepared TRIA working solution
-
Control solution (containing the same concentration of ethanol and Tween-20 as the working solution)
-
Atomizer or spray bottle capable of producing a fine mist
-
Experimental plants
Procedure:
-
Apply treatments during periods of high humidity and low transpiration, such as early morning or late afternoon, to maximize absorption.[12]
-
Spray the foliage of the treatment group plants with the TRIA working solution until the liquid begins to drip from the leaves, ensuring even coverage of both adaxial and abaxial leaf surfaces.[9]
-
Spray the control group plants with the control solution in the same manner.
-
Keep plants under standard growth conditions. Repeat applications at specified intervals if required by the experimental design.[12]
Protocol 3: Soil Drench Application
Materials:
-
Prepared TRIA working solution
-
Control solution
-
Graduated cylinders or beakers for volume measurement
-
Experimental plants in pots with drainage
Procedure:
-
Ensure the soil or growth medium is not completely dry before application.
-
Apply a precise, predetermined volume of the TRIA working solution directly to the soil around the base of each plant in the treatment group. The volume should be sufficient to moisten the root zone without causing excessive runoff (e.g., 100 mL for a 10 cm pot).[9]
-
Apply an equal volume of the control solution to each plant in the control group.
-
Maintain standard watering and fertilization schedules for all plants, taking care not to overwater immediately after the drench application.
Experimental Design and Data Collection
A robust experimental design is crucial for valid comparisons. A randomized complete block design with multiple replications is recommended to account for variability in the growth environment.[9][10]
Key Data Collection Protocols:
-
Chlorophyll (B73375) Content: Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer and calculate the concentration using Arnon's equations.[13]
-
Yield Assessment: For fruiting or grain crops, quantify yield by measuring parameters such as the number of fruits/seeds per plant, the total weight of the harvest, and individual fruit/seed weight.[6]
-
Advanced Analysis (Quantification of TRIA): For studies on uptake, transport, or metabolism, the concentration of TRIA in plant tissues can be determined. This typically requires solvent extraction from homogenized plant material followed by analysis using methods such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography (GC) after derivatization.[14][15]
Conclusion
The available evidence strongly suggests that foliar spray is the more effective method for applying this compound to increase crop yield in field settings .[9] While soil drench applications can elicit a growth response, particularly in greenhouse pot studies, the effect is often less pronounced than that of foliar application.[9] For research purposes, it is recommended to include both application methods alongside a proper control to fully characterize the plant's response. The concentration of TRIA must be carefully optimized, as high concentrations can have an inhibitory effect on plant growth.[1][16] Researchers should follow meticulous preparation and application protocols to ensure the validity and reproducibility of their findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wellyoutech.com [wellyoutech.com]
- 3. researchgate.net [researchgate.net]
- 4. zylemsa.co.za [zylemsa.co.za]
- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 8. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of an HPLC-ELSD Method for the Quantification of this compound in Solid and Liquid Samples [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. Page loading... [guidechem.com]
Application Notes and Protocols for 1-Triacontanol Treatment in Hydroponic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Triacontanol (TRIA) is a naturally occurring 30-carbon saturated primary alcohol found in the epicuticular waxes of various plants.[1] It functions as a potent plant growth regulator that can significantly enhance biomass accumulation, nutrient uptake, and stress resilience in a variety of plant species.[2][3] Unlike classical phytohormones, TRIA is considered a biostimulant that improves the physiological efficiency of plant cells, thereby allowing plants to better express their genetic potential.[4] Its application in hydroponic systems is of particular interest due to the precise control over nutrient delivery and environmental conditions, which allows for the optimization of its growth-promoting effects.
The primary mechanism of action involves the rapid elicitation of a secondary messenger, 9-β-L(+)-adenosine, which in turn triggers a cascade of physiological responses.[5][6][7] These responses include enhanced photosynthesis, protein synthesis, enzyme activity, and the uptake of water and nutrients.[2][7] This document provides detailed protocols for the application of this compound in research-scale hydroponic systems, a summary of expected quantitative outcomes, and diagrams illustrating the experimental workflow and underlying signaling pathway.
Quantitative Data Summary
The application of this compound has been shown to produce significant quantitative improvements in various growth parameters. The table below summarizes key findings from studies on different plant species grown in hydroponic or soilless culture.
| Plant Species | Treatment Concentration & Method | Parameter | Observed Effect (% Increase) | Reference |
| Lettuce (Lactuca sativa) | 10⁻⁷ M (~0.044 mg/L), Foliar Spray | Leaf Fresh Weight | 13 - 20% | [8][9] |
| 10⁻⁷ M (~0.044 mg/L), Foliar Spray | Leaf Dry Weight | 13 - 20% | [8] | |
| 10⁻⁷ M (~0.044 mg/L), Foliar Spray | Root Fresh Weight | 13 - 24% | [8][9] | |
| 10⁻⁷ M (~0.044 mg/L), Foliar Spray | Root Dry Weight | 13 - 24% | [8] | |
| 10⁻⁷ M (~0.044 mg/L), Foliar Spray | Leaf Area & Relative Growth Rate | 12 - 37% | [8][9] | |
| Tomato (Solanum lycopersicum) | 70 µM (~30.7 mg/L), Weekly Foliar Spray | Flower Number | 37 - 50% | [9] |
| 70 µM (~30.7 mg/L), Weekly Foliar Spray | Total Fruit Number | 22 - 57% | [9] | |
| 70 µM (~30.7 mg/L), Weekly Foliar Spray | Total Yield | 28% | [9] | |
| Cucumber (Cucumis sativus) | 0.8 mg/L, Foliar Spray (under salt stress) | Photosynthesis & Stomatal Conductance | Improved | [9] |
| 0.8 mg/L, Foliar Spray (under salt stress) | Fruit Number & Average Fruit Weight | Improved | [9] |
Experimental Protocols
Due to its hydrophobic nature, this compound requires careful preparation to ensure its bioavailability to the plants.[2] The following protocols detail the preparation of stock and working solutions and their application in hydroponic systems.
Preparation of this compound Stock Solution (1000 ppm)
Materials:
-
This compound powder (analytical grade)
-
Tween 20 (Polysorbate 20) or other suitable surfactant
-
Magnetic stirrer and stir bar
-
Warming plate
-
1000 mL volumetric flask
-
Distilled or deionized water
-
Amber glass storage bottle
Procedure:
-
Accurately weigh 1000 mg of this compound powder.
-
In a glass beaker, dissolve the powder in 100 mL of 95% ethanol.
-
Gently warm the solution to 35-40°C while stirring continuously with a magnetic stirrer for 15-20 minutes, or until the powder is fully dissolved.[9]
-
Add 5 mL of Tween 20 to the solution and continue to mix thoroughly for an additional 5 minutes. This acts as a surfactant to create a stable emulsion.[9]
-
Transfer the resulting mixture to a 1000 mL volumetric flask.
-
Slowly add distilled water to the flask while mixing, bringing the final volume to 1000 mL.
-
Transfer the final 1000 ppm stock solution to an amber glass bottle and store at room temperature.[9]
Application Protocol 1: Foliar Spray
Foliar application is a common and effective method for delivering this compound.[2]
Procedure:
-
Prepare the Working Solution: Dilute the 1000 ppm stock solution with distilled water to achieve the desired final concentration. For experimental purposes, a common starting concentration is 0.5 ppm.[2] To prepare 1 L of 0.5 ppm solution, add 0.5 mL of the 1000 ppm stock solution to 999.5 mL of distilled water.
-
Application: Transfer the working solution to a fine-mist spray bottle. Apply the solution to the plant foliage until runoff is observed, ensuring thorough coverage of both the adaxial and abaxial leaf surfaces.
-
Timing: Apply the foliar spray during the plant's vegetative stage. For many species, a single application or two applications spaced a few days apart is sufficient.[8][9] For longer-cycle crops, weekly applications may be beneficial.[9] It is best to spray during periods of low light intensity, such as early morning or late afternoon, to maximize absorption.[7]
-
Control Group: As a control, spray a separate group of plants with a solution containing the same concentration of ethanol and Tween 20 as the working solution, but without this compound.
Application Protocol 2: Addition to Hydroponic Nutrient Solution
Introducing this compound directly into the nutrient reservoir is another viable application method.[5]
Procedure:
-
Determine Dosage: The optimal concentration in the nutrient solution can vary. A common starting point is between 1-2 mL of a pre-formulated solution per 100 liters of nutrient solution.[3] When using a self-prepared 1000 ppm stock, a final concentration in the low ppm or sub-ppm range should be targeted. For example, to achieve a final concentration of 0.01 ppm in a 100 L reservoir, add 1 mL of the 1000 ppm stock solution.
-
Application: Add the calculated amount of this compound stock solution to the hydroponic reservoir. Ensure the system's pump is running to circulate and evenly distribute the solution. It is recommended to add the solution to the return tank or a high-flow area to facilitate mixing.[10][11]
-
Frequency: The solution can be applied weekly during the vegetative and early flowering stages.[3][12]
-
Monitoring: Regularly monitor the pH and electrical conductivity (EC) of the nutrient solution, as the addition of any supplement can potentially alter these parameters.
-
Control Group: Maintain a separate hydroponic system with an identical nutrient solution that does not receive the this compound treatment.
Visualizations
Experimental Workflow
The following diagram outlines the typical workflow for a hydroponic experiment investigating the effects of this compound.
References
- 1. Rapid elicitation of second messengers by nanomolar doses of triacontanol and octacosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]
- 5. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wellyoutech.com [wellyoutech.com]
- 10. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 11. mdpi.com [mdpi.com]
- 12. Triacontanol regulates morphological traits and enzymatic activities of salinity affected hot pepper plants - PMC [pmc.ncbi.nlm.nih.gov]
Dose-Response Analysis of 1-Triacontanol in Arabidopsis thaliana: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Triacontanol (TRIA), a saturated 30-carbon primary alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants.[1] It has been demonstrated to elicit significant physiological responses at remarkably low concentrations, promoting growth, improving yield, and enhancing stress tolerance in a wide array of plant species.[2][3][4] For researchers utilizing Arabidopsis thaliana as a model organism, understanding the dose-dependent effects of TRIA is crucial for elucidating its mechanism of action and exploring its potential applications in agriculture and drug development. These notes provide a comprehensive guide to performing a dose-response analysis of this compound in Arabidopsis thaliana, complete with detailed protocols and data presentation formats.
Mechanism of Action
This compound is believed to exert its effects by rapidly stimulating the production of a secondary messenger, L(+)-adenosine.[2][4][5] This signaling molecule, in turn, modulates a cascade of downstream physiological and biochemical processes. The proposed signaling pathway involves the perception of TRIA at the cell surface, leading to the synthesis or release of L(+)-adenosine, which then triggers various cellular responses.
Key Physiological & Biochemical Effects
Application of this compound has been shown to influence a variety of plant processes:
-
Enhanced Photosynthesis: TRIA treatment can lead to increased chlorophyll (B73375) content and photosynthetic rate.[6][7]
-
Improved Growth and Biomass: It promotes cell division and elongation, resulting in increased root and shoot biomass.[1][2]
-
Increased Nutrient and Water Uptake: TRIA can enhance the uptake of essential minerals and water from the soil.[5][7]
-
Stimulation of Enzyme Activity: It has been shown to increase the activity of key enzymes involved in nitrogen metabolism and photosynthesis.[2]
-
Stress Tolerance: Exogenous application of TRIA can help mitigate the adverse effects of abiotic stresses such as drought and salinity.[8]
Data Presentation
A systematic dose-response analysis is critical to determine the optimal concentration of this compound for desired effects and to identify potential inhibitory concentrations. The following tables provide a structured format for recording and comparing quantitative data from such experiments.
Table 1: Effect of this compound on Arabidopsis thaliana Seedling Growth (14 days post-treatment)
| This compound Concentration | Primary Root Length (cm) | Number of Lateral Roots | Fresh Weight (mg) | Dry Weight (mg) |
| 0 µM (Control) | ||||
| 0.01 µM | ||||
| 0.1 µM | ||||
| 1.0 µM | ||||
| 10 µM | ||||
| 100 µM |
Table 2: Effect of this compound on Photosynthetic Pigments in Arabidopsis thaliana Rosette Leaves
| This compound Concentration | Chlorophyll a (µg/g FW) | Chlorophyll b (µg/g FW) | Total Chlorophyll (µg/g FW) | Carotenoids (µg/g FW) |
| 0 µM (Control) | ||||
| 0.01 µM | ||||
| 0.1 µM | ||||
| 1.0 µM | ||||
| 10 µM | ||||
| 100 µM |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols are adapted from established methods for plant growth regulator studies and can be specifically applied to Arabidopsis thaliana.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (high purity, >90%)
-
Ethanol (B145695) (95%)
-
Tween-20 or Triton X-100 (surfactant)
-
Sterile deionized water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks (various sizes)
-
Sterile containers for storage
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Accurately weigh 43.88 mg of this compound.
-
Dissolve the powder in 10 mL of 95% ethanol in a glass beaker. Gentle warming (35-40°C) on a magnetic stirrer may be required for complete dissolution.[9]
-
Add 50 µL of Tween-20 (0.05% v/v) to the solution and mix thoroughly.
-
Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with sterile deionized water.
-
Store the stock solution in a dark, cool place.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the 1 mM stock solution with sterile deionized water containing 0.01% Tween-20 to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10, and 100 µM).
-
Prepare a control solution containing the same concentration of ethanol and Tween-20 as the highest concentration working solution.
-
Protocol 2: Arabidopsis thaliana Seedling Treatment and Growth Analysis
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar (B569324)
-
Petri plates (90 mm)
-
Sterile forceps
-
Growth chamber with controlled light and temperature (e.g., 16h light/8h dark cycle, 22°C)
-
This compound working solutions and control solution
-
Ruler and scanner for root analysis
-
Analytical balance
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 10% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar.
-
Pipette the seeds onto the surface of MS agar plates.
-
Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
-
Treatment Application (Two primary methods):
-
Media Supplementation: Prepare MS agar medium supplemented with the different concentrations of this compound and the control solution before pouring the plates. Sow the sterilized seeds directly onto these plates.
-
Foliar Spray: Germinate and grow seedlings on standard MS plates for 5-7 days. Then, apply the different concentrations of this compound and the control solution as a fine mist using a sprayer.[6] Ensure even coverage.
-
-
Growth and Data Collection:
-
Place the plates vertically in a growth chamber to allow for root growth along the agar surface.
-
After a defined period (e.g., 14 days), carefully remove the seedlings.
-
Measure the primary root length and count the number of lateral roots for each seedling.
-
Determine the fresh weight of a pool of seedlings from each treatment.
-
Dry the seedlings in an oven at 60°C for 48 hours and measure the dry weight.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for a dose-response analysis.
Caption: Proposed signaling pathway of this compound in plant cells.
Caption: General workflow for a dose-response analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. circadiancropsciences.com [circadiancropsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. agradehydroponics.com [agradehydroponics.com]
- 6. zylemsa.co.za [zylemsa.co.za]
- 7. wellyoutech.com [wellyoutech.com]
- 8. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
Application Notes and Protocols for the Quantification of 1-Triacontanol in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Triacontanol (TRIA) is a saturated 30-carbon primary fatty alcohol found in the epicuticular waxes of many plants.[1][2] It is a potent plant growth regulator known to enhance crop yield, growth, photosynthesis, and nutrient uptake.[2][3] Accurate quantification of this compound in plant tissues is crucial for quality control of plant-based products, agricultural research, and the development of novel biostimulants. This document provides detailed application notes and protocols for the analysis of this compound in plant matrices using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The two primary methods for the quantification of this compound in plant tissues are HPLC-ELSD and GC-MS.
-
HPLC-ELSD: This method offers the significant advantage of not requiring a chemical derivatization step, simplifying sample preparation and avoiding potential side reactions.[1][4][5] It is a robust technique suitable for various sample matrices, including dried plant material, plant extracts, and aqueous formulations.[1][4]
-
GC-MS: A highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[6] Due to the low volatility of this compound, a derivatization step, typically silylation, is mandatory to increase its volatility and thermal stability for gas chromatographic analysis.[6]
Data Presentation: Quantitative Analysis of this compound
The following table summarizes quantitative data of this compound found in various plant tissues from cited literature.
| Plant Material | Analytical Method | Concentration of this compound | Reference |
| Fresh Moso Bamboo (Phyllostachys pubescens) Shoot Skin | GC-MS | 13.3 µg/g dry weight | [7] |
| Boiled Moso Bamboo (Phyllostachys pubescens) Shoot Skin | GC-MS | 41.7 µg/g dry weight | [7] |
| Boiled Moso Bamboo (Phyllostachys pubescens) Shoot Skin (after 2 weeks of composting) | GC-MS | 71.3 µg/g dry weight | [7] |
| Medicago sativa leaves (dried) | HPLC-ELSD | Comparable to GC-MS results | [1] |
| Medicago sativa leaves and stems (dried) | HPLC-ELSD | Comparable to GC-MS results | [1] |
| Supercritical CO₂ extracts of Medicago sativa | HPLC-ELSD | 5000 and 28,000 mg/kg | [1] |
| Enzymatic extracts of Medicago sativa | HPLC-ELSD | 10 mg/kg | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-ELSD (Without Derivatization)
This protocol is adapted from a validated method for the analysis of this compound in solid and liquid samples.[1]
1. Sample Preparation and Extraction
-
For Dried or Fresh Plant Material (TRIA < 0.1%):
-
Weigh 1000 mg of the homogenized plant material.
-
Add a known amount of internal standard (IS) solution (e.g., 1000 µL of a 500 µg/mL solution of 5-α-cholestane).
-
Add 50 mL of dichloromethane (B109758).
-
Perform extraction in an ultrasonic bath for 15 minutes.[1]
-
Filter the extract.
-
Evaporate the solvent under vacuum and re-dissolve the residue in a known volume of dichloromethane for HPLC analysis.
-
-
For Aqueous Liquid Samples (TRIA < 0.1%):
-
Take 50 mL of the liquid sample in a separation funnel.
-
Add the internal standard solution (e.g., 100 µL of a 500 µg/mL solution).
-
Extract three times with 20 mL of dichloromethane.[1]
-
Collect the organic layers, dry with anhydrous sodium sulfate, and evaporate under vacuum to a final volume of 2 mL.[1]
-
2. HPLC-ELSD Conditions
-
HPLC System: A standard HPLC system equipped with an Evaporative Light Scattering Detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[1][8]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
ELSD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's instructions.
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.[1]
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[1] A quadratic fit may be necessary.[1]
-
Quantify the amount of this compound in the samples by using the calibration curve.
Protocol 2: Quantification of this compound using GC-MS (With Silylation)
This protocol is based on general procedures for the analysis of long-chain fatty alcohols in plant extracts.[6]
1. Sample Preparation and Extraction
-
Dry the plant material at 40-60°C or by freeze-drying and grind it into a fine powder.[6]
-
Accurately weigh 2-5 g of the dried powder.
-
Extract the lipids using a suitable organic solvent such as hexane (B92381) or a chloroform (B151607):methanol mixture (2:1, v/v) via Soxhlet extraction or shaking for 24 hours.[6][9]
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.[6]
-
Re-dissolve the dried extract in a known volume of chloroform or hexane.[6]
2. Derivatization (Silylation)
-
Transfer a precise aliquot (e.g., 100 µL) of the plant extract into a clean, dry autosampler vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.[6]
-
Add a known amount of internal standard.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.[7]
-
Cool the vial to room temperature before GC-MS injection.[6]
3. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Hold: 15 minutes at 320°C.[6]
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Analysis Mode: Full scan to identify characteristic ions of the TMS-derivatized this compound, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.[7]
4. Calibration and Quantification
-
Prepare calibration standards of this compound, add the internal standard, and derivatize them using the same procedure as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard against the concentration of this compound.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound in plant tissues.
Simplified Signaling Pathway of this compound
Caption: Simplified signaling cascade initiated by this compound leading to enhanced plant growth.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC-ELSD Method for the Quantification of this compound in Solid and Liquid Samples [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Plant Growth: The Role of Triacontanol Extraction in Modern Agriculture [greenskybio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Using 1-Triacontanol to Enhance Crop Resistance to Abiotic Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Triacontanol (TRIA), a saturated 30-carbon primary alcohol, is an endogenous plant growth regulator naturally found in the epicuticular waxes of various plants.[1][2][3] Recognized for its potent growth-promoting effects at very low concentrations, TRIA has been widely utilized in agriculture to improve crop growth, yield, and quality.[2][4] Beyond its role in normal plant development, recent research has highlighted TRIA's significant function as a signaling molecule that enhances plant tolerance to a wide range of abiotic stresses, including drought, salinity, heavy metals, and extreme temperatures.[1][5][6]
Exogenous application of TRIA has been shown to mitigate stress-induced damage by modulating a complex network of physiological and biochemical processes.[1] These include improving photosynthetic efficiency, enhancing the antioxidant defense system, regulating osmotic balance, and altering the expression of stress-responsive genes.[6][7] This document provides detailed application notes on the mechanism of TRIA, a summary of its effects on various abiotic stresses, and standardized protocols for its experimental use.
Mechanism of Action
The growth-promoting and stress-mitigating effects of this compound are initiated through a complex signaling cascade. While the precise receptor for TRIA has not been fully elucidated, its application rapidly triggers the formation of a second messenger, 9-β-L(+)-adenosine, which in turn initiates downstream physiological and molecular responses.[1][2][3]
Key mechanistic actions of TRIA in enhancing abiotic stress resistance include:
-
Enhancement of Photosynthesis: TRIA application increases chlorophyll (B73375) content and the efficiency of gas exchange parameters such as net photosynthetic rate (PN), stomatal conductance (gs), and internal CO2 concentration (Ci).[1][8] It has been shown to upregulate genes associated with photosynthesis, such as those encoding for the RuBisCO enzyme, thereby maintaining photosynthetic activity even under stress conditions.[1][6]
-
Activation of Antioxidant Defense System: Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. TRIA application enhances the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD).[1][9][10] This bolstered defense system scavenges excess ROS, reducing lipid peroxidation and maintaining membrane integrity.[1][6]
-
Regulation of Osmolytes and Phytohormones: TRIA promotes the accumulation of compatible solutes like proline and glycinebetaine, which aid in osmotic adjustment and protect cellular structures under water-deficit conditions.[6][9] Furthermore, TRIA interacts with phytohormonal signaling pathways, particularly those involving abscisic acid (ABA), to regulate stomatal function and improve water use efficiency.[5][11]
-
Gene Expression Regulation: TRIA acts as a signaling molecule that can suppress or enhance the expression of various stress-responsive genes.[1] This includes the upregulation of genes involved in antioxidant defense, osmotic adjustment, and water transport (e.g., aquaporins), contributing to a more robust stress tolerance phenotype.[6][10]
Data Presentation: Quantitative Effects of TRIA on Crop Abiotic Stress Resistance
The following tables summarize the quantitative outcomes of exogenous TRIA application on various crops under different abiotic stress conditions, as reported in scientific literature.
Table 1: Summary of this compound Effects on Drought Stress Tolerance
| Crop Species | TRIA Concentration | Application Method | Key Quantitative Results | Reference |
|---|---|---|---|---|
| Strawberry (Fragaria × ananassa) | 1 ppm | Foliar Spray | Increased total yield per plant by 12.7% compared to control under drought. Significantly increased SOD, POX, and CAT activity. | [10] |
| Rice (Oryza sativa) | 35 ppm | Seed Priming | Enhanced fresh and dry weights of shoots and roots compared to stressed controls. Increased chlorophyll a, chlorophyll b, and osmolyte (proline, soluble sugars) content. | [6] |
| Sunflower (Helianthus annuus) | 25 µM | Foliar Spray | Counteracted drought-induced photosynthetic decline. Stimulated ascorbate (B8700270) peroxidase (APX) activity by 229% compared to stressed controls. | [12] |
| Tomato (Solanum lycopersicum) | Not specified | Foliar Spray | Reversed negative effects of drought on stomatal conductance and increased photosynthetic efficiency (ϕPSII) by up to 12.32% compared to stressed controls. |[11] |
Table 2: Summary of this compound Effects on Salinity Stress Tolerance
| Crop Species | TRIA Concentration | Application Method | Key Quantitative Results | Reference |
|---|---|---|---|---|
| Sunflower (Helianthus annuus) | 50 & 100 µM | Foliar Spray | Ameliorated salt-induced adverse effects on shoot and root dry weights. Upregulated activities of POD and SOD enzymes. | [9] |
| Mentha piperita | 1 µM | Foliar Spray | Nullified salt-induced damages by improving growth, gas exchange parameters, chlorophyll content, and antioxidant enzyme activities. | [1] |
| Zea mays | 2 & 5 µM | Not specified | Enhanced growth, proline content, and shoot potassium content. Decreased relative membrane permeability, H2O2, MDA, and shoot sodium ion content. | [1] |
| Coriandrum sativum | 10-6 M | Foliar Spray | Alleviated oxidative damage by modulating the activity of antioxidant enzymes. | [1] |
| Date Palm (in vitro) | 10 µg/L | Culture Medium | Increased callus fresh weight to 215 mg and shoot number to 10.3 under combined drought and salt stress. Reduced MDA and H2O2 content. |[13] |
Table 3: Summary of this compound Effects on Heavy Metal Stress Tolerance
| Crop Species | TRIA Concentration | Application Method | Key Quantitative Results | Reference |
|---|---|---|---|---|
| Brassica rapa | 20 ppm | Seed Priming + Foliar Spray | Under Cadmium (Cd) stress, increased root and leaf fresh weight by 80% and 54%, respectively. Enhanced Chlorophyll a by 59% and Mg content by 60%. | [14] |
| Mentha arvensis | 1 µM | Not specified | Enhanced tolerance to Nickel (Ni) stress by modulating plant biomass, photosynthetic pigments, and activities of antioxidant enzymes. | [1] |
| Erythrina variegata | 1 mg/kg | Spray Treatment | Minimized Cadmium (Cd) induced damages by improving fresh mass, dry mass, chlorophyll content, and CO2 fixation. | [1] |
| Wheat (Triticum aestivum) | 1 µM | Foliar Spray | Under Arsenic (As) stress, significantly increased growth attributes, chlorophyll b, internal CO2 concentration, and stomatal conductance. |[8] |
Experimental Protocols
The following protocols provide standardized methodologies for preparing and applying this compound and assessing its effects on crop abiotic stress tolerance.
Protocol: Preparation of this compound Stock and Working Solutions
Due to its hydrophobic nature, TRIA is insoluble in water. A stock solution must be prepared using an organic solvent and a surfactant.
Materials:
-
This compound powder (analytical grade, ≥90% purity)
-
Ethanol (95%) or another suitable solvent (e.g., Chloroform, DMSO)
-
Tween-20 (or other non-ionic surfactant)
-
Distilled or deionized water
-
Magnetic stirrer and heat plate
-
Volumetric flasks and beakers
-
Amber glass bottle for storage
Procedure for 1000 mg/L (ppm) Stock Solution:
-
Accurately weigh 100 mg of this compound powder.
-
In a glass beaker, dissolve the powder in 10 mL of 95% ethanol. Warm the solution gently (to ~40°C) and stir for 15-20 minutes to ensure complete dissolution.[15]
-
Add 0.5 mL of Tween-20 to the ethanol-TRIA mixture and continue stirring for 5 minutes. The surfactant helps to create a stable emulsion when diluted with water.[15]
-
Transfer the mixture to a 100 mL volumetric flask.
-
Slowly add distilled water to bring the final volume to 100 mL while mixing continuously. The solution should appear as a stable, milky-white emulsion.[15]
-
Store the stock solution in a labeled amber glass bottle at room temperature to protect it from light.[15]
Preparation of Working Solutions:
-
Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment (e.g., 1 µM, 10 µM, 1 ppm).
-
Conversion Note: The molecular weight of TRIA is 438.82 g/mol .
-
1 ppm = 1 mg/L
-
1 µM = 0.4388 mg/L (or ppm)
-
-
Example Dilution for 10 µM (4.39 mg/L) solution: Add 439 µL of the 1000 mg/L stock solution to a 100 mL volumetric flask and fill to the mark with distilled water. Always prepare fresh working solutions before application.
Protocol: Application of this compound to Plants
Choose the application method best suited for the plant species and experimental design.
A. Foliar Spray:
-
Prepare the desired concentration of TRIA working solution, ensuring it includes a surfactant (if not carried over from the stock) to ensure adherence to the leaf surface.
-
Apply the solution using a fine-mist sprayer, ensuring uniform coverage of both the adaxial and abaxial leaf surfaces until runoff.
-
Spray plants during the early morning or late afternoon to maximize absorption and minimize evaporation.
-
The control group should be sprayed with a solution containing the same concentration of solvent and surfactant but without TRIA.
-
Application frequency can vary from a single treatment to multiple applications at set intervals (e.g., weekly), depending on the experimental goals.[15]
B. Seed Priming:
-
Prepare the TRIA working solution at the desired concentration.
-
Surface-sterilize seeds according to standard procedures for the specific crop.
-
Immerse the seeds in the TRIA solution for a predetermined period (e.g., 2-8 hours). The optimal duration should be determined empirically.
-
The control group seeds should be soaked in the solvent/surfactant solution without TRIA.
-
After soaking, remove the seeds, briefly rinse with distilled water, and air-dry them on filter paper in the dark before sowing.[14]
C. Soil Drench / Hydroponic Application:
-
Add the TRIA working solution directly to the soil around the plant's root zone or to the hydroponic nutrient solution to achieve the final target concentration.[16]
-
Ensure even distribution of the solution.
-
The control group should receive an equal volume of the blank solvent/surfactant solution.
Protocol: Key Assays for Assessing Abiotic Stress Tolerance
After TRIA application and stress induction, evaluate plant performance using the following key metrics.
A. Photosynthetic Pigment Analysis (Chlorophyll & Carotenoids):
-
Homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 5 mL of 80% (v/v) acetone.[3]
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.
-
Calculate the concentration of Chlorophyll a, Chlorophyll b, and total carotenoids using established equations (e.g., Arnon's or Lichtenthaler's equations). A significant increase in pigment content in TRIA-treated plants under stress indicates a protective effect.[3]
B. Lipid Peroxidation (MDA Assay):
-
Measure malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.
-
Homogenize leaf tissue in trichloroacetic acid (TCA).
-
Centrifuge and mix the supernatant with thiobarbituric acid (TBA).
-
Incubate the mixture in a hot water bath (e.g., 95°C), then cool rapidly.
-
Measure absorbance at 532 nm and correct for non-specific absorbance at 600 nm.
-
A lower MDA content in TRIA-treated plants compared to the stressed control indicates reduced oxidative damage.[13]
C. Antioxidant Enzyme Activity (SOD, CAT, POD):
-
Extract total protein from fresh leaf tissue using an ice-cold extraction buffer (e.g., potassium phosphate (B84403) buffer).
-
Centrifuge at high speed at 4°C to obtain the crude enzyme extract (supernatant).
-
Determine protein concentration using the Bradford assay.
-
SOD Activity: Measure the inhibition of the photochemical reduction of nitro-blue tetrazolium (NBT).
-
CAT Activity: Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.
-
POD Activity: Measure the oxidation of a substrate like guaiacol (B22219) by monitoring the increase in absorbance at 470 nm.
-
Higher enzyme activities in TRIA-treated plants suggest an enhanced capacity to scavenge ROS.[10]
D. Proline Content:
-
Homogenize fresh leaf tissue in aqueous sulfosalicylic acid.
-
Centrifuge and react the supernatant with acid-ninhydrin and glacial acetic acid at 100°C.
-
Terminate the reaction in an ice bath and extract the chromophore with toluene (B28343).
-
Measure the absorbance of the toluene layer at 520 nm.
-
Higher proline accumulation in TRIA-treated plants under stress indicates better osmotic adjustment.[10]
References
- 1. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenotypical and biochemical characterization of tomato plants treated with triacontanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of foliar applied triacontanol on wheat (Triticum aestivum L.) under arsenic stress: a study of changes in growth, yield and photosynthetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ife.sk [ife.sk]
- 14. Protective Role of Triacontanol (Myricyl Alcohol) Towards the Nutrients Uptake and Growth in Brassica rapa L. Under Cadmium Stress [mdpi.com]
- 15. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 16. wellyoutech.com [wellyoutech.com]
Application Notes: 1-Triacontanol in Plant Tissue Culture Protocols
Introduction
1-Triacontanol (TRIA) is a long-chain primary alcohol (C30H62O), naturally found in plant epicuticular waxes and beeswax.[1] It is a potent, non-toxic, and natural plant growth regulator that elicits significant physiological and biochemical responses in plants at very low concentrations.[2][3] In plant tissue culture, this compound is utilized as a biostimulant to supplement basal media, promoting cell division, enhancing callus induction, stimulating shoot proliferation, improving somatic embryogenesis, and facilitating rooting.[4][5] Its application is particularly beneficial for improving the micropropagation efficiency of various plant species, including medicinal, horticultural, and woody plants.[6][7]
Mechanism of Action
The primary mode of action for this compound involves its role in signal transduction. Upon application, TRIA rapidly elicits a secondary messenger, L(+)-adenosine.[6][8] This signaling molecule initiates a cascade of downstream physiological events, including the modulation of ion uptake, regulation of gene expression related to photosynthesis (e.g., RuBisCO), and interaction with the signaling pathways of other key plant hormones like auxins and cytokinins.[6][9] This cascade ultimately leads to enhanced metabolic activity, improved growth, and increased resilience to stress.[10][11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the observed effects of this compound on various growth parameters in different plant species under in vitro conditions.
Table 1: Effect on Callus Growth and Shoot Regeneration in Date Palm (Phoenix dactylifera L.) [4][10]
| This compound Concentration (µg/L) | Callus Fresh Weight (mg/jar) | Bud Production (%) | Number of Shoots per Jar |
|---|---|---|---|
| 0 (Control) | 150 | 55.5 | 6.2 |
| 10 | 294 | 88.9 | 13.5 |
| 20 | 215 | 72.2 | 10.3 |
Table 2: Effect on Shoot Multiplication and Rooting in Capsicum frutescens and Decalepis hamiltonii [7]
| Plant Species | Parameter | Optimal this compound Conc. | Observation |
|---|---|---|---|
| Capsicum frutescens | Axillary Shoot Proliferation | 2 µg/L | Highest promotion of shoots |
| Rooting | 5 µg/L | Maximum rooting response | |
| Decalepis hamiltonii | Axillary Shoot Proliferation | 20 µg/L | Highest promotion of shoots |
| | Rooting | 10 µg/L | Maximum rooting response |
Table 3: Effect on Shoot Multiplication in Arachis hypogaea L. (Peanut) Cultivars [12]
| Cultivar | Basal Medium Additive | This compound Concentration | Average Number of Shoots per Explant |
|---|---|---|---|
| M-13 | BA (3 mg/L) | 2.0 mL/L | 31.11 |
| PBS24030 | BA (3 mg/L) | 1.0 mL/L | 30.77 |
Table 4: Effect on Shoot Proliferation and Biomass in Dracocephalum forrestii [9][13]
| This compound Conc. (µg/L) | Additives | Shoot Proliferation Ratio (New Shoots/Explant) | Dry Weight ( g/tube ) |
|---|---|---|---|
| 0 (Control) | None | ~2 | 0.019 |
| 0 (Control) | 0.5 mg/L BAP + 0.2 mg/L IAA | ~6.7 | 0.045 |
| 2.5 | 0.5 mg/L BAP + 0.2 mg/L IAA | ~10 | 0.063 |
| 5.0 | None | ~2 | 0.065 |
| 10.0 | None | ~2 | 0.078 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/L)
This compound has very low solubility in water, requiring the use of an organic solvent and a surfactant to create a stable stock solution.
Materials:
-
This compound powder (e.g., PhytoTech Labs T818)[14]
-
Chloroform (B151607) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 20 (or other suitable surfactant)
-
Sterile distilled water
-
Sterile glass container
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder in a sterile environment (laminar flow hood).
-
Dissolving:
-
Emulsification: To the dissolved solution, add sterile distilled water dropwise while continuously vortexing to create a stable emulsion. Bring the final volume to 100 mL. This results in a 10 mg/L (10 ppm) stock solution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage vessel.
-
Storage: Store the stock solution at 4°C in the dark.
Protocol 2: Incorporation of this compound into Tissue Culture Medium
Procedure:
-
Basal Medium Preparation: Prepare the desired plant tissue culture basal medium (e.g., Murashige and Skoog) with all required components (macronutrients, micronutrients, vitamins, sucrose, and gelling agent). Adjust the pH as required.
-
Autoclaving: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[4]
-
Cooling: Allow the autoclaved medium to cool to approximately 45-50°C in a laminar flow hood. This temperature is crucial to prevent degradation of heat-labile substances and to keep the gelling agent from solidifying.
-
Addition of this compound: Add the required volume of the filter-sterilized this compound stock solution (from Protocol 1) to the cooled medium to achieve the desired final concentration (refer to Tables 1-4 for guidance).[4]
-
Dispensing: Gently swirl the medium to ensure uniform distribution of the this compound and dispense it into sterile culture vessels if not done prior to autoclaving.
-
Solidification: Allow the medium to solidify completely in the laminar flow hood before inoculating with explants.
Protocol 3: General Experimental Workflow for Evaluating this compound
This workflow provides a systematic approach for evaluating the impact of this compound on a specific plant species in tissue culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. saahasindia.org [saahasindia.org]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture [mdpi.com]
- 10. ife.sk [ife.sk]
- 11. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for Seed Treatment with 1-Triacontanol
Introduction
1-Triacontanol (TRIA) is a naturally occurring, long-chain saturated primary alcohol found in the epicuticular waxes of plants.[1][2][3] It functions as a potent plant growth regulator that can significantly enhance various metabolic and physiological processes.[4][5] When applied exogenously at low concentrations, this compound has been shown to improve seed germination, promote seedling vigor, enhance photosynthesis, and increase overall crop yields, particularly under stressful environmental conditions.[3][4][6] These application notes provide researchers and scientists with a summary of its effects, relevant quantitative data, and detailed protocols for its use as a seed treatment.
Mechanism of Action
This compound influences a wide array of physiological processes that collectively contribute to improved plant growth and development.[7] Upon absorption by the plant, it can enhance the activity of key enzymes such as polyphenol oxidase and Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][8] This enzymatic stimulation, coupled with an increase in chlorophyll (B73375) content, leads to higher rates of photosynthesis and carbon dioxide fixation.[3][4][5]
Furthermore, this compound improves cell membrane permeability, which facilitates the uptake and transport of water and essential minerals.[2][6] The compound is also involved in modulating plant hormonal signaling and stress responses, potentially through a second messenger identified as 9-β-l (+)-adenosine.[4] This regulation helps plants mitigate the adverse effects of abiotic stresses like drought and salinity.[3][4]
References
- 1. Page loading... [guidechem.com]
- 2. How to Use Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. wellyoutech.com [wellyoutech.com]
- 4. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 7. The role and dosage of triacontanol - Knowledge [plantgrowthhormones.com]
- 8. Page loading... [guidechem.com]
Troubleshooting & Optimization
1-Triacontanol stability and degradation in aqueous solutions
Technical Support Center: 1-Triacontanol Aqueous Solutions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a long-chain fatty alcohol with very low water solubility.[][2][3] It is practically insoluble in water at room temperature.[4][5] To prepare an aqueous solution, it must first be dissolved in a suitable organic solvent.
Q2: What are the recommended solvents for dissolving this compound?
A2: Polar organic solvents are recommended to create a stock solution that can then be diluted in water.[6][7] Common choices include:
Gentle warming and stirring can aid dissolution.[9][12]
Q3: My solution becomes cloudy or precipitates after dilution with water. What should I do?
A3: This is a common issue due to the low water solubility of this compound. To prevent precipitation, the use of a surfactant is crucial. Surfactants like Tween-20 or Tween-80 help to create a stable emulsion or colloidal suspension in water.[9][12] It is also important to add the organic stock solution to the water with vigorous stirring.[7][11]
Q4: How should I store my this compound aqueous solutions?
A4: Stock solutions prepared in organic solvents should be stored at low temperatures, such as -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, and protected from light.[8] Aqueous working solutions are less stable and should ideally be prepared fresh before each experiment. If storage is necessary, keep them in a cool, dark place.[3][9] Amber glass bottles are recommended for storing stock solutions to protect them from light.[9]
Q5: What factors can cause the degradation of this compound in my aqueous solution?
A5: While this compound is relatively stable to light, heat, and alkali, its stability in aqueous formulations can be affected by several factors.[3][13]
-
pH: Extreme pH values may affect the stability of the formulation. An alkaline pH of no less than 8 has been suggested to be beneficial for its activity in plants.[4]
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided.[14]
-
Microbial contamination: Aqueous solutions can be susceptible to microbial growth, which may degrade the compound. Using sterile water and proper handling techniques is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the aqueous solution. | 1. Inadequate amount of surfactant. 2. Poor mixing during dilution. 3. Concentration of this compound is too high for the aqueous phase. | 1. Increase the concentration of the surfactant (e.g., Tween-20).[9] 2. Add the organic stock solution to the water slowly while vigorously stirring or sonicating.[7][11] 3. Prepare a more dilute final working solution. |
| Inconsistent experimental results. | 1. Degradation of the stock or working solution. 2. Inaccurate concentration of the prepared solution. 3. Non-homogenous solution (presence of micelles or fine precipitate). | 1. Prepare fresh working solutions for each experiment. Store stock solutions properly (at -20°C or -80°C, protected from light).[8] 2. Verify the concentration of your stock solution using an analytical method like HPLC-ELSD or GC-MS.[15][16] 3. Ensure the solution is well-mixed before each use. Sonication can help to create a more uniform dispersion. |
| Loss of biological activity. | 1. Degradation of this compound. 2. Interaction with other components in the experimental medium. 3. Improper storage conditions. | 1. Check for signs of degradation (e.g., color change, precipitation). Prepare a fresh solution. 2. Investigate potential interactions with salts or other compounds in your media. The presence of metal ions with a valence of +2 or more has been shown to increase its growth-stimulating effect.[6] 3. Review and adhere to recommended storage conditions (cool, dark, and for stock solutions, frozen).[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (B145695) (95%)[9]
-
Tween-20 (or a similar surfactant)[9]
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Volumetric flask
-
Amber glass bottle for storage[9]
Procedure:
-
Weigh out the desired amount of this compound powder.
-
In a glass beaker, dissolve the this compound powder in 95% ethanol at a concentration of 1 mg/mL. Gentle warming (35-40°C) and stirring may be required to facilitate dissolution.[9][12]
-
Once fully dissolved, add a surfactant such as Tween-20. A common ratio is 5 mL of Tween-20 for every 100 mL of ethanol solution.[9]
-
Mix thoroughly until the solution is clear.
-
Transfer the solution to a volumetric flask and bring it to the final volume with 95% ethanol.
-
Store this stock solution in a labeled amber glass bottle at -20°C or -80°C.[8]
Protocol 2: Preparation of an Aqueous Working Solution
Materials:
-
This compound stock solution (from Protocol 1)
-
Distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the final concentration and volume of the aqueous working solution needed.
-
Calculate the required volume of the stock solution.
-
In a volumetric flask, add the required volume of distilled or deionized water.
-
While vigorously stirring the water, slowly add the calculated volume of the this compound stock solution.[7]
-
Continue stirring for at least 15-20 minutes to ensure a homogenous dispersion. The solution may appear slightly cloudy, which is normal for a colloidal suspension.[9]
-
Use the freshly prepared aqueous working solution for your experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble/Slightly soluble (< 0.1 mg/mL) | [][2][8] |
| Ethanol | Soluble (especially when heated) | [8][17] |
| Chloroform | Soluble (approx. 1 mg/mL) | [][10] |
| DMSO | Insoluble or slightly soluble | [8][18] |
| Benzene | Slightly soluble (hot) | [] |
| Ether | Soluble | [3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Temperature | Duration | Light Protection | Reference(s) |
| Organic Stock | -80°C | 6 months | Yes | [8] |
| Organic Stock | -20°C | 1 month | Yes | [8] |
| Aqueous Working | 2-8°C | Prepare fresh | Yes | [][9] |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Key factors influencing the stability and degradation of this compound.
References
- 2. This compound | 593-50-0 [chemicalbook.com]
- 3. Triacontanol [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. Plant Growth Promoter- Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [vn.bestplanthormones.com]
- 6. US4455162A - this compound plant growth stimulator formulations - Google Patents [patents.google.com]
- 7. CA1137775A - Formulation comprising this compound and its use as plant growth regulator - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. EP0050670A4 - this compound plant growth simulator formulations. - Google Patents [patents.google.com]
- 12. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 13. This compound [chembk.com]
- 14. Page loading... [guidechem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Lifeasible [lifeasible.com]
- 18. selleckchem.com [selleckchem.com]
factors affecting the efficacy of 1-Triacontanol treatments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1-Triacontanol (TRIA).
Troubleshooting Guide
Users may encounter several issues during the application of this compound. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Solution(s) & Recommendation(s) |
| No observable effect on plant growth. | Improper solution preparation: this compound has very low solubility in water and may have precipitated out of the solution.[1][2] | - Ensure complete dissolution by first dissolving this compound in an organic solvent (e.g., ethanol (B145695), chloroform, DMSO) before emulsifying in water.[2][3] - Use a surfactant like Tween 20 to create a stable emulsion.[2][3] - Gentle heating can aid dissolution in the organic solvent.[3][4] |
| Incorrect concentration: The concentration used may be too low for the specific plant species or too high, causing an inhibitory effect.[5][6] | - Conduct a dose-response experiment with a range of concentrations to determine the optimal level for your specific plant species and experimental conditions.[1] - Start with concentrations reported in the literature for similar species.[7][8] | |
| Suboptimal application method: The method of application (e.g., foliar spray, soil drench) may not be ideal for the plant or growth stage.[1][9] | - Experiment with different application methods. Foliar sprays are common for quick absorption, while soil treatments can provide a more sustained release.[9] | |
| Environmental factors: Light, temperature, and humidity can influence the plant's response to this compound.[1][10] | - Maintain consistent and optimal environmental conditions for your experiments.[1] - Some studies suggest that applying this compound in the late afternoon or morning may be more effective.[8][10] | |
| Plant variability: The age, health, and species of the plant can affect its response.[1][11] | - Use healthy, uniform plants of a similar age for your experiments to ensure consistent results.[1] | |
| Phytotoxicity symptoms (e.g., leaf burn, stunted growth). | High concentration of this compound: Excessive concentrations can be detrimental to plant health.[5][6] | - Immediately reduce the concentration of this compound in your working solution.[1] - Refer to the recommended concentration ranges in the quantitative data tables below. |
| High concentration of solvent: The organic solvent used to dissolve this compound may be at a phytotoxic level in the final working solution.[1] | - Ensure the final concentration of the organic solvent in the working solution is minimal and non-toxic to the plants.[1] | |
| Inconsistent results between experiments. | Inconsistent solution preparation: Variations in the preparation of the this compound solution can lead to different effective concentrations. | - Standardize your solution preparation protocol.[1] Prepare a stable stock solution that can be diluted for subsequent experiments.[3] |
| Variable environmental conditions: Fluctuations in light, temperature, or humidity between experiments can alter plant responses.[1][10] | - Maintain consistent environmental conditions across all experiments.[1] | |
| Contamination: Phthalate esters, common in lab environments, can interfere with the activity of this compound.[12] | - Use high-purity water and clean glassware to minimize contamination. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (TRIA) is a long-chain fatty alcohol that acts as a natural plant growth regulator.[11] It is found in plant cuticle waxes and beeswax.[11] TRIA enhances plant growth by influencing various physiological and biochemical processes, including photosynthesis, protein synthesis, and nutrient transport.[11][13] It is believed to act through a second messenger, L(+)-adenosine, which triggers a cascade of downstream effects.[14][15]
Q2: What are the primary benefits of using this compound?
A2: The primary benefits of this compound application include:
-
Enhanced Photosynthesis: It can increase chlorophyll (B73375) content and the efficiency of photosynthesis.[6][9]
-
Improved Growth and Biomass: It often leads to an increase in plant height, fresh and dry weight, and leaf area.[14][16]
-
Increased Yield and Quality: It can improve crop yield, fruit set, and the quality of agricultural products.[6][17]
-
Stress Tolerance: It can help plants mitigate the effects of abiotic stresses such as salinity, drought, and heavy metal toxicity.[14][17]
-
Enhanced Nutrient Uptake: It can promote the absorption of minerals from the soil.[9][13]
Q3: How should I prepare a this compound solution?
A3: Due to its poor solubility in water, this compound must first be dissolved in an organic solvent like ethanol, chloroform, or DMSO.[2][4] A surfactant such as Tween 20 is then typically added to create a stable emulsion when diluted with water.[2][3] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration of this compound is highly dependent on the plant species, growth stage, and application method.[5][14] Generally, concentrations for foliar application range from 0.05 to 20 mg/L.[3] It is crucial to conduct a dose-response experiment to determine the most effective concentration for your specific experimental setup, as high concentrations can have an inhibitory effect.[5][6]
Q5: Can this compound be mixed with other substances like fertilizers or pesticides?
A5: Yes, this compound can often be mixed with fertilizers and pesticides.[5][6] However, it should not be mixed with alkaline substances.[5] It is always recommended to perform a small-scale compatibility test before large-scale application.
Q6: When is the best time to apply this compound?
A6: The optimal application time can vary, but some studies suggest that applying this compound in the morning or late afternoon is preferable to avoid direct sunlight and high temperatures, which can affect absorption.[8][10] The timing with respect to the plant's growth stage is also critical, with applications often recommended before or during periods of rapid growth, such as before flowering or fruiting.[9]
Quantitative Data Summary
The following tables summarize recommended concentrations and application timings for this compound from various studies.
Table 1: Recommended this compound Concentrations for Foliar Application
| Plant Species | Recommended Concentration (mg/L) | Observed Effects |
| Tomato | 0.1 - 1.0 | Increased fresh and dry weight, increased vitamin content.[5] |
| Cucumber | 0.8 | Improved photosynthesis and yield under salt stress.[3] |
| Lettuce | 0.043 - 0.1 | Increased leaf and root fresh weight.[3] |
| Strawberry | 1.0 (as 1 ppm) | Improved growth, yield, and nutrient content under drought stress.[18] |
| Rice | 1.0 - 2.0 | Promoted growth and development, increased yield.[7] |
| Wheat | 0.2 - 0.5 (for seed soaking) | Improved germination and early seedling growth.[7] |
| Soybean | 0.5 | Increased yield when applied at initial flowering and early pod setting.[7] |
| Bougainvillea | 0.5 - 1.0 | Advanced flowering and increased flower bud number.[1] |
Table 2: General Application Guidelines
| Application Method | Concentration Range | Timing & Frequency |
| Foliar Spray | 0.1 - 10 mg/L (ppm)[19] | Apply during early morning or late afternoon.[8] Repeat every 2-3 weeks depending on the crop.[8] |
| Seed Soaking | 0.1 - 1.0 mg/L (ppm)[4] | Soak seeds for 12-24 hours before planting.[4] |
| Soil Drench | Varies depending on soil type and crop. | Provides a more sustained release of the compound.[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1000 mg/L)
Materials:
-
This compound powder (analytical grade, >90% purity)[3]
-
Ethanol (95%)[3]
-
Tween 20 (Polysorbate 20)[3]
-
Distilled water
-
Analytical balance
-
Glass beaker
-
Magnetic stirrer and stir bar
-
1000 mL volumetric flask
-
Amber glass bottle for storage[3]
Procedure:
-
Accurately weigh 1000 mg of this compound powder.[3]
-
In a glass beaker, dissolve the this compound powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring with a magnetic stirrer for 15-20 minutes will aid dissolution. Do not exceed 50°C.[3]
-
Add 5 mL of Tween 20 to the ethanol-triacontanol solution and mix thoroughly for 5 minutes.[3]
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Bring the final volume to 1000 mL with distilled water while mixing continuously. The solution may appear slightly cloudy, which is normal.[3]
-
Store the stock solution in an amber glass bottle at room temperature. The stock solution is stable for 3-4 months when protected from light and heat.[3]
Protocol 2: Dose-Response Experiment for Optimal Concentration
Objective: To determine the optimal concentration of this compound for a specific plant species.
Methodology:
-
Plant Material and Growth Conditions: Grow a sufficient number of healthy, uniform seedlings of the target plant species under controlled environmental conditions (e.g., consistent temperature, light intensity, and photoperiod).[20]
-
Treatment Preparation: Prepare a series of this compound working solutions with varying concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L) by diluting the 1000 mg/L stock solution. The '0' concentration (control) should contain the same amount of ethanol and Tween 20 as the highest concentration treatment to account for any effects of the solvent and surfactant.[20]
-
Treatment Application: Randomly assign plants to different treatment groups. Apply the prepared solutions as a foliar spray or soil drench at a specific growth stage. Ensure thorough coverage for foliar applications.[20]
-
Data Collection: After a predetermined period (e.g., 7-14 days), harvest the plants and measure key growth parameters such as:
-
Plant height
-
Fresh weight
-
Dry weight (after drying at 70°C until a constant weight is achieved)
-
Leaf area
-
Number of leaves, branches, flowers, or fruits[20]
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to identify statistically significant differences between the treatment groups and determine the optimal concentration.[20]
Visualizations
Caption: Proposed signaling pathway of this compound in plants.
Caption: A general experimental workflow for in vitro testing of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 4. Application Of Triacontanol - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. The Applicaton of Triacontanol (1) - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Plant Growth Promoter- Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [vn.bestplanthormones.com]
- 8. awiner.com [awiner.com]
- 9. zylemsa.co.za [zylemsa.co.za]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saahasindia.org [saahasindia.org]
- 16. researchgate.net [researchgate.net]
- 17. kaijunutrients.com [kaijunutrients.com]
- 18. mdpi.com [mdpi.com]
- 19. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Understanding the Inconsistent Effects of 1-Triacontanol on Crop Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding the variable effects of 1-Triacontanol (TRIA) on crop yield. By addressing common issues encountered during experimentation, this guide aims to help users optimize their protocols and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it proposed to work?
A1: this compound (TRIA) is a naturally occurring long-chain fatty alcohol found in the epicuticular waxes of plants.[1] It acts as a potent plant growth regulator that can enhance crop yield and quality.[2] The proposed mechanism of action involves TRIA eliciting a rapid response that leads to the formation of a second messenger, L(+)-adenosine.[3][4] This secondary messenger is believed to trigger a signaling cascade that ultimately modulates various physiological and biochemical processes, including photosynthesis, nutrient uptake, and enzyme activity, leading to enhanced plant growth and development.[1][5][6]
Q2: Why am I seeing inconsistent or no effects of this compound in my experiments?
A2: The inconsistent efficacy of TRIA is a well-documented issue and can be attributed to several factors:
-
Improper Formulation: TRIA has extremely low water solubility, making proper formulation critical for its biological activity.[7] If not dissolved and stabilized correctly, it may precipitate out of solution, leading to a lack of response.[3]
-
Incorrect Concentration: TRIA exhibits a hormetic dose-response curve, meaning it is stimulatory at very low concentrations but can be ineffective or even inhibitory at higher concentrations.[7][8] The optimal concentration is highly species-dependent.[9]
-
Presence of Contaminants: The presence of other long-chain compounds, such as 1-octacosanol, can inhibit the growth-promoting effects of TRIA, even at trace levels.[10] The purity of the TRIA source is therefore crucial.
-
Application Method and Timing: The method of application (e.g., foliar spray, soil drench, seed treatment) and the timing relative to the plant's growth stage can significantly influence the outcome.[9][11] Foliar applications are often most effective.[11]
-
Plant Species and Genotype: Different plant species and even different genotypes within a species can respond differently to TRIA treatment.[5][7]
-
Environmental Conditions: Factors such as temperature, light intensity, and soil conditions can alter a plant's response to TRIA.[9][12]
Q3: What is the optimal concentration range for this compound?
A3: The optimal concentration of TRIA is crop-specific but generally falls within the nanomolar to micromolar range for physiological effects. For practical application as a foliar spray, concentrations typically range from 0.05 to 20 mg/L.[7] It is highly recommended to conduct a dose-response experiment to determine the ideal concentration for your specific plant species and experimental setup.[3]
Q4: Can this compound be mixed with other agrochemicals?
A4: Yes, TRIA can be combined with fertilizers or biostimulants, which may improve its efficiency.[9] Some studies have also explored its use in conjunction with other plant growth regulators like auxins and gibberellins.[13] However, it is essential to test for compatibility on a small scale first to avoid any antagonistic interactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on plant growth. | 1. Improper solution preparation: TRIA may not be fully dissolved or has precipitated.[3]2. Incorrect concentration: The concentration used may be too low or too high.[7]3. Suboptimal application: The method or timing of application may not be effective.[9]4. Contaminated TRIA source: Presence of inhibitory compounds like 1-octacosanol.[10] | 1. Review and standardize the solution preparation protocol, ensuring the use of a suitable solvent and surfactant.[3][7]2. Conduct a dose-response experiment with a wide range of concentrations.[3]3. Experiment with different application methods (e.g., foliar spray during active growth).[9]4. Use high-purity (≥99%) TRIA and ensure application equipment is thoroughly cleaned.[1][10] |
| Phytotoxicity symptoms (e.g., leaf burn, stunted growth). | 1. Excessively high concentration of TRIA. [8]2. High concentration of organic solvent: The solvent used for the stock solution may be at a phytotoxic level in the final working solution.[3] | 1. Significantly reduce the concentration of TRIA in your working solution.[3]2. Ensure the final concentration of the organic solvent in the applied solution is minimal and non-toxic to the plants. |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent methods can lead to different effective concentrations.2. Inconsistent environmental conditions: Fluctuations in light, temperature, or humidity.3. Variable plant material: Differences in plant age or health at the time of application. | 1. Standardize the protocol for preparing TRIA solutions.[3]2. Maintain consistent and controlled environmental conditions for all experiments.3. Use uniform and healthy plant material at a consistent developmental stage. |
Data Presentation
Table 1: Summary of Effective this compound Concentrations and Yield Increases in Various Crops
| Crop | Application Method | Effective Concentration | Reported Yield Increase |
| Rice | Seed Soaking | 0.5 - 1.0 mg/kg | 5% - 10%[14] |
| Rice | Foliar Spray | 0.33 ml/L (95% TRIA) | 51.26% (grain), 47.13% (straw)[15] |
| Wheat | Seed Soaking | 1.0 mg/kg | 5% - 10%[14] |
| Soybean | Seed Soaking | 1.0 mg/kg | 5% - 10%[14] |
| Corn | Seed Soaking | 1.0 mg/kg | 5% - 10%[14] |
| Tomato (Hydroponic) | Foliar Spray | 70 µM (~21 mg/L) | 28% (total yield)[7] |
| Lettuce (Hydroponic) | Foliar Spray | 10⁻⁷ M (~0.043 mg/L) | 13% - 20% (leaf fresh weight)[7] |
| Cucumber (Soilless) | Foliar Spray | 0.8 mg/L | Improved fruit number and weight[7] |
| Apple | Foliar Spray | 0.1% solution diluted 2000-5000x | 20% increase in fruit retention[16] |
| Peanut | Foliar Spray | 0.5 mg/L | 10% increase in filled pod rate[16] |
| Pepper | Foliar Spray | 0.5 mg/kg | 20.55% increase in yield[14] |
| Kohlrabi | Foliar Spray | 1.0 - 2.0 mL/L | 6.75% - 40.4%[17] |
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L (1000 ppm) this compound Stock Solution
This protocol is critical for ensuring TRIA is properly solubilized for experimental use.
Materials:
-
1000 mg this compound powder (high purity)
-
100 mL 95% Ethanol (or another suitable polar organic solvent like acetone (B3395972) or isopropanol)[13]
-
5 mL Tween-20 (or a similar surfactant)
-
1000 mL volumetric flask
-
Distilled water
-
Magnetic stirrer and stir bar
-
Hot plate (with gentle warming capabilities, not exceeding 40°C)
-
Amber glass bottle for storage
Procedure:
-
Weigh 1000 mg of this compound powder using an analytical balance.
-
In a glass beaker, add the TRIA powder to 100 mL of 95% ethanol.
-
Gently warm the solution to approximately 35-40°C while stirring with a magnetic stirrer. Continue until the powder is completely dissolved.[3]
-
Add 5 mL of Tween-20 to the ethanol-TRIA solution and mix thoroughly for at least 5 minutes.[3]
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Slowly add distilled water to the flask while stirring continuously to bring the final volume to 1000 mL. The solution may appear slightly cloudy.[3]
-
Transfer the stock solution to an amber glass bottle and store it at room temperature, protected from light. The stock solution is generally stable for several months.[3]
Protocol 2: Preparation and Application of Working Solutions
Procedure:
-
Dilution: Prepare the desired working solution by diluting the 1000 mg/L stock solution with distilled water. For example, to make a 1 mg/L working solution, add 1 mL of the stock solution to 999 mL of distilled water and mix thoroughly.
-
Application (Foliar Spray):
-
Apply the working solution as a fine mist to the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces.
-
Application is often most effective during the early morning or late afternoon to maximize absorption.[9]
-
Include a control group that is sprayed with a solution containing the same concentration of solvent and surfactant but without TRIA.
-
The frequency of application will depend on the crop and experimental design, but repeat applications may be necessary.[9]
-
Visualizations
Caption: Proposed signaling pathway of this compound in plants.
Caption: General experimental workflow for using this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. peptechbio.com [peptechbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 8. Page loading... [guidechem.com]
- 9. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 10. Specificity of this compound as a plant growth stimulator and inhibition of its effect by other long-chain compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. EP0050670A4 - this compound plant growth simulator formulations. - Google Patents [patents.google.com]
- 14. The role and dosage of triacontanol - Knowledge [plantgrowthhormones.com]
- 15. cropandweed.com [cropandweed.com]
- 16. wellyoutech.com [wellyoutech.com]
- 17. Effect of different doses of triacontanol on growth and yield of kohlrabi (Brassica oleracea L. var. gongylodes) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting insolubility issues with 1-Triacontanol formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with 1-Triacontanol formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a naturally occurring long-chain fatty alcohol (C30H62O) that functions as a plant growth regulator.[1][2] Its long, nonpolar hydrocarbon chain makes it highly hydrophobic and, consequently, practically insoluble in water.[1][3][] It presents as a white, waxy solid at room temperature.[3]
Q2: What are the common solvents for this compound?
A2: this compound is soluble in various organic solvents, particularly when heated. Common choices include chloroform, ethanol (B145695), acetone (B3395972), methanol, isopropanol, dimethyl sulfoxide (B87167) (DMSO), and dioxane.[3][5][6] It is also soluble in ethyl ether, methylene (B1212753) chloride, and hot benzene.[][7] However, it has low solubility in cold ethanol and benzene.[]
Q3: My this compound powder is not dissolving even in organic solvents. What could be the issue?
A3: Several factors could be at play:
-
Temperature: this compound's solubility significantly increases with temperature. Its melting point is approximately 87°C.[1] Gently warming the solvent while stirring can greatly improve dissolution.[7][8]
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Purity: If you are using a natural extract of this compound, it may contain waxes and other impurities that can hinder dissolution.[7][9]
-
Concentration: You might be attempting to create a solution that is too concentrated for the chosen solvent.
Q4: My this compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?
A4: This is a common issue due to the insolubility of this compound in water. To create a stable aqueous formulation, a two-step process is generally required:
-
Create a concentrate: First, dissolve the this compound in a small amount of a water-miscible polar organic solvent like ethanol or acetone to create a concentrated stock solution.[5][10]
-
Dilute with vigor: Add the concentrate to the aqueous phase with vigorous stirring or sonication.[5] The rapid dispersion helps to form a fine colloidal suspension or emulsion. Adding a surfactant to the formulation can further enhance stability.
Q5: What is the role of surfactants in this compound formulations?
A5: Surfactants, such as Tween 20 (polysorbate 20), act as emulsifying agents.[][5] They help to stabilize the fine particles of this compound in water, preventing them from aggregating and precipitating.[11] This results in a more stable and uniformly dispersed formulation.
Q6: Are there any advanced formulation strategies to improve this compound's water dispersibility?
A6: Yes, nanotechnology offers promising solutions. Formulating this compound as nanoparticles or encapsulating it in nano-carriers like niosomes can significantly improve its dispersion and bioavailability in aqueous systems.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| White flakes or waxy residue remain after attempting to dissolve in an organic solvent. | - Incomplete dissolution due to low temperature.- Presence of insoluble waxes in the raw material.[7] | - Gently heat the solvent while stirring.[7]- If using a natural extract, the waxy residue may not be this compound and can potentially be removed by filtration after the active ingredient has dissolved.[7] |
| The solution is clear when hot but becomes cloudy or forms a precipitate upon cooling. | - Supersaturation of the solution at a lower temperature. | - Reheat the solution before use.- Prepare a more dilute solution.- Consider using a solvent mixture that offers better solubility at room temperature. |
| This compound crashes out of solution when the organic concentrate is added to water. | - Insufficient mixing energy.- Absence of a stabilizing agent. | - Add the concentrate to the water with vigorous and continuous stirring or sonication.[5]- Incorporate a surfactant like Tween 20 into the formulation.[5][8] |
| Inconsistent results in biological assays. | - Non-homogenous formulation.- Degradation of the compound. | - Ensure the final formulation is a uniform suspension or emulsion before each use by shaking or vortexing.- Prepare fresh solutions for each experiment, as the stability of diluted aqueous formulations can be limited.[13] |
| Phytotoxicity observed in plant-based experiments. | - High concentration of the organic solvent in the final working solution.- Excessively high concentration of this compound. | - Minimize the volume of the organic solvent concentrate used for dilution.- Perform a dose-response study to determine the optimal, non-toxic concentration of this compound.[14] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference(s) |
| Chloroform | ~1 mg/mL | Inert gas purge recommended | [6] |
| Ethanol | 2 mg/mL | Requires ultrasonic and warming to 60°C | [15] |
| Polar Organic Solvents (general) | 1 part by weight this compound to ~1,000 parts by volume of solvent | - | [10] |
| Acetone | 1 mg in 20 mL | Heated to 50°C | [5][16] |
| Methanol / Ethanol | 10 mg in 100 mL / 50 mL | At boiling point | [5] |
| Isopropanol | 1 mg in 25 mL | Hot | [5] |
| Dimethyl sulfoxide (DMSO) | 1 mg in 20 mL | Hot, then cooled | [5] |
| Dioxane | 0.5 mg in 20 mL | Heated to 60°C | [16] |
| Propylene Glycol | 0.5 mg in 25 mL | Heated to 90°C | [16] |
| n-Butanol | 1 mg in 10 mL | Hot | [5][10] |
| Water | Insoluble / < 0.1 mg/mL | - | [1][15] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1000 ppm) with Surfactant
This protocol is adapted for preparing a stable, concentrated stock solution for subsequent dilution in aqueous media for agricultural or biological research.
Materials:
-
This compound powder (≥90% purity)
-
Ethanol (95%)
-
Tween 20 (Polysorbate 20)
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
1000 mL volumetric flask
-
Amber glass storage bottle
Procedure:
-
Weigh 1000 mg of this compound powder.
-
In a glass beaker, add the powder to 100 mL of 95% ethanol.
-
Gently warm the mixture to approximately 35-40°C while stirring with a magnetic stirrer. Continue until the powder is completely dissolved.[8]
-
Add 5 mL of Tween 20 to the ethanol-triacontanol solution and mix thoroughly for at least 5 minutes.[8]
-
Transfer the resulting solution to a 1000 mL volumetric flask.
-
Bring the solution to the final volume of 1000 mL with distilled water while mixing continuously to ensure a homogenous dispersion.[8]
-
Transfer the final stock solution to an amber glass bottle for storage at room temperature, protected from light.[8]
Protocol 2: Analytical Sample Preparation for HPLC-ELSD
This protocol is for the extraction of this compound from aqueous liquid samples for quantification.
Materials:
-
Aqueous sample containing this compound
-
Internal Standard (IS) solution (e.g., 500 µg/mL of a suitable long-chain alcohol)
-
Separatory funnel
-
Sodium sulfate
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Place 50 mL of the aqueous sample (containing <0.1% this compound) into a separatory funnel.[11]
-
Add a known amount of the Internal Standard solution (e.g., 100 µL of a 500 µg/mL solution).[11]
-
Extract the sample three times with 20 mL of dichloromethane each time.[11]
-
Combine the organic (dichloromethane) layers.
-
Dry the combined organic phase by passing it through sodium sulfate.[11]
-
Evaporate the solvent under vacuum to a final volume of approximately 2 mL.[11]
-
The sample is now ready for analysis by HPLC-ELSD.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Experimental workflow for preparing a this compound solution.
Caption: Proposed signaling pathway of this compound in plants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 593-50-0: this compound | CymitQuimica [cymitquimica.com]
- 5. EP0050670A4 - this compound plant growth simulator formulations. - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. icmag.com [icmag.com]
- 8. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 9. The Solubility of Triacontanol 1.5%EP - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 10. CA1137775A - Formulation comprising this compound and its use as plant growth regulator - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. CN101946766A - Triacontanol biological nano-preparation and method for preparing same - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. How to use triacontanol correctly? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. US4455162A - this compound plant growth stimulator formulations - Google Patents [patents.google.com]
Technical Support Center: Optimizing 1-Triacontanol Application for Maximum Effect
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 1-Triacontanol (TRIA) for plant growth experiments. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plant growth?
A1: this compound is a naturally occurring long-chain fatty alcohol that functions as a potent plant growth regulator.[1][2] It is found in the epicuticular waxes of plants.[2][3] When applied exogenously, even at very low concentrations, it can stimulate a wide range of physiological and biochemical processes in plants.[4][5] The primary mechanism of action is believed to involve the elicitation of a secondary messenger, L(+)-adenosine, which in turn triggers a cascade of downstream effects.[2][6] These effects include enhanced photosynthesis, increased chlorophyll (B73375) content, promotion of cell division, improved nutrient and water uptake, and regulation of enzymatic activities.[1][7][8][9] Ultimately, these enhancements can lead to accelerated growth, increased biomass, and higher crop yields.[9][10]
Q2: What is the optimal timing for this compound application?
A2: The optimal timing for this compound application is highly dependent on the plant species and the desired outcome. Application is most effective during critical growth phases.[11] For many crops, application during early vegetative growth can improve seedling quality and increase tillering.[8] In flowering plants, applying TRIA during the flowering and fruit set stages can help to increase fruit retention and yield.[5][11] For example, spraying apples during full bloom and early fruit set can increase fruit retention by 20%.[11] In peanuts, application during the seedling and early flowering stages has been shown to increase the filled pod rate.[11] For leafy greens with short cycles, a single application at the seedling stage (4-8 days after emergence) may be sufficient.[12] It is generally recommended to apply foliar sprays during the early morning or late afternoon to maximize absorption.[7][13]
Q3: What is the recommended concentration of this compound?
A3: this compound is effective at very low concentrations, and the optimal dose is species-specific.[14] High concentrations can have an inhibitory effect on plant growth.[1][4] The effective range for foliar applications generally falls between 0.05 mg/L and 20 mg/L.[12] For instance, concentrations of 0.1-0.5 ppm are often recommended for general use.[7] It is crucial to conduct a dose-response experiment to determine the ideal concentration for your specific plant species and experimental conditions.[14]
Q4: How should I prepare a this compound solution?
A4: this compound is a waxy, hydrophobic substance with very low solubility in water, making proper solution preparation critical for its efficacy.[12] It must first be dissolved in an organic solvent, such as ethanol (B145695) or chloroform, and then emulsified in water with the help of a surfactant like Tween-20.[6] Failure to properly dissolve and emulsify the compound will result in an inactive solution. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Q5: Can this compound be mixed with other plant growth regulators or nutrients?
A5: Yes, this compound can be used in conjunction with other substances. It can be combined with conventional chemicals and fertilizers to improve their effects.[4] Studies have shown that it can be used with other plant growth regulators like auxins, gibberellins, and cytokinins.[14] For example, combining it with 0.3% urea (B33335) or humic acid can enhance fruit retention.[11] However, it is important to avoid mixing TRIA with morpholines, which have a strong inhibitory effect.[4] It is always recommended to test for compatibility on a small scale first.[14]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No observable effect on plant growth. | Improper solution preparation: this compound may not be fully dissolved or may have precipitated out of the solution.[14] | Review the solution preparation protocol to ensure complete dissolution and the use of a surfactant.[14] |
| Incorrect concentration: The concentration used may be too low or too high for the specific plant species.[14] | Conduct a dose-response experiment with a range of concentrations to determine the optimal level.[14] | |
| Suboptimal application method: The method of application (e.g., foliar spray, soil drench) may not be ideal for adequate uptake.[14] | Experiment with different application methods to ensure the plant can absorb the compound effectively.[14] | |
| Environmental factors: Changes in light, temperature, or humidity can influence the plant's response.[15] | Maintain consistent and optimal environmental conditions for all experiments.[14] | |
| Phytotoxicity symptoms (e.g., leaf burn, stunted growth). | High concentration of this compound: Excessive concentrations can be detrimental and inhibit growth.[14] | Reduce the concentration of this compound in your working solution.[14] |
| High concentration of solvent: The organic solvent used to dissolve the this compound may be at a phytotoxic level in the final working solution.[14] | Ensure the final concentration of the organic solvent in the working solution is minimal and non-toxic to the plants.[14] | |
| Inconsistent results between experiments. | Variability in solution preparation: Inconsistent preparation methods can lead to different effective concentrations.[14] | Standardize the solution preparation protocol and ensure it is followed precisely for every experiment.[14] |
| Plant variability: Differences in plant age, health, or genetic makeup can lead to varied responses.[14] | Use plants of a similar age and health for your experiments to minimize variability.[14] |
Data Presentation
Table 1: Recommended Application Timing and Concentrations for Various Crops
| Crop | Growth Stage for Application | Recommended Concentration | Observed Effects |
| Rice | Seed soaking, tillering, booting | 0.5 - 1.0 mg/L | Increased germination rate, effective tillers, and yield.[8][16] |
| Wheat | Seed soaking, tillering | 0.2 - 0.5 mg/L | Improved germination vigor and increased yield.[16][17] |
| Corn | Seedling stage, before tasseling | 0.1 - 1.0 mg/L | Increased dry weight, ear length, and grain weight.[5][8] |
| Peanuts | Seedling, early flowering, pegging | 0.5 mg/L | Increased filled pod rate by 10% and accelerated maturity.[5][11] |
| Cotton | Peak flowering | 0.5 - 1.0 mg/L | Reduced boll shedding and improved fiber quality.[11] |
| Apples | Full bloom, early fruit set | 0.1% solution diluted 2000-5000 times | Increased fruit retention by 20%.[11] |
| Tomatoes | Flowering, fruit development | 0.5 - 1.0 mg/L | Increased fruit weight and earlier maturity.[5] |
| Lettuce | Seedling stage (4-8 days after emergence) | 0.05 - 0.1 mg/L | Increased leaf and root fresh weight.[12] |
Experimental Protocols
Protocol 1: Preparation of a 1000 ppm (1000 mg/L) this compound Stock Solution
This protocol provides a reliable method for preparing a concentrated stock solution of this compound that can be diluted for various experimental applications.
Materials:
-
1000 mg this compound powder (analytical grade, >90% purity)[12]
-
100 mL 95% Ethanol[12]
-
5 mL Tween-20 (or similar surfactant)[12]
-
1000 mL volumetric flask
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Distilled water
-
Amber glass bottle for storage
Procedure:
-
Weighing: Accurately weigh 1000 mg of this compound powder using an analytical balance.[12]
-
Dissolving: Transfer the powder to a glass beaker and add 100 mL of 95% ethanol.[12]
-
Heating and Stirring: Gently warm the solution to 35-40°C while stirring with a magnetic stirrer. Continue until the powder is completely dissolved. Do not exceed 50°C.[12]
-
Adding Surfactant: Add 5 mL of Tween-20 to the ethanol-triacontanol solution and mix thoroughly for at least 5 minutes. This is crucial for creating a stable emulsion.[12]
-
Diluting to Final Volume: Carefully transfer the mixture to a 1000 mL volumetric flask. Bring the final volume to 1000 mL with distilled water while mixing continuously. The resulting solution may appear slightly cloudy, which indicates the formation of a stable micelle emulsion.[12]
-
Storage: Transfer the final stock solution to a labeled amber glass bottle and store it at room temperature, protected from light. The stock solution is stable for 3-4 months.[12]
Visualizations
Caption: Proposed signaling pathway of this compound in plants.
Caption: Experimental workflow for using this compound.
Caption: Logical troubleshooting workflow for no plant response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Page loading... [guidechem.com]
- 5. How to use triacontanol correctly? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. benchchem.com [benchchem.com]
- 7. awiner.com [awiner.com]
- 8. Page loading... [guidechem.com]
- 9. zylemsa.co.za [zylemsa.co.za]
- 10. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellyoutech.com [wellyoutech.com]
- 12. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 13. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Using method (Part I) of tria triacontanol used on different plants - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 17. Plant Growth Promoter- Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [vn.bestplanthormones.com]
Technical Support Center: Potential Phytotoxicity of High Concentrations of 1-Triacontanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the use of 1-Triacontanol, focusing on the potential for phytotoxicity at high concentrations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it typically function? A1: this compound (TRIA) is a naturally occurring, long-chain fatty alcohol that acts as a potent plant growth regulator.[1][2][3] It is found in plant cuticle waxes and beeswax.[1][3] At optimal, low concentrations, it stimulates various physiological processes, including enhancing photosynthesis, protein biosynthesis, enzyme activity, and nutrient transport.[1][3][4] This leads to improved cell division, larger roots and shoots, and ultimately, increased crop yield.[1] The mechanism is believed to involve a second messenger, L(+)-adenosine, which triggers a signaling cascade leading to these growth responses.[5]
Q2: What is considered a "high concentration" of this compound? A2: The effective concentration of this compound is very low, and what constitutes a "high" or potentially phytotoxic concentration can vary by plant species and application frequency. Generally, recommended application rates are in the range of 0.1 to 1.0 ppm (mg/L).[6][7] Concentrations significantly above this, especially with repeated applications, can be considered high and risk inhibitory effects. Some sources note that for infrequent application (every 2-4 weeks), a range of 1-25 ppm may be used, but caution is advised as the dose-response relationship is critical.[7]
Q3: Can high concentrations of this compound be harmful to plants? A3: Yes, numerous studies indicate that while low concentrations of this compound are beneficial, high concentrations can have adverse or inhibitory effects on plant growth.[1][2] This dose-dependent response means that exceeding the optimal concentration can lead to phytotoxicity, negating the intended growth-promoting benefits.[1][3] For example, excessive treatment has been shown to inhibit growth in cocoa and mangrove plants.[1][3]
Q4: What are the typical symptoms of this compound phytotoxicity? A4: Over-application of this compound can lead to specific visual symptoms. In the seedling stage, this may manifest as bent leaf sheaths and deformed roots.[8][9] In adult plants, symptoms can include the curling of young leaves.[8][9] General symptoms of plant growth regulator (PGR) overdose, which may also apply, include stunted growth, darker green and crinkled leaves, and delayed flowering.[10]
Q5: Why am I not seeing any effect from my this compound application? A5: A lack of response can be due to several factors. The concentration used may be too low for the specific plant species, or the solution may have been prepared improperly.[11] Since this compound is insoluble in water, it must be dissolved in an organic solvent with a surfactant to ensure it remains in suspension; otherwise, it may precipitate out.[7][11] Additionally, the application method (e.g., foliar spray vs. soil drench) may not be optimal for the target plant.[11][12]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue: Observed Phytotoxicity Symptoms (e.g., Leaf Curl, Stunted Growth, Root Deformity)
If you observe symptoms of phytotoxicity after applying this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for phytotoxicity.
Section 3: Data Summary Tables
Table 1: Concentration Guidelines for this compound Application
| Application Method / Frequency | Recommended Concentration Range (ppm or mg/L) | Potential for Phytotoxicity | Reference(s) |
| General Foliar Spray | 0.1 - 0.5 ppm | Low. Considered a standard, safe range for many crops. | [6] |
| Daily / Frequent Application | 0.01 - 1.0 ppm | Low to Moderate. Risk increases at the higher end with frequency. | [7] |
| Infrequent (every 2-4 weeks) | 1.0 - 25 ppm | Moderate to High. Exceeding this range is likely to cause harm. | [7] |
| Seed Soaking | 0.5 - 1.0 ppm | Low. Used to promote germination. | [2][7] |
Table 2: Reported Phytotoxicity Symptoms of this compound Overdose
| Plant Stage | Observed Symptom(s) | Affected Plant Part(s) | Reference(s) |
| Seedling | Bending of sheath, root deformity | Sheath, Roots | [8][9] |
| Adult Plant | Curling of young leaves, stunted growth | Leaves, Whole Plant | [8][9] |
| General | Inhibition of photosynthesis, reduced biomass | Leaves, Whole Plant | [1] |
| General | Darker green foliage, crinkled leaves, flower delay | Leaves, Flowers | [10] |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This compound is hydrophobic and requires careful preparation to create a stable, usable solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Page loading... [guidechem.com]
- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awiner.com [awiner.com]
- 7. Application Of Triacontanol - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. Plant growth regulator phytotoxicity symptoms - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. greentreechem.com [greentreechem.com]
- 10. plantgrower.org [plantgrower.org]
- 11. benchchem.com [benchchem.com]
- 12. wellyoutech.com [wellyoutech.com]
Technical Support Center: Overcoming Limitations of 1-Triacontanol in Field Applications
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges associated with the field application of 1-Triacontanol (TRIA).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, helping you diagnose and resolve problems for consistent and effective results.
| Problem | Potential Cause | Recommended Solution |
| No observable plant response or inconsistent results. | Improper Solution Preparation: this compound is a waxy, hydrophobic compound with extremely low water solubility (<1 mg/L), leading to an inactive solution if not properly formulated.[1][2] | Ensure complete dissolution in an organic solvent (e.g., ethanol (B145695), acetone) with a surfactant (e.g., Tween-20) before diluting with water.[1][2] Gentle warming can aid dissolution.[1][3] Refer to the detailed Protocol 1 for preparation. |
| Incorrect Concentration: High concentrations of this compound can inhibit plant growth, while concentrations that are too low may elicit no response.[2][4][5] The optimal concentration is species-dependent.[6] | Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.[2] Start with concentrations reported in the literature (see Table 2 ). | |
| Degradation of Stock Solution: Improper storage can lead to a loss of bioactivity. | Store stock solutions in amber glass bottles away from light and heat to preserve activity.[1][3] For best results, use freshly prepared solutions.[7] Stock solutions are generally stable for several months when stored correctly.[3] | |
| Suboptimal Application Timing: The time of day for application can be critical for effectiveness.[8] | Apply as a foliar spray during the early morning or late afternoon to maximize leaf absorption and avoid rapid evaporation.[6] | |
| Plants show signs of stress (e.g., stunted growth, leaf burn). | Concentration Too High: Excessive amounts of this compound can have an inhibitory or phytotoxic effect.[2][4] | Immediately discontinue application. Prepare a new working solution at a significantly lower concentration. Conduct a dose-response study (see Protocol 2 ) to identify the optimal, non-toxic concentration. |
| Solvent/Surfactant Toxicity: High concentrations of the organic solvent or surfactant used in the formulation can be harmful to plants. | Ensure the final concentration of solvents and surfactants in the working solution is low. For example, an additional 0.1% v/v of Tween-20 in the final spray solution is recommended to enhance uptake without phytotoxicity.[1] | |
| Precipitate forms in the working solution. | Incomplete Dissolution or Emulsification: Due to its hydrophobicity, this compound can fall out of solution if the stock concentrate is not stable or is improperly diluted. | Ensure the stock solution is thoroughly mixed and stable before dilution. When preparing the working solution, add the stock solution to water while stirring continuously to maintain a stable emulsion.[3] The final solution may appear slightly cloudy or milky.[3][7] |
| Variable results across different experiments. | Inconsistent Formulation: Minor variations in the preparation of the solution can lead to significant differences in bioactivity. | Standardize the solution preparation protocol across all experiments. Use high-purity (>90%) this compound from a reputable supplier.[1] |
| Environmental Factors: Plant response can be influenced by environmental conditions such as temperature, light, and soil quality.[6][8] | Maintain consistent environmental conditions for all experimental and control groups. Note that this compound is a growth stimulant, not a substitute for proper nutrition, irrigation, or pest management.[1][6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water? A1: this compound is a long-chain fatty alcohol that is naturally insoluble in water.[4][] To be used in aqueous sprays, it must first be dissolved in a suitable polar organic solvent like ethanol, isopropanol, or acetone, and then emulsified in water with the help of a surfactant such as Tween-20 or Tween-80.[1][10][11]
Q2: What is the mechanism of action for this compound? A2: this compound is believed to act as a plant growth regulator that elicits the formation of a second messenger, L(+)-adenosine, very rapidly after application.[12][13] This secondary messenger then triggers a cascade of physiological responses, including increased photosynthesis, protein synthesis, nutrient uptake, and the activation of various enzymes, ultimately leading to enhanced growth and yield.[4][13][14][15]
Q3: Can I mix this compound with fertilizers or other chemicals? A3: Yes, this compound can generally be used in conjunction with conventional fertilizers and other plant growth regulators to improve their effects.[5][6] However, you should always perform a small-scale test for compatibility before large-scale application. Avoid using it with morpholines, which have been reported to have a strong inhibitory effect on this compound.[5]
Q4: What are typical application rates for this compound? A4: this compound is effective at very low concentrations, typically in the range of 0.05 to 10 mg/L (ppm) for foliar sprays.[1][6] The optimal rate varies significantly depending on the plant species, growth stage, and environmental conditions. Refer to Table 2 for specific examples.
Q5: Is this compound a replacement for fertilizer? A5: No. This compound is a growth stimulant that enhances the physiological efficiency of the plant.[4][6] It is not a substitute for essential nutrients provided by fertilizers and proper soil management.[1][6] For best results, it should be integrated into a comprehensive crop management program.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble (<0.1 mg/mL).[16] | Requires formulation with solvents and surfactants for application. |
| Ethanol | Soluble (approx. 2 mg/mL).[16] | Gentle warming (35-40°C) and sonication can aid dissolution.[1][16] |
| Chloroform | Soluble (approx. 1 mg/mL).[17] | Often used in initial dissolution steps.[7] |
| Acetone | Soluble.[1][10] | A common solvent for creating stock concentrates.[10] |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble (<1 mg/mL).[16] | May require heating to dissolve.[7][16] |
Table 2: Recommended Foliar Application Rates for Various Crops
| Crop | Recommended Concentration (mg/L or ppm) | Observed Effects |
| Lettuce | 0.05 - 0.1 mg/L[1] | Increased leaf and root fresh weight by 13-24%.[1] |
| Tomato | 1.0 - 20 mg/L[1][12] | Increased flower number, fruit number, and total yield.[1] |
| Cucumber | 0.8 mg/L[1] | Improved photosynthesis and water use efficiency under stress.[1] |
| Rice | 0.33 - 10 mg/L[18][19] | Increased grain and straw yield by over 40-50%.[19] |
| Strawberry | 0.5 - 1.0 mg/L[20] | Increased fruit weight, number of fruits, and total yield under drought conditions.[20] |
| Bougainvillea | 0.5 - 1.0 mg/L[3] | Advanced flowering and increased flower bud number.[3] |
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L (ppm) this compound Stock Solution
This protocol details the most common and reliable method for creating a stable stock solution for subsequent dilution and application.[1][3]
Materials:
-
1000 mg this compound powder (>90% purity)[1]
-
1000 mL volumetric flask
-
Distilled or deionized water
-
Magnetic stirrer and hot plate
Procedure:
-
In a glass beaker, add the powder to 100 mL of 95% ethanol.
-
Gently warm the mixture to 35-40°C on a hot plate while stirring with a magnetic stirrer. Continue for 15-20 minutes until the powder is completely dissolved. Do not exceed 50°C.[1]
-
Remove from heat and add 5 mL of Tween-20 to the ethanol solution. Mix thoroughly for 5 minutes.[1][3]
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Slowly add distilled water to bring the solution to the final volume of 1000 mL, ensuring continuous mixing. The final solution may appear slightly cloudy or milky, which indicates a stable emulsion.[3]
-
Transfer the final stock solution to an amber glass bottle and store it at room temperature, protected from light.[1][3]
Protocol 2: Dose-Response Experiment Workflow
To determine the optimal concentration for a specific plant, a dose-response study is essential.
Procedure:
-
Prepare Solutions: Create a 1000 mg/L stock solution using Protocol 1 . From this stock, prepare a series of working solutions at different concentrations (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 mg/L).
-
Prepare Control: Prepare a control solution containing the same concentration of ethanol and Tween-20 as your highest concentration treatment, but without this compound.[2] This accounts for any effects from the formulation agents.
-
Plant Selection: Select a group of healthy, uniform plants at the same developmental stage for the experiment.[2]
-
Group Allocation: Randomly assign plants to different treatment groups, including the control. Ensure enough replicates per group (e.g., 5-10 plants) for statistical validity.
-
Application: Apply the respective solutions to each group using a fine mist sprayer, ensuring even coverage of all leaf surfaces until the point of runoff.[2] Use separate, labeled sprayers for each treatment.
-
Incubation: Grow all plants under identical, controlled environmental conditions.
-
Data Collection: After a predetermined period, collect data on relevant growth parameters (e.g., plant height, biomass, leaf area, yield).
-
Analysis: Analyze the data to identify the concentration that produces the maximum positive response without causing signs of stress.
Visualizations
References
- 1. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. CA1137775A - Formulation comprising this compound and its use as plant growth regulator - Google Patents [patents.google.com]
- 11. EP0050670A4 - this compound plant growth simulator formulations. - Google Patents [patents.google.com]
- 12. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. zylemsa.co.za [zylemsa.co.za]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. cwss.in [cwss.in]
- 20. mdpi.com [mdpi.com]
Technical Support Center: 1-Triacontanol Application and Environmental Interactions
Welcome to the technical support center for 1-Triacontanol (TRIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot issues arising from environmental variables.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on the impact of environmental conditions.
| Issue | Potential Cause | Recommended Solution |
| No observable effect on plant growth. | Improper solution preparation: this compound has very low water solubility and may not be properly dissolved or may have precipitated out of the solution.[1][2] | Review the solution preparation protocol. Ensure this compound is first dissolved in an organic solvent (e.g., ethanol (B145695), chloroform) with a surfactant (e.g., Tween-20) before diluting with water to create a stable colloidal dispersion.[1][3] |
| Incorrect concentration: The concentration used may be too low or too high for the specific plant species and experimental conditions.[2] | Conduct a dose-response experiment with a range of concentrations to determine the optimal level for your specific plant species and conditions.[2] Published effective concentrations often range from µg/L to mg/L.[3][4] | |
| Suboptimal application timing: The time of day of foliar application can significantly impact efficacy. | In growth chamber studies, applications 3 to 7 hours into the photoperiod have shown better results.[3][5] For greenhouse conditions with supplemental light, applications later in the photoperiod (e.g., 11 hours in) may be more effective.[3] | |
| Inconsistent results between experiments. | Environmental variability: Fluctuations in temperature, light intensity, or humidity can alter the plant's response to this compound.[2] | Maintain consistent and controlled environmental conditions for all experiments.[2] Warm temperatures before foliar application have been shown to improve plant response.[3][6][7] |
| Contaminants in water or on labware: Phthalate esters, common environmental contaminants, can inhibit the activity of this compound.[6][7] | Use high-purity water and ensure all labware is thoroughly cleaned to avoid contamination. | |
| Plant variability: Differences in plant age, health, or genetic makeup can lead to varied responses.[1][2] | Use plants of a similar age and health for your experiments and consider the genetic background of the plant material.[1][2] | |
| Phytotoxicity symptoms observed (e.g., leaf burn, stunted growth). | High concentration of this compound or solvent: Excessive concentrations of this compound or the organic solvent used for dissolution can be harmful to plants.[2] | Reduce the concentration of this compound in your working solution. Ensure the final concentration of the organic solvent is minimal and non-toxic to the plants.[2] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and how does it work?
A1: this compound (TRIA) is a naturally occurring 30-carbon primary alcohol found in plant epicuticular waxes that acts as a plant growth regulator.[8][9] It enhances plant growth by influencing various physiological and biochemical processes, including photosynthesis, protein synthesis, nutrient uptake, and enzyme activities.[9][10][11] Research suggests that TRIA may act by inducing a second messenger, 9-β-L(+)-adenosine, which has a structure similar to cytokinin.[8]
Q2: In what forms can this compound be applied?
A2: this compound can be applied in several ways, including as a foliar spray, a soil drench, or as a seed treatment to promote germination.[12][13] Foliar application is common for rapid responses.[13]
Environmental Impact on Activity
Q3: How does temperature affect the activity of this compound?
A3: Temperature is a critical factor. Warm temperatures prior to foliar application have been shown to enhance the plant's response to TRIA.[3][6][7] Conversely, low temperatures can limit its positive effects, although TRIA can help plants tolerate chilling stress by improving physiological parameters.[14][15][16]
Q4: Does light intensity influence the effectiveness of this compound?
A4: Yes, light conditions can impact TRIA's efficacy. The timing of application during the photoperiod is crucial for optimal results.[3][5] TRIA has been shown to enhance photosynthesis-related gene expression, suggesting that its activity is linked to light-dependent processes.[8]
Q5: How does this compound perform under abiotic stress conditions like drought or salinity?
A5: this compound has been widely reported to mitigate the negative effects of various abiotic stresses, including drought, salinity, heavy metal toxicity, and extreme temperatures.[8][12][14][17] It helps plants by improving water and nutrient uptake, enhancing antioxidant enzyme activity, and maintaining membrane stability under stress.[4][14]
Q6: Does nutrient availability in the growth medium affect this compound's action?
A6: Yes, there is an interaction between nutrient availability and TRIA's effects. This compound has been shown to improve the uptake of essential nutrients like nitrogen (N), phosphorus (P), and potassium (K).[12][13][14][18] Its effectiveness can be synergistic with proper nutrient management. For instance, combining TRIA with potassium has been shown to be economically beneficial for improving tomato growth and yield.[8]
Experimental Design
Q7: What is a typical effective concentration range for this compound?
A7: The optimal concentration of this compound is highly dependent on the plant species and the experimental conditions. However, many studies report significant effects at very low concentrations, typically in the range of 10⁻⁸ M to 10⁻⁶ M (roughly 0.0044 mg/L to 0.44 mg/L).[10][14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q8: How should I prepare a this compound stock solution?
A8: Due to its poor water solubility, a stock solution of this compound should be prepared by first dissolving the powder in an organic solvent like ethanol. A surfactant such as Tween-20 is then added to create a stable emulsion when diluted with water.[1] Gentle warming can aid in dissolution.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable and effective solution of this compound for experimental use.
Materials:
-
This compound powder (high purity, >90%)[1]
-
95% Ethanol[1]
-
Tween-20 (Polysorbate 20)[1]
-
Distilled or deionized water
-
Analytical balance
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Amber glass bottle for storage[1]
Procedure for 1000 mg/L (ppm) Stock Solution:
-
Weigh 1000 mg of this compound powder.
-
In a glass beaker, dissolve the powder in 100 mL of 95% ethanol.
-
Gently warm the solution to 35-40°C while stirring with a magnetic stirrer for 15-20 minutes to ensure complete dissolution.[1]
-
Add 5 mL of Tween-20 to the ethanol solution and mix thoroughly.[1]
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Bring the final volume to 1000 mL with distilled water while mixing continuously. The resulting solution may appear slightly cloudy.[1]
-
Store the stock solution in an amber glass bottle at room temperature to protect it from light.[1]
Working Solution Preparation:
-
Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment.
-
It is recommended to add an additional 0.1% v/v of Tween-20 to the final spray solution to maximize leaf coverage.[1]
Protocol 2: Assessing the Impact of this compound on Plant Growth Under Controlled Environmental Conditions
Objective: To quantify the effect of this compound on plant growth parameters.
Methodology:
-
Plant Material and Growth: Grow seedlings of the chosen plant species in a controlled environment (growth chamber) with defined temperature, light intensity, and photoperiod.
-
Treatment Application: At a specific growth stage (e.g., 2-3 leaf stage), apply different concentrations of this compound (prepared as per Protocol 1) as a foliar spray until runoff. Include a control group sprayed only with the solvent/surfactant solution.
-
Data Collection: After a predetermined period (e.g., 14 days), harvest the plants and measure key growth parameters:
-
Plant height
-
Fresh weight
-
Dry weight (after drying at 70°C to a constant weight)
-
Leaf area
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
References
- 1. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ife.sk [ife.sk]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. wellyoutech.com [wellyoutech.com]
- 13. zylemsa.co.za [zylemsa.co.za]
- 14. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gneebio.com [gneebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 1-Triacontanol Application for Plant Research
Welcome to the technical support center for 1-Triacontanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in plant experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects on plants?
A1: this compound (TRIA) is a naturally occurring long-chain fatty alcohol found in plant epicuticular waxes and beeswax that acts as a potent plant growth regulator.[1][2] When applied to plants at very low concentrations, it can stimulate a wide range of physiological and biochemical processes.[3][4] Key effects include enhancing photosynthesis, increasing chlorophyll (B73375) content, improving nutrient and water uptake, boosting protein synthesis, and increasing the activity of various enzymes.[1][5][6][7] These effects collectively lead to improved plant growth, increased biomass, greater stress tolerance, and higher yields.[4][8][9]
Q2: How does this compound work at a molecular level?
A2: While the exact mechanism is not fully elucidated, research suggests that this compound does not function as a traditional plant hormone but rather elicits a rapid response by triggering a secondary messenger.[7][10] Evidence points to the formation of L(+)-adenosine as this second messenger, which appears within a minute of application.[4][7] This messenger is thought to initiate a signaling cascade that enhances various metabolic activities, including the activation of enzymes that regulate growth and development.[7]
Q3: Why is the formulation of this compound solutions so critical?
A3: this compound has extremely low solubility in water (less than 1 mg/L at room temperature), which is a major challenge for its application in plant experiments.[2][11] To be effectively absorbed by plants, it must be properly dissolved and remain stable in the application solution. A poor formulation can lead to precipitation of the compound, resulting in inconsistent application and a lack of biological activity. Therefore, using an organic solvent and a surfactant is crucial to create a stable emulsion or colloidal dispersion that facilitates uptake by the plant.[11][12]
Q4: What are the common methods for applying this compound to plants?
A4: There are three primary methods for applying this compound:
-
Foliar Spray: This is the most common and often most effective method, where a diluted solution is sprayed directly onto the plant's leaves.[5] Absorption is rapid through the leaves and stomata. For best results, it is recommended to spray during the early morning or late afternoon to maximize absorption.[5]
-
Soil Drench: The solution can be applied to the soil or growing medium, allowing for uptake through the roots.[6][8] This method can promote root development and improve nutrient absorption.[5]
-
Seed Treatment: Soaking seeds in a dilute this compound solution before planting can enhance germination rates and promote early seedling vigor.[3][5][8]
Q5: Can this compound be used in combination with other plant growth regulators or fertilizers?
A5: Yes, this compound can be used synergistically with other substances. Studies have shown that its effects can be enhanced when combined with other plant growth regulators like auxins, gibberellins, and cytokinins.[13][14][15] It can also be mixed with foliar fertilizers to improve nutrient uptake.[3][16] However, it is important to avoid mixing this compound with acidic substances, which can cause decomposition, or with morpholines, which can inhibit its activity.[3] Always perform a small-scale compatibility test (jar test) before preparing a large batch.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and application of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on plant growth. | 1. Improper Solution Preparation: this compound may have precipitated out of the solution due to its low water solubility.[11] 2. Incorrect Concentration: The concentration used may be too low to elicit a response, or too high, causing an inhibitory effect.[3] 3. Purity of Compound: The this compound used may have a low purity, with contaminants inhibiting its activity.[17] 4. Application Timing: Application may not coincide with the plant's active growth stage or optimal time of day for absorption.[5][17] | 1. Review Formulation Protocol: Ensure this compound is first completely dissolved in a suitable organic solvent (e.g., 95% ethanol) with gentle warming, followed by the addition of a surfactant (e.g., Tween-20) before diluting with water.[11] 2. Conduct a Dose-Response Experiment: Test a range of concentrations (e.g., 0.01 to 1.0 mg/L) to determine the optimal level for your specific plant species and growth stage.[18] 3. Use High-Purity this compound: Use analytical-grade this compound from a reputable supplier (minimum 90% purity is recommended).[11][17] 4. Optimize Application Time: Apply during periods of active growth. For foliar sprays, apply in the early morning or late evening to improve absorption.[5][17] |
| Phytotoxicity symptoms observed (e.g., leaf burn, stunted growth). | 1. Excessively High Concentration: this compound is active at very low concentrations, and high levels can be inhibitory or toxic to plants.[3][19] 2. Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol) in the final working solution may be too high. | 1. Reduce Concentration: Significantly dilute your working solution. Effective concentrations are often in the µg/L (ppb) to low mg/L (ppm) range.[18][17] 2. Check Solvent Dilution: Ensure the final concentration of the organic solvent in your spray solution is minimal and non-phytotoxic. Typically, this should be well below 0.1%. |
| The this compound solution appears cloudy or forms a precipitate. | 1. Incomplete Dissolution: The compound was not fully dissolved in the organic solvent before adding water.[11] 2. Insufficient Surfactant: Not enough surfactant was used to create a stable emulsion/micelle formation.[11] 3. Water Quality/pH: Hard water or incorrect pH can sometimes affect solution stability.[17] | 1. Ensure Complete Initial Dissolution: When preparing the stock solution, gently warm (35-40°C) and stir the this compound in the solvent until all crystals are completely dissolved.[11] 2. Use Adequate Surfactant: Ensure a proper ratio of surfactant (e.g., 0.5% v/v Tween-20 in the final stock solution volume) is used and mixed thoroughly.[11] A slightly cloudy appearance due to micelle formation is normal and desirable.[11] 3. Use Distilled Water: Prepare solutions using distilled or deionized water to avoid interference from minerals.[11] |
| Inconsistent results across experiments. | 1. Solution Instability: The prepared stock or working solution may be degrading over time. 2. Variable Application: Inconsistent spray coverage or volume applied to plants. 3. Environmental Factors: Changes in light, temperature, or humidity can alter the plant's response to this compound.[17] | 1. Proper Storage: Store stock solutions in amber glass bottles, protected from light and heat, to maintain stability for 3-4 months.[11] Prepare fresh working solutions for each experiment. 2. Standardize Application: Use a calibrated sprayer to apply a consistent volume and achieve uniform coverage on all treated plants. 3. Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize variability. Record environmental conditions during application.[17] |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the plant species, growth stage, and application method. The following tables summarize effective concentrations and observed results from various studies.
Table 1: Effective Concentrations of this compound for Various Plant Species
| Plant Species | Application Method | Effective Concentration | Observed Positive Effects | Reference(s) |
| Lettuce (Lactuca sativa) | Foliar Spray | 0.05 - 0.1 mg/L | Increased leaf and root fresh weight by 13-24%. | [11] |
| Tomato (Lycopersicon esculentum) | Foliar Spray | ~21 mg/L (70 µM) | Increased flower number by 37-50% and total fruit number by 22-57%. | [11] |
| Cucumber (Cucumis sativus) | Foliar Spray | 0.8 mg/L | Improved photosynthesis, stomatal conductance, and water use efficiency under salt stress. | [11] |
| Corn (Zea mays) | Foliar Spray | 0.1 mg/L | Increased ear length, ear number, and grain weight. | [18] |
| Beans (Phaseolus sp.) | Foliar Spray | 0.5 - 1.0 mg/L | Promoted earlier harvest and increased yield. | [18] |
| Peanut (Arachis hypogaea) | Foliar Spray | 0.1% microemulsion (diluted) | Increased fruit rate and fruit weight. | [18] |
| Strawberry (Fragaria x ananassa) | Foliar Spray | 1.0 mg/L (1 ppm) | Increased total yield by 12.7% and relieved drought stress effects. | [20] |
| Turmeric (Curcuma longa) | Foliar Spray | 4.0 mg/L (4 ppm) | Increased number of rhizomes by ~53% and rhizome weight by ~112%. | [21] |
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L (1000 ppm) this compound Stock Solution
This protocol is critical for ensuring this compound is properly solubilized for effective application. Due to its hydrophobic nature, a solvent and a surfactant are required.[11]
Materials:
-
1000 mg this compound powder (analytical grade, >90% purity)
-
100 mL 95% Ethanol
-
5 mL Tween-20 (or a similar non-ionic surfactant)
-
1000 mL volumetric flask
-
Distilled water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Hot plate with gentle warming capability (optional)
-
Amber glass bottle for storage
Procedure:
-
Accurately weigh 1000 mg of this compound powder using an analytical balance.
-
In a glass beaker, add the powder to 100 mL of 95% ethanol.
-
Gently warm the mixture to 35-40°C while stirring continuously with a magnetic stirrer. Continue until the powder is completely dissolved (approx. 15-20 minutes). Do not exceed 50°C.[11]
-
Remove from heat and add 5 mL of Tween-20 to the ethanol-triacontanol solution. Mix thoroughly for another 5 minutes.[11]
-
Carefully transfer the mixture into a 1000 mL volumetric flask.
-
Slowly add distilled water to the flask while mixing continuously until the final volume reaches the 1000 mL mark. The final solution may appear slightly cloudy, which indicates the formation of a stable micelle emulsion.[11]
-
Transfer the final stock solution to a labeled amber glass bottle and store it at room temperature, away from light and heat. The stock is stable for 3-4 months under these conditions.[11]
Protocol 2: Preparation of Working Solutions
Procedure:
-
To prepare a working solution, dilute the 1000 mg/L stock solution with distilled water to achieve the desired final concentration.
-
Example Dilution for a 1 mg/L Working Solution:
-
Measure 1 mL of the 1000 mg/L stock solution.
-
Add it to 999 mL of distilled water in a clean container.
-
Mix thoroughly before application.
-
-
Always prepare fresh working solutions on the day of use to ensure maximum efficacy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and applying this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in plants.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 6. zylemsa.co.za [zylemsa.co.za]
- 7. researchgate.net [researchgate.net]
- 8. wellyoutech.com [wellyoutech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 11. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 12. EP0050670A4 - this compound plant growth simulator formulations. - Google Patents [patents.google.com]
- 13. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. TRIACONTANOL 1% EW - Effective Plant Growth Regulator at Best Price [pushpajshah.com]
- 17. researchgate.net [researchgate.net]
- 18. How to use triacontanol correctly? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 1-Triacontanol Application in Plant Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plant growth regulator 1-Triacontanol (TRIA). The information addresses common issues that may lead to the inhibition of its growth-promoting effects.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not producing the expected growth response. What are the common reasons for this?
A lack of response to this compound application can be attributed to several factors:
-
Improper Solution Preparation: this compound is a waxy, hydrophobic substance with very low solubility in water.[1] It is crucial to dissolve it in an organic solvent (like ethanol (B145695) or chloroform) and use a surfactant (such as Tween-20) to create a stable emulsion for effective application.[1][2]
-
Incorrect Concentration: The optimal concentration of this compound is critical. High concentrations can have an inhibitory effect on plant growth, while concentrations that are too low may not elicit a response.[3][4]
-
Contamination: The presence of specific chemical contaminants, even in trace amounts, can inhibit the activity of this compound.[5]
-
Poor Application Technique: For foliar applications, it is essential to ensure uniform and complete coverage of the leaf surfaces. The timing of the application is also important, with periods of rapid growth often being the most effective.[1]
-
Plant Health and Environmental Conditions: The physiological state of the plant can influence its response. Stressed, diseased, or nutrient-deficient plants may not respond optimally to growth regulators.[1] Environmental factors such as high temperature and low humidity can also affect the absorption of foliarly applied this compound.[1]
Q2: What specific contaminants are known to inhibit the effects of this compound?
Several substances have been identified as inhibitors of this compound's activity:
-
Other Long-Chain Alcohols: Analogs of this compound, such as 1-octacosanol, can significantly inhibit its growth-promoting effects, even at very low concentrations.[5][6] This underscores the importance of using highly pure this compound.
-
High Concentrations of Metal Ions: While calcium is believed to be necessary for this compound's activity, high concentrations of calcium and other metal ions can be detrimental to plant growth and inhibit the effects of TRIA.
-
Heavy Metals: Heavy metals such as cadmium (Cd), lead (Pb), and arsenic (As) are toxic to plants and can cause a general inhibition of growth, which would likely mask or counteract the positive effects of this compound.[7]
-
Morpholines: Certain sources indicate that morpholine (B109124) compounds have a strong inhibitory effect on this compound.[3]
-
Indole-3-Acetic Acid (IAA): When applied simultaneously as a binary mixture, the plant hormone IAA has been found to inhibit the growth-stimulating effects of this compound.
Q3: Can I mix this compound with other fertilizers or plant growth regulators?
This compound can be used in conjunction with conventional fertilizers and other plant growth regulators to enhance their effects.[3] However, it is crucial to be aware of potential inhibitory interactions, such as with IAA and morpholines.[3]
Q4: What is the proposed mechanism of action for this compound, and how might contaminants interfere with it?
This compound is thought to act on the plant cell membrane, triggering a signaling cascade that involves a second messenger, L(+)-adenosine.[6][8][9][10] This signaling leads to various physiological responses, including increased photosynthesis, protein synthesis, and enzyme activity.[4][11] Contaminants may interfere with this process by:
-
Competing for Binding Sites: Structurally similar molecules, like 1-octacosanol, may compete with this compound for its binding site on the cell membrane.[6]
-
Disrupting Downstream Signaling: Heavy metals and other stressors can disrupt general cellular processes and signaling pathways, which could interfere with the cascade initiated by this compound.
-
Altering Cellular Homeostasis: High concentrations of ions can disrupt the cellular environment, affecting enzyme function and membrane potential, which may be crucial for the this compound response.
Troubleshooting Guides
Issue 1: Lack of Plant Growth Response
If you are not observing the expected growth-promoting effects of this compound, follow these troubleshooting steps:
-
Verify Solution Preparation:
-
Problem: this compound is not properly dissolved or emulsified.
-
Solution: Review your protocol for preparing the stock and working solutions. Ensure you are using an appropriate organic solvent (e.g., 95% ethanol) to dissolve the this compound powder completely before adding a surfactant (e.g., Tween-20) and diluting with water. Gentle warming can aid dissolution.[2][12]
-
-
Optimize Concentration:
-
Problem: The concentration of this compound may be too high (inhibitory) or too low.
-
Solution: Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. Start with a low concentration (e.g., 0.05-0.1 mg/L) and test a range of concentrations.[12]
-
-
Check for Contaminants:
-
Problem: The this compound source may be impure, or the application equipment may be contaminated.
-
Solution: Use high-purity (90%+) this compound.[12] Ensure all glassware and application equipment are thoroughly cleaned to avoid contamination with other long-chain alcohols or inhibitory substances.
-
Issue 2: Signs of Phytotoxicity (e.g., Stunted Growth, Leaf Damage)
If you observe negative effects on your plants after applying this compound, consider the following:
-
Reduce Concentration:
-
Problem: The applied concentration of this compound is likely too high.
-
Solution: Immediately discontinue the current application and prepare a new, more dilute working solution. Refer to literature for recommended concentrations for your specific plant species.[13]
-
-
Evaluate Solvent and Surfactant Levels:
-
Problem: The concentration of the organic solvent or surfactant in the final working solution may be at a phytotoxic level.
-
Solution: Ensure that the final concentration of the organic solvent is minimal and non-toxic to the plants. The surfactant concentration should also be kept low (e.g., 0.05-0.1% v/v).[12]
-
Quantitative Data on Inhibitors
The following table summarizes known inhibitors of this compound's effects. Precise IC50 values are not always available in the literature, as the inhibitory effect can be highly dependent on the plant species and experimental conditions.
| Inhibitor/Contaminant | Observed Effect | Concentration | Plant Species | Citation(s) |
| 1-Octacosanol | Inhibition of growth response to TRIA | As low as 2.4 x 10-12 M | Rice (Oryza sativa L.) | [5] |
| High Concentrations of TRIA | Inhibition of plant growth | Not specified | General observation | [3][4] |
| High Concentrations of Calcium | Detrimental to plant growth, inhibition of auxin | Above optimal concentrations | Not specified | |
| Morpholines | Strong inhibitory effect | Not specified | Not specified | [3] |
| Indole-3-Acetic Acid (IAA) | Inhibits plant growth-stimulating effects of TRIA when applied simultaneously | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 1000 ppm (1 mg/mL) this compound Stock Solution
Materials:
-
This compound powder (≥90% purity)
-
95% Ethanol
-
Tween-20 (or a similar surfactant)
-
Distilled water
-
Analytical balance
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask (1000 mL)
-
Amber glass bottle for storage
Procedure:
-
Weigh 1000 mg of this compound powder.
-
In a glass beaker, dissolve the powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring for 15-20 minutes can facilitate complete dissolution.[12]
-
Add 5 mL of Tween-20 to the ethanol-triacontanol solution and mix thoroughly.[2][12]
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Bring the solution to the final volume of 1000 mL with distilled water while continuously stirring. The final solution may appear slightly cloudy.[2][12]
-
Store the stock solution in an amber glass bottle at room temperature. The solution is stable for several months when protected from light.[2]
Protocol 2: Bioassay for this compound Activity and Inhibition
Objective: To assess the growth-promoting activity of a this compound solution and test for the presence of inhibitory contaminants.
Methodology:
-
Plant Material and Growth Conditions:
-
Select a fast-growing plant species (e.g., rice, maize, or tomato seedlings).
-
Grow seedlings under controlled environmental conditions (e.g., growth chamber with controlled temperature, light, and humidity).
-
-
Treatment Groups:
-
Negative Control: Plants treated with a solution containing the same concentration of ethanol and Tween-20 as the treatment groups, but without this compound.
-
Positive Control: Plants treated with a known, high-purity this compound solution at an optimal concentration.
-
Test Group: Plants treated with the this compound solution being evaluated.
-
(Optional) Inhibition Test Group: Plants treated with the test this compound solution co-applied with a suspected inhibitor (e.g., 1-octacosanol).
-
-
Application:
-
Apply the respective solutions as a foliar spray or via the nutrient solution at a specific growth stage (e.g., two-leaf stage).
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), measure various growth parameters, including:
-
Plant height
-
Fresh and dry weight of shoots and roots
-
Leaf area
-
Chlorophyll content
-
-
-
Statistical Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to compare the growth parameters between the different treatment groups. A significant reduction in growth in the "Test Group" compared to the "Positive Control" may indicate the presence of inhibitors.
-
Protocol 3: Screening for Heavy Metal Contamination
Objective: To determine if heavy metal contamination is inhibiting plant growth.
Methodology:
-
Sample Collection:
-
Collect samples of the growth medium (soil, hydroponic solution) and plant tissues (roots and shoots) from both control and affected plants.
-
-
Sample Preparation:
-
Dry the plant tissue samples in an oven at 70°C until a constant weight is achieved.
-
Grind the dried tissue into a fine powder.
-
-
Digestion and Analysis:
-
Digest the soil/growth medium and powdered plant tissue samples using an appropriate acid digestion method.
-
Analyze the concentration of heavy metals (e.g., Cd, Pb, As) in the digested samples using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[14][15]
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in plants.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting inhibitory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Specificity of this compound as a plant growth stimulator and inhibition of its effect by other long-chain compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]
- 12. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 13. Using method (Part I) of tria triacontanol used on different plants - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 14. Frontiers | Research progress of the detection and analysis methods of heavy metals in plants [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
1-Triacontanol vs. Auxin: A Comparative Guide to Their Effects on Root Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 1-Triacontanol and auxin on root development, supported by experimental data. It details their mechanisms of action, presents quantitative comparisons of their effects on key root parameters, and outlines the experimental protocols necessary to replicate and further investigate these findings.
Introduction
Both this compound (TRIA), a naturally occurring long-chain fatty alcohol, and auxin, a class of plant hormones, are potent regulators of plant growth and development.[1][2] While auxin's central role in orchestrating root system architecture is well-established, this compound is recognized as a growth stimulant that can significantly enhance various physiological processes, including root and shoot development.[1][3] This guide explores the distinct and overlapping effects of these two compounds on root morphology and physiology.
Mechanisms of Action and Signaling Pathways
The signaling pathways of auxin and this compound differ significantly, leading to distinct downstream physiological responses.
Auxin Signaling Pathway
Auxin perception and signaling are complex and tightly regulated processes crucial for numerous developmental events, including root initiation and elongation.[3][4] The canonical auxin signaling pathway involves the following key components:
-
Perception: Auxin is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[3]
-
Signal Transduction: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
-
Response: When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to changes in cell division, expansion, and differentiation that underpin root development.[3]
This compound Signaling Pathway
The signaling mechanism of this compound is less understood than that of auxin. However, research has identified a key second messenger involved in its action.[5][6][7]
-
Second Messenger: Application of this compound rapidly elicits the production of L(+)-adenosine in plants.[5][6][7] This molecule is believed to act as a second messenger, initiating a cascade of downstream events.
-
Downstream Effects: L(+)-adenosine is thought to influence various physiological processes, including enzyme activities and gene expression, that lead to enhanced growth.[5] The precise downstream targets and the complete signaling cascade are still areas of active research. Some studies suggest a potential link between adenosine (B11128) signaling and auxin transport through the modulation of adenosine kinase activity, which can affect the expression of auxin efflux carriers like PIN3.[8][9]
Comparative Effects on Root Development: Quantitative Data
The following tables summarize quantitative data from various studies on the effects of this compound and auxin on key root development parameters. It is important to note that the data are compiled from different studies on different plant species and under varying experimental conditions, which should be considered when making direct comparisons.
Table 1: Effect on Primary Root Length
| Treatment | Plant Species | Concentration | Change in Primary Root Length | Reference |
| This compound | Pisum sativum 'Alaska' | 1.0 mg/L | Enhanced | [10] |
| This compound | Pisum sativum 'Little Marvel' | Not specified | Inhibited | [10] |
| NAA (Auxin) | Zea mays | 0.01 µM | -25% | [11] |
| NAA (Auxin) | Zea mays | 0.05 µM | -75% | [11] |
| NAA (Auxin) | Zea mays | 0.1 µM | -75% (stronger inhibition) | [11] |
| NAA (Auxin) | Arabidopsis thaliana | 0.1 µM | Decreased | [12] |
Table 2: Effect on Lateral Root Development
| Treatment | Plant Species | Concentration | Change in Lateral Root Density/Number | Reference |
| This compound | Rhizophora apiculata | Not specified | Increased number of primary and secondary roots | [1] |
| NAA (Auxin) | Zea mays | 0.01 µM | Increased | [11] |
| NAA (Auxin) | Zea mays | 0.1 µM | Decreased in newly elongated zones | [11] |
| NAA (Auxin) | Arabidopsis thaliana | 0.1 µM | Increased | [12] |
Table 3: Effect on Root Biomass
| Treatment | Plant Species | Concentration | Change in Root Fresh/Dry Weight | Reference |
| This compound | Ocimum basilicum | 1 µM | Increased fresh and dry weight | [5] |
| This compound | Solanum lycopersicum | up to 1 ppm | Increased fresh and dry weight | [5] |
Experimental Protocols
This section outlines detailed methodologies for conducting experiments to compare the effects of this compound and auxin on root development.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana is a common model organism for root development studies due to its small size, short life cycle, and well-characterized genetics. Other species such as maize (Zea mays) or pea (Pisum sativum) can also be used.
-
Sterilization and Germination: Seeds are surface-sterilized (e.g., with 70% ethanol (B145695) followed by bleach and sterile water washes) and plated on Murashige and Skoog (MS) medium solidified with agar (B569324) in Petri dishes.
-
Growth Conditions: Plates are typically stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
Treatment Application
-
Stock Solutions: Prepare stock solutions of this compound and auxin (e.g., Indole-3-acetic acid - IAA, or 1-Naphthaleneacetic acid - NAA). This compound is often dissolved in a small amount of an organic solvent like chloroform (B151607) or DMSO before being emulsified in water with a surfactant like Tween 20. Auxin stocks are typically prepared in ethanol or sodium hydroxide.
-
Working Solutions: Dilute stock solutions with sterile liquid MS medium to the desired final concentrations. A range of concentrations should be tested to observe dose-dependent effects.
-
Application: For agar-based assays, the compounds are added to the molten MS medium before pouring the plates. For hydroponic systems, they are added to the nutrient solution. For soil-grown plants, they can be applied as a drench.
Root System Architecture Analysis
4.3.1. Imaging
-
Sample Preparation: Carefully excavate roots from the growth medium, wash gently with water to remove debris. For detailed analysis, roots can be stained with dyes like Toluidine Blue to enhance contrast.[13]
-
Scanning: Spread the washed roots in a thin layer of water in a transparent tray and scan using a flatbed scanner with a backlight. A resolution of at least 400 dpi is recommended.[13][14]
4.3.2. Quantification using Software
-
WinRHIZO™: This is a specialized software for root analysis that can quantify a wide range of parameters including total root length, average diameter, root volume, surface area, and number of tips.[11][15][16]
-
ImageJ/Fiji with Plugins: ImageJ is a free, open-source image analysis software. With plugins like SmartRoot, it can be used to measure primary root length, lateral root number, and other architectural traits.[17][18][19]
Root Hair Analysis
-
Imaging: Mount a segment of the primary root on a microscope slide in a drop of water. Capture images using a microscope equipped with a camera.
-
Quantification: Use ImageJ to measure root hair length and density. A defined region of interest along the root is selected to count the number of root hairs per unit length (density) and to measure the length of individual hairs.[3][20]
Biomass Determination
-
Harvesting: Carefully separate the shoot and root systems. Gently wash the roots to remove any growth medium.
-
Fresh Weight: Blot the plant material to remove excess surface water and weigh immediately to determine the fresh weight.
-
Dry Weight: Place the separated shoots and roots in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved (typically 24-48 hours). Weigh the dried samples to determine the dry biomass.[1][21][22]
References
- 1. nrcs.usda.gov [nrcs.usda.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Imaging and Analyzing Root Hair Length and Density — Research — Department of Plant Science [plantscience.psu.edu]
- 4. Experimental data and computational modeling link auxin gradient and development in the Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Adenosine Kinase Modulates Root Gravitropism and Cap Morphogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. regent.qc.ca [regent.qc.ca]
- 12. researchgate.net [researchgate.net]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. researchgate.net [researchgate.net]
- 15. ecosearch.info [ecosearch.info]
- 16. regentinstruments.com [regentinstruments.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Estimation of root length using image analysis with ImageJ [jstage.jst.go.jp]
- 20. D. Procedure for Measurement of Root Hair Density — Research — Department of Plant Science [plantscience.psu.edu]
- 21. Direct field method for root biomass quantification in agroecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Triacontanol and Synthetic Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The manipulation of plant growth and development is a cornerstone of modern agriculture and plant biotechnology. This is largely achieved through the application of plant growth regulators (PGRs), which can be either naturally derived or synthetically produced. Among the naturally occurring PGRs, 1-Triacontanol, a long-chain fatty alcohol, has garnered significant attention for its growth-promoting properties. Synthetic PGRs, on the other hand, encompass a wide range of compounds designed to mimic or interfere with the action of natural plant hormones, including auxins, cytokinins, and gibberellins. This guide provides a comparative study of this compound and these key classes of synthetic plant growth regulators, supported by experimental data and detailed protocols to aid researchers in their selection and application.
Mechanism of Action and Signaling Pathways
This compound:
While the precise molecular signaling pathway of this compound is not yet fully elucidated, its mechanism of action is understood to involve the enhancement of several key physiological processes. It is believed to act as a biostimulant, positively influencing photosynthesis, protein biosynthesis, and the transport of nutrients.[1][2] Some studies suggest that its effects may be mediated by a secondary messenger.
Synthetic Auxins:
Synthetic auxins, such as indole-3-acetic acid (IAA), exert their effects by binding to specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of F-box proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that control processes like cell elongation, root development, and apical dominance.
Synthetic Cytokinins:
The signaling pathway of cytokinins involves a two-component system. Cytokinins bind to histidine kinase receptors located in the endoplasmic reticulum. This binding initiates a phosphorelay cascade, where a phosphate (B84403) group is transferred through a series of proteins, ultimately activating Type-B response regulators in the nucleus. These activated transcription factors then regulate the expression of genes involved in cell division and shoot formation.
Synthetic Gibberellins:
Gibberellins (GAs) promote growth by inducing the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. GAs bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, which then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This derepression allows for the expression of genes that control processes like stem elongation and seed germination.
Comparative Performance: Quantitative Data
The following tables summarize quantitative data from various studies comparing the effects of this compound and synthetic plant growth regulators on different aspects of plant growth and development.
Table 1: Effect on Shoot Proliferation and Growth
| Plant Growth Regulator | Plant Species | Concentration | Observed Effect | Reference |
| This compound | Dracocephalum forrestii | 2.5 µg/L (in combination with BAP and IAA) | ~10 new shoots/buds per explant (50% higher than control without TRIA) | [3] |
| This compound | Salvia officinalis | 5, 10, or 20 µg/L | Significant increase in shoot proliferation | [4] |
| Benzyladenine (BA) (Cytokinin) | Hypericum perforatum | 2 µM | Significant stimulation of shoot elongation | [5] |
| 6-Benzylaminopurine (BAP) (Cytokinin) | Sophora tonkinensis | 2.0 µmol | 75% shoot regeneration with an average of 5.0 shoots per explant | [6] |
| Indole-3-butyric acid (IBA) (Auxin) | Medicago x varia | Not specified | Increased mass of well-developed shoots by 47.8% when applied during the vegetative stage | [7] |
| Gibberellic Acid (GA3) | Leaf Lettuce | 10⁻⁶ M | Increased leaf number and leaf area | [8] |
Table 2: Effect on Yield and Biomass
| Plant Growth Regulator | Plant Species | Concentration | Observed Effect | Reference |
| This compound | Kohlrabi | 1 mL/L | Enhanced growth and yield (40.4% higher than control) | [9] |
| This compound | Rice | 0.33 ml/L | Increased grain yield by 51.26% and straw yield by 47.13% over control | [10] |
| This compound | Field Pea | Not specified | Increased yield by 11.3% over the control | [11] |
| Synthetic Auxin (unspecified) | Soybean | Not specified | Increased yield by 34% compared to control | [12] |
| Synthetic Cytokinin (unspecified) | Soybean | Not specified | Increased yield by 32% compared to control | [12] |
| Gibberellic Acid (GA4+7) | Maize | 60 mg/L | Increased grain-filling rate and delayed leaf senescence | [13] |
| This compound + Gibberellic Acid (GA3) | Coriander | 10⁻⁶ M (each) | Significantly promoted growth, yield, and essential oil content | [14] |
Experimental Protocols
1. General Protocol for Foliar Spray Application of Plant Growth Regulators
This protocol provides a general guideline for the application of PGRs as a foliar spray. Specific concentrations and application timings will vary depending on the plant species, developmental stage, and the specific PGR being used.
-
Materials:
-
Plant growth regulator (this compound or synthetic PGR)
-
Solvent (if required to dissolve the PGR)
-
Surfactant (optional, to improve coverage)
-
Distilled water
-
Spray bottle or backpack sprayer
-
Personal protective equipment (gloves, goggles)
-
-
Procedure:
-
Prepare the Stock Solution: Dissolve a known amount of the PGR in a small amount of the appropriate solvent (if necessary). Then, bring the solution to the desired stock concentration with distilled water.
-
Prepare the Working Solution: Dilute the stock solution with distilled water to the final desired application concentration. Add a surfactant if recommended for the specific PGR and plant species.
-
Application:
-
Ensure plants are well-watered and not under stress before application.
-
Apply the solution as a fine mist, ensuring uniform coverage of the entire plant foliage, including the undersides of leaves.
-
Apply during periods of low wind to prevent drift and in the cooler parts of the day (early morning or late evening) to enhance absorption.
-
-
Control Group: Always include a control group of plants that are sprayed with a solution containing the solvent and surfactant (if used) but without the PGR.
-
Data Collection: At predetermined time points after application, measure the desired growth parameters (e.g., plant height, leaf area, biomass, yield).
-
2. In Vitro Protocol for Assessing Shoot Proliferation
This protocol is suitable for evaluating the effect of PGRs on shoot multiplication in sterile tissue culture conditions.
-
Materials:
-
Sterile plant explants (e.g., nodal segments, shoot tips)
-
Basal tissue culture medium (e.g., Murashige and Skoog - MS medium)
-
Gelling agent (e.g., agar)
-
Plant growth regulators (this compound and/or synthetic PGRs) at various concentrations
-
Sterile culture vessels (e.g., petri dishes, test tubes)
-
Laminar flow hood
-
Autoclave
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Medium Preparation: Prepare the basal medium with sucrose and adjust the pH. Divide the medium into aliquots and add the different concentrations of the PGRs to be tested. Add the gelling agent and autoclave the media.
-
Explant Inoculation: Under sterile conditions in a laminar flow hood, place one explant onto the surface of the solidified medium in each culture vessel.
-
Incubation: Place the culture vessels in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).
-
Data Collection: After a specified culture period (e.g., 4-6 weeks), record the number of new shoots produced per explant and the length of the shoots.
-
Visualizations
Signaling Pathway Diagrams
Caption: Simplified diagram of the auxin signaling pathway.
Caption: Simplified diagram of the cytokinin signaling pathway.
References
- 1. How to Apply Plant Growth Regulators for Trees and Shrubs - Arborjet | Ecologel [arborjet.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of different doses of triacontanol on growth and yield of kohlrabi (Brassica oleracea L. var. gongylodes) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative transcriptomics and network analysis define gene coexpression modules that control maize aleurone development and auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops [mdpi.com]
- 13. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of plant growth by cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
1-Triacontanol: A Comparative Guide to a Potent Biostimulant in Agriculture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Triacontanol's performance as a biostimulant against other alternatives, supported by experimental data. It delves into its mechanism of action, presents comparative studies, and outlines experimental protocols for key assessments.
Comparative Performance Analysis
This compound (TRIA), a saturated 30-carbon primary alcohol, has demonstrated significant potential as a plant biostimulant, enhancing growth, yield, and stress resilience in a variety of crops.[1][2][3] Its efficacy is often evaluated in comparison to other well-known plant growth regulators such as auxins, cytokinins, and gibberellins (B7789140).
A study on field pea (Pisum sativum L.) provides quantitative insights into the comparative effects of TRIA alongside these other plant growth regulators. The data below summarizes the percentage increase in key yield parameters compared to an untreated control.
| Biostimulant/Combination | Plant Height Increase (%) | Grains per Pod Increase (%) | Green Pod Yield Increase (t ha⁻¹) (%) |
| This compound (TRIA) | Not specified | 22.6 | 11.3 |
| TRIA + Auxins (AUX) | Not specified | Not specified | > Control |
| TRIA + Gibberellins (GA) | 67.3 | Not specified | -73.1 (Decrease) |
| TRIA + Cytokinins (CK) | Not specified | Not specified | > Control |
| TRIA + AUX + CK | Not specified | Not specified | >10 |
| TRIA + AUX + GA + CK | Not specified | 48.8 | >10 |
Data compiled from a study on field pea (Pisum sativum L.).[4]
Key Observations:
-
Standalone Efficacy: When applied alone, this compound demonstrated a notable increase in the number of grains per pod and green pod yield compared to the control.[1][4]
-
Synergistic Interactions: The highest green pod yields were achieved with the combined application of TRIA with auxins, gibberellins, and cytokinins, suggesting a synergistic interaction between these growth regulators.[1][4]
-
Varied Responses: The combination of this compound with gibberellins led to a significant increase in plant height but a decrease in yield, highlighting the complex and sometimes antagonistic interactions that can occur.[1]
Mechanism of Action: The L(+)-Adenosine Signaling Pathway
The precise mechanism of action for this compound is still under investigation, but a key discovery has been the identification of L(+)-adenosine as a potential second messenger.[1][5][6] The application of this compound has been shown to rapidly increase the levels of L(+)-adenosine in plants.[5] This signaling cascade is believed to trigger a range of physiological and biochemical responses that lead to enhanced plant growth and development.[6]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biostimulant efficacy. Below is a generalized experimental protocol for evaluating the effects of this compound.
Objective: To quantify the effect of this compound on plant growth, yield, and physiological parameters.
1. Plant Material and Growth Conditions:
-
Select a suitable plant species and cultivar.
-
Grow seedlings under controlled environmental conditions (e.g., growth chamber or greenhouse with controlled temperature, light intensity, photoperiod, and humidity).[1]
-
Use a standardized growing medium (e.g., specific soil mix or hydroponic solution).
2. Treatment Application:
-
Preparation of this compound Solution: Prepare a stock solution of this compound, often by dissolving it in an organic solvent like chloroform (B151607) and then emulsifying it in water with a surfactant.[1]
-
Application Methods:
-
Foliar Spray: Apply different concentrations of the this compound solution as a fine mist to the plant foliage at a specific growth stage.[2]
-
Soil Drench: Apply a known volume and concentration of the this compound solution to the soil around the base of each plant.[1]
-
Seed Treatment: Soak seeds in a dilute solution of this compound for a specified duration before sowing.[7]
-
-
Control Group: Include a control group treated with the same solvent/emulsifier solution without this compound.[1]
3. Data Collection: After a defined period, harvest the plants and measure the following parameters:
-
Morphological Parameters:
-
Plant height (from the soil surface to the apical bud).[1]
-
Fresh weight (immediately after harvesting).[1]
-
Dry weight (after drying the plant material in an oven at a specific temperature, e.g., 70°C, until a constant weight is achieved).[1]
-
Leaf area (using a leaf area meter or image analysis software).[1]
-
Number of leaves, branches, and flowers/fruits.[1]
-
-
Yield Parameters:
-
Number of fruits/pods per plant.
-
Weight of individual fruits/pods.
-
Total yield per plant or per unit area.
-
-
Physiological and Biochemical Parameters:
-
Photosynthetic Pigment Analysis: Determine chlorophyll (B73375) and carotenoid content by homogenizing leaf tissue in a solvent (e.g., 80% acetone) and measuring absorbance using a spectrophotometer.[1]
-
Enzyme Activity Assays: Measure the activity of key enzymes such as nitrate (B79036) reductase.[1]
-
4. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between the treatment groups and the control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 5. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypical and biochemical characterization of tomato plants treated with triacontanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Unveiling the Molecular Symphony: A Comparative Guide to Gene Expression in 1-Triacontanol-Treated Plants
For researchers at the forefront of plant science and agricultural biotechnology, understanding the molecular mechanisms of plant growth regulators is paramount. 1-Triacontanol (TRIA), a naturally occurring long-chain fatty alcohol, has long been recognized for its potent growth-promoting effects. This guide provides an in-depth comparison of the gene expression landscapes in plants following this compound treatment, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Executive Summary
This compound orchestrates a significant reprogramming of the plant transcriptome, primarily enhancing photosynthetic processes and mitigating stress responses. This is achieved through a signaling cascade initiated by the second messenger L(+)-adenosine, leading to a surge in cytosolic calcium and subsequent modulation of gene expression. Transcriptomic studies, particularly in strawberry, have revealed thousands of differentially expressed genes (DEGs) upon TRIA treatment, underscoring its profound impact on cellular and metabolic processes. While direct comparative transcriptomic data with other phytohormones like auxins and gibberellins (B7789140) remains an area for further exploration, the available evidence points to both unique and overlapping regulatory networks.
This compound's Impact on the Plant Transcriptome: A Quantitative Overview
Recent RNA-sequencing (RNA-seq) studies have begun to unravel the extensive changes in gene expression induced by this compound. A key study on strawberry (Fragaria × ananassa Duch.) provides a clear quantitative picture of this transcriptional reprogramming.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Strawberry Fruit Treated with this compound. [1]
| Treatment | Total Genes Detected | Differentially Expressed Genes (DEGs) | Up-regulated DEGs | Down-regulated DEGs |
| This compound (50 µM) vs. Control | 66,090 | 9,338 | 4,520 (48.40%) | 4,818 (51.60%) |
Criteria for DEGs: |log2(Fold Change)| > 1 and p-value < 0.05.[1]
These findings demonstrate that a substantial portion of the strawberry genome is responsive to this compound application. The up-regulated genes are largely associated with photosynthesis, while down-regulated genes are often linked to stress responses, suggesting a redirection of cellular resources towards growth and development.[2]
The this compound Signaling Cascade: A Visual Representation
The growth-promoting effects of this compound are not a direct action of the molecule itself but are mediated through a sophisticated signaling pathway. The current understanding of this pathway is visualized below.
Caption: Proposed signaling pathway of this compound in plants.
This pathway highlights the pivotal role of L(+)-adenosine as a second messenger, which is produced upon TRIA application and subsequently triggers a calcium-dependent signaling cascade.[3] This cascade ultimately leads to the observed changes in gene expression and physiological responses.
Experimental Protocols for Gene Expression Analysis
Reproducible and rigorous experimental design is crucial for studying the effects of this compound. Below are detailed methodologies for key experimental stages.
This compound Foliar Application
This protocol is adapted for general use in model plants like Arabidopsis thaliana and can be modified for other species.
Materials:
-
This compound (analytical grade, >90% purity)
-
Tween-20
-
Distilled water
-
Analytical balance, magnetic stirrer, and volumetric flasks
-
Spray bottles
Procedure:
-
Stock Solution Preparation (1000 mg/L):
-
Weigh 1000 mg of this compound powder.
-
Dissolve the powder in 100 mL of 95% ethanol in a glass beaker with gentle warming (35-40°C) and stirring.[4]
-
Add 5 mL of Tween-20 and mix thoroughly.[4]
-
Transfer the mixture to a 1000 mL volumetric flask and bring to the final volume with distilled water while stirring. The resulting solution may be slightly cloudy.[4]
-
Store the stock solution in an amber bottle at room temperature.[4]
-
-
Working Solution Preparation:
-
Application:
-
Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
At the desired developmental stage (e.g., 4-week-old Arabidopsis), spray the plants with the this compound working solution until the leaves are thoroughly wetted.
-
Spray control plants with a solution containing the same concentration of ethanol and Tween-20 as the treatment group.
-
Harvest leaf tissue at specific time points after treatment (e.g., 1h, 3h, 6h, 24h) for RNA extraction. Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
RNA Extraction, Library Preparation, and Sequencing
High-quality RNA is a prerequisite for reliable gene expression analysis.
RNA Extraction (TRIzol-based method): A standard TRIzol-based protocol is generally effective for RNA extraction from plant tissues. For detailed steps, refer to established protocols.[5]
RNA Quality Control:
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended for RNA-seq library preparation.
-
Quantify RNA concentration using a Qubit fluorometer.
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (typically >20 million).
Bioinformatics Analysis of RNA-seq Data
The following outlines a typical bioinformatics workflow for identifying differentially expressed genes.
Caption: A standard bioinformatics workflow for RNA-seq data analysis.
Key Steps:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using software such as Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.[6]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[6]
-
Differential Expression Analysis: Identify DEGs using packages like DESeq2 or edgeR in the R statistical environment.[1] Common thresholds for significance are a false discovery rate (FDR) or adjusted p-value < 0.05 and a |log2(Fold Change)| > 1.[1]
-
Functional Annotation: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to understand their biological functions.[1]
Comparative Analysis with Other Plant Growth Regulators
While direct, large-scale transcriptomic comparisons are limited, physiological and smaller-scale gene expression studies provide insights into the interplay between this compound and other phytohormones.
-
Auxins: Both this compound and auxins promote cell division and elongation. Studies on field peas have shown that combinations of TRIA and auxins can have synergistic effects on yield-related traits.[7] This suggests some convergence in their downstream signaling pathways, although the initial perception mechanisms are distinct.
-
Gibberellins (GA): Similar to TRIA, gibberellins are well-known for their role in promoting stem elongation and seed germination. Combined applications of TRIA and GA have been shown to synergistically enhance growth and essential oil content in coriander.[8] Transcriptomic analysis of GA-treated plants often reveals changes in genes related to cell wall modification and hormone metabolism, which may overlap with some of the genes affected by TRIA.[9]
A comprehensive comparative transcriptomic study involving this compound, auxins, and gibberellins would be highly valuable to delineate the unique and shared molecular networks regulated by these growth promoters.
Conclusion and Future Directions
This compound stands out as a potent plant biostimulant with a clear impact on the plant transcriptome, driving a shift towards enhanced photosynthesis and growth. The elucidation of its signaling pathway, initiated by L(+)-adenosine, provides a solid foundation for further molecular investigations. The availability of detailed experimental protocols and bioinformatics pipelines empowers researchers to conduct robust gene expression analyses.
Future research should focus on:
-
Direct Comparative Transcriptomics: Performing RNA-seq experiments to directly compare the gene expression profiles induced by this compound with those of other key phytohormones under various conditions.
-
Dissecting the Signaling Pathway: Identifying the specific receptors for L(+)-adenosine and the downstream components of the calcium signaling cascade.
-
Translational Research: Leveraging the knowledge of TRIA-regulated genes to develop strategies for crop improvement, particularly in enhancing photosynthetic efficiency and stress tolerance.
By continuing to explore the molecular intricacies of this compound's action, the scientific community can unlock its full potential for sustainable agriculture and food security.
References
- 1. Triacontanol Promotes the Fruit Development and Retards Fruit Senescence in Strawberry: A Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 5. GitHub - djburks/RNA-Seq-Data-Analysis-Pipeline-for-Plants: Data and Scripts for the RNA-Seq Analysis Pipeline for Plants. [github.com]
- 6. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [redalyc.org]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 1-Triacontanol and Other Elicitors for Enhancing Secondary Metabolite Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
In the quest to unlock the full therapeutic potential of plants and microorganisms, the strategic enhancement of secondary metabolite production is a key area of research. 1-Triacontanol (TRIA), a naturally occurring long-chain fatty alcohol, has emerged as a potent plant growth regulator with significant influence on the biosynthesis of valuable secondary metabolites. This guide provides an objective comparison of this compound with other common elicitors—methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and chitosan (B1678972)—supported by experimental data. We will delve into their effects on various classes of secondary metabolites, detail the experimental protocols for their application and analysis, and visualize the underlying signaling pathways.
Performance Snapshot: this compound vs. Alternatives
This compound distinguishes itself from other elicitors through its primary mode of action. While elicitors like methyl jasmonate and salicylic acid are phytohormones that are integral to plant defense signaling pathways, and chitosan acts as a microbe-associated molecular pattern (MAMP), this compound is believed to function by triggering a secondary messenger, L(+)-adenosine.[1] This initiates a signaling cascade that enhances overall physiological efficiency, including the biosynthesis of secondary metabolites.[2]
The choice of elicitor often depends on the target plant species and the desired class of secondary metabolites. The following table summarizes quantitative data from various studies, offering a comparative look at the efficacy of these compounds.
Table 1: Comparative Effects of this compound and Other Elicitors on Secondary Metabolite Production
| Elicitor | Plant Species | Secondary Metabolite Class | Key Compound(s) | Concentration | % Increase (approx.) | Reference |
| This compound | Papaver somniferum | Alkaloids | Morphine | 1 µM | Not specified, but significant enhancement | [3] |
| Artemisia annua | Terpenoids | Artemisinin | 10⁻⁶ M | Significant enhancement | ||
| Green Gram | Phenolics | Total Phenols | 0.5 mg/dm³ | Significant promotion | ||
| Methyl Jasmonate | Catharanthus roseus | Alkaloids | Vincristine, Vinblastine | 100 µM | 190% (Vincristine), 146% (Vinblastine) | [4] |
| Senna tora | Flavonoids | Kaempferol, Quercetin | Not specified | Significant upregulation of biosynthesis genes | [5][6] | |
| Finger Millet | Flavonoids, Phenolics | Total Flavonoids, Total Phenolics | Not specified | 28% (Flavonoids), 19% (Phenolics) | [7] | |
| Salicylic Acid | Table Grapes | Phenolics | Total Phenols | 100 mg/L | 140% | [8] |
| Lamiaceae species | Flavonoids | Total Flavonoids | 1 mM | 40% (in Lavender and Sage) | [9] | |
| Phyllanthus acuminatus | Phenols, Terpenoids, Flavonoids | Not specified | Not specified | Increased production | [10] | |
| Chitosan | Hyoscyamus niger | Alkaloids | Total Alkaloids | 100 mg/L | Significant increase | [11] |
| Catharanthus roseus | Alkaloids | Total Alkaloids | 1% | Higher accumulation | [12] | |
| Calendula officinalis | Terpenoids | Triterpenoid acids | Not specified | Slight enhancement | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Transcriptional control of adenosine signaling by hypoxia-inducible transcription factors during ischemic or inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of triacontanol on photosynthesis, alkaloid content and growth in opium poppy (Papaver Somniferum L.) [ouci.dntb.gov.ua]
- 3. ijhst.ut.ac.ir [ijhst.ut.ac.ir]
- 4. New Insight into Plant Signaling: Extracellular ATP and Uncommon Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan Nanoparticles as a Strategy for enhancing the Tropane Alkaloid Compounds Production and h6h Gene Expression in Hyoscyamus reticulatus Hairy Roots | Sciety [sciety.org]
- 6. Evaluation of Salicylic Acid and Methyl Jasmonate as Elicitors in Phyllanthus acuminatus Hairy Roots by Non-Targeted Analysis Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of chitosan on the amount of alkaloid, phenol and total flavonoid in the callus of black henban plant (Hyoscyamus niger L.) [jrpsm.asnrukh.ac.ir]
- 8. Chitosan nanoparticles effectively combat salinity stress by enhancing antioxidant activity and alkaloid biosynthesis in Catharanthus roseus (L.) G. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
1-Triacontanol's Synergistic Dance with Phytohormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Triacontanol (TRIA), a naturally occurring 30-carbon primary alcohol, has long been recognized for its potent plant growth-promoting properties.[1] While its individual effects on plant physiology are well-documented, its synergistic and antagonistic interactions with other key phytohormones—auxins, gibberellins, cytokinins, and abscisic acid—are of increasing interest to researchers seeking to optimize plant growth, yield, and stress resilience. This guide provides a comprehensive comparison of these interactions, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
I. Synergistic and Antagonistic Effects: A Quantitative Comparison
The interplay between this compound and other phytohormones can lead to a range of outcomes, from enhanced growth promotion to the mitigation of stress responses. The following tables summarize quantitative data from key studies, offering a clear comparison of these effects across different plant species and experimental conditions.
Table 1: Synergistic Effects of this compound with Gibberellic Acid (GA₃)
| Plant Species | Phytohormone Combination | Observed Synergistic Effect | Magnitude of Effect (% Increase over Control) | Reference |
| Coriandrum sativum L. (Coriander) | 10⁻⁶ M TRIA + 10⁻⁶ M GA₃ | Shoot Length | 37.91% | [2][3] |
| Root Length | 34.78% | [2][3] | ||
| Dry Weight | 33.3% | [2][3] | ||
| Total Chlorophyll (B73375) Content | 49.01% | [2][3] | ||
| Carotenoid Content | 33.98% | [2] | ||
| Number of Umbels per Plant | 58.90% | [3] | ||
| Papaver somniferum L. (Opium Poppy) | 10⁻⁶ M TRIA + 10⁻⁶ M GA₃ | Crude Opium Yield | Significant enhancement | [4][5] |
| Morphine Content | Enhanced | [4][5] |
Table 2: Synergistic Effects of this compound with Auxins and Cytokinins
| Plant Species | Phytohormone Combination | Observed Synergistic Effect | Magnitude of Effect (% Increase over TRIA alone) | Reference |
| Pisum sativum L. (Field Pea) | 0.5 mg/L TRIA + 0.5 mg/L NAA + 1 mg/L Kinetin | Green Pod Yield | Synergistic increase | [2][6][7] |
| 0.5 mg/L TRIA + 0.5 mg/L NAA + 10 mg/L GA₃ + 1 mg/L Kinetin | Green Pod Yield | 14.3% | [2][6][7] | |
| Plant Fresh Weight | 48.8% (over control) | [6][7] |
Table 3: Antagonistic Effects of this compound with Abscisic Acid (ABA)
| Plant Species | Phytohormone Combination | Observed Antagonistic Effect | Magnitude of Effect | Reference |
| Solanum lycopersicum L. (Tomato) | TRIA and ABA | Stomatal Conductance | TRIA reverses ABA-induced reduction | [8][9] |
| Photosynthetic Activity | TRIA reverses ABA-induced reduction | [8][9] | ||
| Stomatal Opening | TRIA shows inhibitory effects on ABA-induced closure | [8][9] |
II. Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research. Below are detailed protocols from the cited experiments.
Protocol 1: Synergistic Effects of this compound and Gibberellic Acid in Coriander
-
Plant Material: Coriander (Coriandrum sativum L.) seeds were sown in pots containing a mixture of soil and farmyard manure.
-
Treatments: At 30 days after sowing (DAS), plants were subjected to foliar spray with the following solutions:
-
Control (deionized water)
-
10⁻⁶ M this compound (TRIA)
-
10⁻⁶ M TRIA + 10⁻⁸ M Gibberellic Acid (GA₃)
-
10⁻⁶ M TRIA + 10⁻⁶ M GA₃
-
10⁻⁶ M TRIA + 10⁻⁴ M GA₃
-
-
Application: The foliar spray was applied to the plants.
-
Measured Parameters: Various growth parameters (shoot and root length, fresh and dry weight), physiological parameters (chlorophyll and carotenoid content, enzyme activities), and yield characteristics (number of umbels, fruits per umbel, seed weight) were recorded at appropriate growth stages.
-
Experimental Design: The experiment was conducted in a simple randomized design with multiple replicates for each treatment.[3]
Protocol 2: Interaction of this compound with Auxins, Gibberellins, and Cytokinins in Field Pea
-
Plant Material: Field pea (Pisum sativum L. cv. Rondo) plants were grown under field conditions.
-
Treatments: At 43 days after sowing (V4 growth stage), plants received a foliar application of TRIA alone or in combination with other plant growth regulators. The concentrations were:
-
This compound (TRIA): 0.5 mg L⁻¹
-
1-Naphthaleneacetic acid (NAA - an auxin): 0.5 mg L⁻¹ or 10 mg L⁻¹
-
Gibberellic acid (GA₃): 10 mg L⁻¹
-
Kinetin (KIN - a cytokinin): 1 mg L⁻¹
-
-
Application: Treatments were applied as a foliar spray.
-
Measured Parameters: Morphological variables (plant height, number of branches) and yield variables (pod length, pod width, number of pods per plant, number of grains per pod, green pod yield) were measured at harvest.
-
Experimental Design: The experiment used a completely randomized block design with eight treatments and three replicates.[6][7]
Protocol 3: Antagonistic Effects of this compound and Abscisic Acid in Tomato under Drought Stress
-
Plant Material: Tomato (Solanum lycopersicum L.) plants were grown in a greenhouse.
-
Treatments: Plants were subjected to two water flow conditions: normal and drought stress. Foliar applications of the following treatments were applied 30 and 45 days after early growth:
-
Control
-
This compound (TRIA)
-
Abscisic Acid (ABA)
-
TRIA + ABA
-
-
Application: Treatments were applied as a foliar spray to the entire plant.
-
Measured Parameters: Stomatal conductance, photosynthetic activity (operating efficiency of PSII photochemistry), chlorophyll content, stomatal density, stomatal area, and chloroplast volume were evaluated. Bioassays on the leaf epidermis were also conducted to observe stomatal opening.
-
Experimental Design: A completely randomized design with two factors (water condition and chemical treatment) and three repetitions per treatment was employed.[8]
III. Signaling Pathways and a Glimpse into Molecular Crosstalk
The synergistic and antagonistic effects of this compound with other phytohormones are rooted in the complex interplay of their respective signaling pathways. While the precise molecular mechanisms of this crosstalk are still being unraveled, current understanding points to a central role for this compound's second messenger, L(+)-adenosine.[10] The following diagrams, generated using Graphviz, illustrate the known signaling pathways and potential points of interaction.
This compound Signaling Pathway
Caption: The signaling pathway of this compound, leading to the production of the second messenger L(+)-adenosine.
Hypothesized Crosstalk with Phytohormone Signaling Pathways
The following diagrams depict simplified versions of the canonical signaling pathways for auxins, gibberellins, cytokinins, and abscisic acid. The dashed lines and question marks indicate the hypothesized, yet not fully elucidated, points of interaction where L(+)-adenosine may influence these pathways to produce the observed synergistic or antagonistic effects.
Caption: Potential interaction of L(+)-adenosine with the auxin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine Kinase Contributes to Cytokinin Interconversion in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luesse Lab Research [siue.edu]
- 4. DELLA proteins and their interacting RING Finger proteins repress gibberellin responses by binding to the promoters of a subset of gibberellin-responsive genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GID1-mediated gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the plant proteome: tools for surveying coordinating pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine kinase contributes to cytokinin interconversion in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The DELLA Proteins Influence the Expression of Cytokinin Biosynthesis and Response Genes During Nodulation [frontiersin.org]
Statistical Validation of 1-Triacontanol's Growth-Promoting Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Triacontanol (TRIA), a naturally occurring saturated 30-carbon primary alcohol found in plant epicuticular waxes, has been widely investigated for its potent plant growth-regulating properties.[1] Its application, typically in nanomolar to micromolar concentrations, has been reported to elicit a broad spectrum of physiological and biochemical responses in plants, leading to enhanced growth, improved yield, and increased stress tolerance.[2] This guide provides a comprehensive comparison of this compound with other major classes of plant growth regulators—auxins, cytokinins, gibberellins, and brassinosteroids—supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Comparative Performance Analysis
The efficacy of this compound as a growth promoter is best understood through direct comparison with other well-established plant growth regulators. The following tables summarize quantitative data from various studies, highlighting the differential effects on key growth parameters.
Table 1: Comparative Effects of this compound and Other Plant Growth Regulators on Field Pea (Pisum sativum L.)
| Treatment | Plant Height (cm) | Number of Branches per Plant | Pod Length (cm) | Pod Width (cm) | Number of Pods per Plant | Number of Grains per Pod | Plant Fresh Weight (g) | Green Pod Yield (t ha⁻¹) |
| Control | 25.3 | 2.5 | 9.8 | 1.2 | 10.5 | 6.8 | 85.7 | 4.5 |
| This compound (TRIA) | 26.1 | 2.6 | 10.1 | 1.2 | 10.1 | 7.1 | 89.2 | 5.0 |
| Auxins (AUX) | 24.9 | 2.4 | 9.9 | 1.2 | 9.8 | 6.9 | 83.1 | 4.8 |
| Gibberellins (GA) | 28.1 | 2.5 | 10.2 | 1.2 | 9.5 | 6.7 | 92.3 | 4.2 |
| Cytokinins (CK) | 25.8 | 2.7 | 10.0 | 1.3 | 10.8 | 7.2 | 88.5 | 5.2 |
| TRIA + AUX | 25.5 | 2.5 | 10.0 | 1.2 | 10.3 | 7.0 | 87.4 | 5.1 |
| TRIA + GA | 28.5 | 2.6 | 10.3 | 1.2 | 9.9 | 6.9 | 95.1 | 4.7 |
| TRIA + CK | 26.5 | 2.8 | 10.2 | 1.3 | 11.2 | 7.4 | 91.3 | 5.5 |
| TRIA + AUX + GA + CK | 27.8 | 2.7 | 10.1 | 1.3 | 11.5 | 7.5 | 98.6 | 5.8 |
Data adapted from a study on field pea (Pisum sativum L.).[3][4]
Table 2: Influence of this compound on Various Growth and Yield Parameters in Different Plant Species
| Plant Species | Growth Parameter | This compound Concentration | Observed Effect (% increase over control) |
| Rice (Oryza sativa) | Dry Weight | 10 µg/L | Not specified |
| Tomato (Lycopersicon esculentum) | Fruit Yield | 1.5 ppm | Not specified |
| Cotton (Gossypium hirsutum) | Yield | 0.05 - 0.10 mg/L | 12 - 31% |
| Hyacinth Bean (Lablab purpureus) | Seed Yield | 10⁻⁶ M | 56.3% |
| Hyacinth Bean (Lablab purpureus) | Seed Protein Content | 10⁻⁶ M | 14.5% |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Preparation and Application of this compound Solution
Objective: To prepare a stable aqueous solution of this compound for foliar application.
Materials:
-
This compound powder (pure)
-
Ethanol (B145695) (95%) or another suitable organic solvent
-
Tween 20 or other surfactant
-
Distilled water
-
Beakers, magnetic stirrer, volumetric flasks
-
Foliar sprayer
Procedure:
-
Dissolve a known amount of this compound powder in a small volume of ethanol with the aid of gentle heating and stirring.
-
Add a surfactant (e.g., Tween 20 at 0.1% v/v) to the solution to aid in emulsification and improve leaf surface coverage.
-
Slowly add distilled water to the mixture while continuously stirring to form a stable emulsion.
-
The final concentration of the working solution should be adjusted based on the specific crop and experimental design (typically in the range of 0.1 to 10 mg/L).
-
Apply the solution as a fine mist to the foliage of the plants until runoff. Control plants should be sprayed with a solution containing the same concentration of ethanol and surfactant without this compound.
Assessment of Plant Growth Parameters
Objective: To quantify the effect of this compound on various aspects of plant growth.
Parameters and a selection of methods:
-
Plant Height: Measure the distance from the soil surface to the apical meristem using a ruler.
-
Leaf Area: Can be determined non-destructively using a leaf area meter or by capturing digital images of the leaves and analyzing them with image processing software.
-
Fresh and Dry Weight: Harvest the entire plant or specific organs (shoots, roots). Record the fresh weight immediately. For dry weight, place the samples in an oven at 70-80°C until a constant weight is achieved.
-
Chlorophyll (B73375) Content:
-
Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone (B3395972) or ethanol.[8]
-
Centrifuge the extract to pellet the debris.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.[8]
-
Calculate the chlorophyll concentration using established equations.[9]
-
-
Enzyme Activity (e.g., Nitrate (B79036) Reductase):
-
Homogenize fresh leaf tissue in a suitable extraction buffer.
-
Centrifuge the homogenate to obtain a crude enzyme extract.
-
Assay the enzyme activity by measuring the rate of substrate conversion to product under specific conditions (e.g., for nitrate reductase, the conversion of nitrate to nitrite).[10]
-
The product can be quantified colorimetrically using a spectrophotometer.[10]
-
Signaling Pathway and Experimental Workflow
The growth-promoting effects of this compound are believed to be mediated by a second messenger, L(+)-adenosine.[2] The proposed signaling cascade and a general experimental workflow for its validation are depicted below.
Caption: Proposed signaling pathway of this compound in plants.
Caption: General experimental workflow for validating growth-promoting effects.
Conclusion
The presented data indicates that this compound is a potent plant growth regulator capable of significantly enhancing various growth and yield parameters across a range of plant species. Its efficacy is comparable, and in some cases synergistic, with other established plant growth regulators like auxins, cytokinins, and gibberellins.[3][4] The proposed mechanism of action, involving the second messenger L(+)-adenosine, provides a basis for further molecular and genetic studies to fully elucidate its mode of action.[2] The detailed experimental protocols provided herein offer a standardized framework for researchers to statistically validate the growth-promoting effects of this compound and to further explore its potential applications in agriculture and drug development from plant sources.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [redalyc.org]
- 4. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
A Comprehensive Guide to Evaluating 1-Triacontanol Performance in Field Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for designing and conducting field trials to evaluate the performance of 1-Triacontanol, a potent plant growth regulator. It offers a comparative perspective on its efficacy alongside other common alternatives and includes comprehensive experimental protocols and data presentation formats to ensure objective and reproducible results.
Introduction to this compound
This compound (TRIA) is a naturally occurring long-chain fatty alcohol found in the epicuticular waxes of plants.[1] It is recognized as a powerful biostimulant that can significantly enhance plant growth, improve yield, and increase resilience to various environmental stresses.[2] TRIA is known to influence a wide range of physiological and biochemical processes in plants, including photosynthesis, protein synthesis, and nutrient uptake.[1] Its mechanism of action is believed to be mediated by a second messenger, L(+)-adenosine, which triggers a cascade of downstream signaling events.[3]
Experimental Protocols for Field Trial Evaluation
A robust and well-designed field trial is crucial for the accurate assessment of this compound's performance. The following protocol outlines a standardized methodology based on the principles of a Randomized Complete Block Design (RCBD), which is highly recommended for agricultural field experiments to minimize the effects of soil variability.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Treatments:
-
T1: Control (e.g., water or a blank formulation without this compound).
-
T2: this compound (at a predetermined optimal concentration, e.g., 1-2 mg/L).
-
T3: Alternative Plant Growth Regulator 1 (e.g., Auxin - Indole-3-acetic acid at a recommended concentration).
-
T4: Alternative Plant Growth Regulator 2 (e.g., Gibberellin - GA3 at a recommended concentration).
-
T5: Alternative Plant Growth Regulator 3 (e.g., Cytokinin - Kinetin at a recommended concentration).
-
T6: Alternative Plant Growth Regulator 4 (e.g., Brassinosteroid - 24-Epibrassinolide at a recommended concentration).
-
-
Replications: A minimum of four replications (blocks) are recommended to ensure statistical power.
-
Plot Size: The size of individual plots will depend on the crop being tested but should be uniform and large enough to minimize edge effects (e.g., 3m x 5m). A buffer zone should be maintained between plots.
Trial Establishment and Maintenance
-
Site Selection: Choose a field with uniform soil type, fertility, and topography.
-
Land Preparation: Prepare the land according to standard agricultural practices for the selected crop.
-
Sowing/Planting: Sow or transplant the crop uniformly across all plots.
-
Fertilization and Irrigation: Apply basal fertilizers and irrigation as per the standard recommendations for the crop to ensure that these are not limiting factors.
-
Weed and Pest Management: Implement uniform weed and pest control measures across all plots to prevent interference with the experimental results.
Preparation and Application of Treatments
-
This compound Solution Preparation: Due to its poor water solubility, this compound should be dissolved in a small amount of an organic solvent (e.g., ethanol, acetone) before being added to water. A surfactant (e.g., Tween-20) should be included in the final spray solution to ensure proper adhesion to the leaf surface.
-
Application Method: Foliar spraying is the most common and effective method for applying this compound. Ensure uniform coverage of the plant foliage until the point of runoff. Applications can also be made as a soil drench or seed soak, depending on the experimental objectives.
-
Timing of Application: The timing of application is critical and should coincide with key physiological stages of the crop, such as the vegetative growth phase, flowering, and fruit set. Multiple applications may be necessary.
Data Collection
A comprehensive set of data should be collected at regular intervals throughout the growing season and at harvest. Key parameters to measure include:
-
Morphological Parameters:
-
Plant height
-
Number of leaves/branches
-
Leaf area index (LAI)
-
Stem girth
-
-
Physiological and Biochemical Parameters:
-
Chlorophyll (B73375) content (SPAD meter or spectrophotometric analysis)
-
Photosynthetic rate
-
Stomatal conductance
-
Relative water content
-
-
Yield and Yield Components:
-
Number of flowers/fruits per plant
-
Fruit/seed weight
-
Total biomass (fresh and dry weight)
-
Harvest index
-
-
Quality Parameters:
-
Nutrient content
-
Sugar content
-
Protein content
-
Statistical Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means should be compared using a suitable post-hoc test, such as Tukey's HSD (Honestly Significant Difference) or Duncan's Multiple Range Test (DMRT), to determine statistically significant differences between the treatments.
Quantitative Data Summary: this compound vs. Alternatives
The following table summarizes the expected performance of this compound in comparison to other classes of plant growth regulators based on available literature. It is important to note that direct head-to-head comparative data under identical field conditions is often limited, and the efficacy of each PGR can vary significantly depending on the crop species, concentration, application timing, and environmental conditions.
| Plant Growth Regulator | Typical Concentration | Primary Mode of Action | Expected Effects on Key Parameters |
| This compound | 0.1 - 5 mg/L | Enhances photosynthesis, protein synthesis, and nutrient uptake.[1] | Yield: Significant increase[4] Biomass: Increased fresh and dry weight[5] Chlorophyll Content: Increased[5] |
| Auxins (e.g., IAA) | 10 - 100 mg/L | Promote cell elongation, root initiation, and apical dominance. | Yield: Can increase fruit set and size[6] Biomass: Promotes vegetative growth Chlorophyll Content: Generally no direct significant effect |
| Gibberellins (e.g., GA3) | 10 - 100 mg/L | Promote stem elongation, seed germination, and flowering. | Yield: Can increase fruit size and number[6] Biomass: Significant increase in stem length and overall plant height[6] Chlorophyll Content: May decrease concentration due to rapid growth |
| Cytokinins (e.g., Kinetin) | 1 - 10 mg/L | Promote cell division, shoot formation, and delay senescence. | Yield: Can increase fruit set and delay fruit drop[6] Biomass: Promotes shoot growth and branching Chlorophyll Content: Can help maintain chlorophyll levels and delay leaf senescence[6] |
| Brassinosteroids (e.g., 24-Epibrassinolide) | 0.01 - 0.1 mg/L | Promote cell elongation and division, and enhance stress tolerance. | Yield: Can increase yield under both normal and stress conditions[7] Biomass: Promotes overall plant growth Chlorophyll Content: Can increase chlorophyll content |
Note: The concentrations provided are general ranges and should be optimized for specific crops and conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a field trial evaluating this compound performance.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in plant cells.
Conclusion
This compound is a promising plant biostimulant with the potential to significantly enhance crop productivity. However, its efficacy relative to other established plant growth regulators requires rigorous and standardized evaluation. The field trial design and protocols outlined in this guide provide a comprehensive framework for researchers and scientists to conduct objective comparisons. By adhering to these methodologies, the scientific community can generate robust and comparable data, leading to a clearer understanding of the optimal applications and benefits of this compound in modern agriculture. Further head-to-head comparative studies are encouraged to build a more complete dataset on the relative performance of this compound against a wider range of alternatives across various crops and environmental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
1-Triacontanol: A Comparative Meta-Analysis of its Impact on Crop Species
For Researchers, Scientists, and Drug Development Professionals
1-Triacontanol (TRIA), a naturally occurring saturated 30-carbon primary alcohol found in plant epicuticular waxes and beeswax, has been widely investigated as a potent plant growth regulator.[1][2][3] Its application, particularly in Asian agriculture, has demonstrated significant potential to enhance crop production across a diverse range of species.[1][2] This guide provides a comparative meta-analysis of studies on this compound, summarizing its effects on various crop species, detailing experimental protocols, and elucidating its proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key growth and yield parameters in various crop species as reported in the literature. It is important to note that the efficacy of TRIA is highly dependent on the plant species, concentration, application method, and environmental conditions.[4]
Table 1: Effect of this compound on Crop Growth Parameters
| Crop Species | Growth Parameter | Treatment | Observed Effect | Reference |
| Rice (Oryza sativa) | Seedling Dry Weight | 10 µg/L in nutrient solution | Increased dry weight and protein content within 3 hours.[5] | Ries & Wert (1977) |
| Rice (Oryza sativa) | Leaf Area Index & Dry Matter | Foliar spray (concentration not specified) | Positive effect on LAI and dry matter accumulation.[6] | Samui & Roy (2007) |
| Tomato (Solanum lycopersicum) | Shoot and Root Fresh/Dry Weight | 1 ppm foliar spray | Enhanced fresh and dry weight of shoots and roots.[7] | Khan et al. (2006) |
| Mangrove (Rhizophora apiculata) | Root and Shoot Growth | Hypocotyl treatment (concentration varied) | Increased number of primary and secondary roots, root length, height, and biomass.[1] | Wikipedia |
| Strawberry (Fragaria × ananassa) | Plant Growth under Drought | 0.5 ppm and 1 ppm foliar spray | Mitigated drought-induced suppression of plant growth.[8] | Unravelling the Effect of Triacontanol (B1677592) in Combating Drought Stress |
Table 2: Effect of this compound on Crop Yield and Quality
| Crop Species | Yield/Quality Parameter | Treatment | Observed Effect | Reference |
| Rice (Oryza sativa) | Grain and Straw Yield | 0.33 ml/L foliar spray of 95% TRIA | 51.26% increase in grain yield and 47.13% increase in straw yield over control.[6] | Samui & Roy (2007) |
| Tomato (Lycopersicon esculentum) | Fruit Yield | 1.5 ppm foliar spray | Significant increase in fruit yield.[4] | A Comparative Analysis of Triacontanol and 1-Tetracontanol |
| Various Crops (7 of 10 tested) | Marketable Yield | 5 to 500 mg/ha foliar spray | Significantly increased marketable yield.[5] | Growth and Yield of Crops Treated with Triacontanol |
| Opium Poppy (Papaver somniferum) | Capsule Number and Morphine Content | 0.01 mg/L foliar spray | Significant increase in capsule number and morphine content.[9] | Srivastava & Sharma (1990) |
| Strawberry (Fragaria × ananassa) | N, P, K Content in Leaves | 1 ppm foliar spray | Increased N, P, and K contents under well-watered, moderate, and severe water conditions.[8] | Unravelling the Effect of Triacontanol in Combating Drought Stress |
Experimental Protocols
The methodologies employed in studying the effects of this compound vary, but generally follow a standard workflow. Below are detailed protocols for common experimental setups.
General Experimental Workflow for Evaluating this compound
A generalized workflow for assessing the impact of TRIA on plant growth involves several key stages, from treatment preparation to data analysis.
Caption: A generalized experimental workflow for evaluating the effect of this compound on plant growth.
1. Preparation of this compound Solution:
-
Due to its poor solubility in water, TRIA is typically dissolved in an organic solvent like chloroform, ethanol, or dimethyl sulfoxide (B87167) (DMSO) before being diluted with water to the desired concentration.
-
A surfactant such as Tween 20 or Tween 80 is often added to the final solution to ensure uniform application and absorption by the plant tissues.
2. Application Methods:
-
Foliar Spray: This is the most common method, where a dilute solution of TRIA is sprayed directly onto the leaves of the plants until runoff.[5] Applications are often repeated at specific growth stages, such as the early vegetative stage and at anthesis.[10]
-
Soil Drench: The TRIA solution is applied to the soil around the base of the plants.[4]
-
Seed Soaking: Seeds are soaked in a TRIA solution for a specific duration before sowing to promote germination and early seedling vigor.[4]
-
Nutrient Solution: For hydroponic studies, TRIA is added directly to the nutrient solution.[5]
3. Data Collection:
-
Growth Parameters: Plant height, leaf area, number of leaves, and fresh and dry weight of different plant parts (roots, shoots, leaves) are measured at regular intervals.
-
Yield Parameters: Number of fruits, flowers, or seeds per plant, as well as the total weight of the harvestable product, are recorded.
-
Physiological and Biochemical Parameters: Chlorophyll content, photosynthetic rate, stomatal conductance, transpiration rate, and the activity of various enzymes (e.g., nitrate (B79036) reductase) are measured using standard laboratory techniques.[10][11]
Signaling Pathway of this compound
While the complete mechanism of action of this compound is still under investigation, research suggests that it triggers a signaling cascade that leads to the observed growth-promoting effects. A key component of this pathway is the rapid generation of a second messenger.
Caption: Proposed signaling pathway for this compound in plants.
The proposed signaling cascade is initiated by the application of TRIA, which is believed to interact with the plant cell membrane.[3] This interaction leads to a rapid increase in the intracellular concentration of a second messenger, identified as L(+)-adenosine.[2][4] The appearance of L(+)-adenosine has been observed within minutes of TRIA application.[2] This second messenger is then thought to trigger a series of downstream signaling events, which include the modulation of gene expression.[12] For instance, TRIA has been shown to enhance the activity of genes like rbcS and the enzyme RuBisCO, which are crucial for photosynthesis.[12] Ultimately, these molecular changes culminate in the observed physiological responses, such as increased photosynthesis, nutrient uptake, and enzyme activities, leading to enhanced plant growth, yield, and improved tolerance to abiotic stresses.[1][7][10]
Conclusion
The collective evidence from numerous studies strongly supports the role of this compound as a potent plant biostimulant. Its application can lead to significant improvements in growth, yield, and stress resilience across a wide variety of crop species. While the precise molecular mechanisms are still being fully elucidated, the rapid induction of a second messenger signaling cascade provides a framework for understanding its mode of action. For researchers and professionals in drug development and agriculture, this compound represents a promising tool for sustainable crop enhancement. Further meta-analyses involving pooled statistical data from a larger set of studies would be beneficial to provide more precise estimates of its effects under different conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. saahasindia.org [saahasindia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cwss.in [cwss.in]
- 7. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Phenotypical and biochemical characterization of tomato plants treated with triacontanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture | MDPI [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: A Comprehensive Guide to 1-Triacontanol Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench to the responsible management of laboratory chemicals. Proper disposal of substances like 1-Triacontanol is paramount for ensuring a safe working environment and protecting our ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and environmental stewardship.
Essential Safety and Handling Protocols
This compound, a long-chain fatty alcohol, is a white, waxy solid at room temperature with low volatility.[1] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and chloroform.[1] While not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with a specific waste code, it is crucial to manage its disposal as a chemical waste to prevent environmental contamination.[2][3]
Personal Protective Equipment (PPE):
When handling this compound, especially in powdered form or when creating solutions, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment, particularly into sewer systems and waterways. The recommended method of disposal is through a licensed chemical waste disposal service.
1. Waste Identification and Segregation:
-
Solid this compound: Unused or expired solid this compound should be collected in a designated waste container.
-
Solutions Containing this compound: Solutions should be segregated based on the solvent used. Do not mix aqueous solutions with organic solvent solutions.
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound should be considered chemical waste and disposed of accordingly.
2. Proper Containerization and Labeling:
-
Use a clearly labeled, non-reactive container with a secure lid for collecting this compound waste.
-
The label should clearly state "this compound Waste" and list any solvents present in the waste.
-
Ensure the container is in good condition and compatible with the waste it will hold.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Keep the container closed except when adding waste.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.
-
Disposal will likely involve high-temperature incineration at a permitted facility.
Crucially, do not dispose of this compound down the drain. Its low water solubility means it can persist and accumulate in aquatic environments.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established, the following table summarizes its relevant physical and chemical properties that inform its proper handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₆₂O | [4] |
| Molecular Weight | 438.81 g/mol | [4] |
| Appearance | White, waxy solid | [1] |
| Solubility in Water | Insoluble | [1][5] |
| Solubility in Organic Solvents | Soluble in ethanol and chloroform | [1] |
| Biodegradability | Predicted to be biodegradable, though the long carbon chain may result in slower degradation compared to shorter-chain alcohols. | [6][7] |
| Aquatic Toxicity | Long-chain fatty alcohols can be toxic to aquatic organisms.[8][9] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
- 1. CAS 593-50-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C30H62O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. plantaedb.com [plantaedb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Essential Safety and Logistics for Handling 1-Triacontanol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Triacontanol, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, particularly in its solid, powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | To protect against dust particles and potential splashes.[1][2] |
| Face Shield | - | Recommended in conjunction with goggles for full-face protection against splashes, especially during large-scale operations or spill cleanup.[3] | |
| Hand Protection | Chemical-resistant Gloves | EN 374 | To prevent skin contact. Gloves must be inspected before use and changed regularly.[1][4] |
| Specific Glove Materials | Nitrile rubber, Neoprene | Recommended for handling powdered chemicals.[5] | |
| Body Protection | Laboratory Coat / Gown | - | To prevent contamination of personal clothing.[6] |
| Chemical-resistant Apron/Coveralls | - | For added protection during procedures with a higher risk of spills or significant dust generation.[7] | |
| Respiratory Protection | Not typically required | - | When handling small quantities in a well-ventilated area.[2][8] |
| NIOSH-approved Respirator | N95 or higher | Required when engineering controls are insufficient, dust is generated, or exposure limits may be exceeded.[1][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][9] A chemical fume hood is recommended for procedures that may generate dust.
-
Safety Equipment Check: Ensure that an eyewash station and safety shower are readily accessible.
-
Gather Materials: Assemble all necessary equipment and reagents before starting work to minimize movement and potential for accidents.
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE recommendations outlined in the table above.
-
Ensure all PPE is correctly sized and in good condition.
3. Handling and Use:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[8][9]
-
Weighing: If weighing the powder, do so in an enclosure or a fume hood to contain any airborne particles.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. This compound is soluble in organic solvents like chloroform.[10]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[2]
-
Labeling: Clearly label all containers with the chemical name and any relevant hazards.
4. Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][10]
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Place unused or contaminated solid this compound into a designated, labeled, and sealed container.
-
Contaminated Materials: Dispose of contaminated PPE (e.g., gloves, disposable lab coats) and other materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[4]
-
Empty Containers: Do not reuse empty containers. They should be disposed of as chemical waste.[11]
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly sealed and clearly labeled.
3. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. biocrick.com [biocrick.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. raccolto.in [raccolto.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
